Product packaging for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile(Cat. No.:CAS No. 515848-62-1)

3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Cat. No.: B181807
CAS No.: 515848-62-1
M. Wt: 270.12 g/mol
InChI Key: DNCFZWKSHFLLGT-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO2 B181807 3-Bromo-4-isopropoxy-5-methoxybenzonitrile CAS No. 515848-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxy-4-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCFZWKSHFLLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352805
Record name 3-bromo-4-isopropoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515848-62-1
Record name 3-bromo-4-isopropoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: A Versatile Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a substituted aromatic nitrile with significant potential as a key intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, grounded in established chemical principles and data from closely related analogues.

Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group is a versatile functional handle and a known bioisostere for various groups like carbonyls and halogens, capable of participating in crucial hydrogen bond interactions within biological targets.[1][2] The presence of a bromine atom on the aromatic ring provides a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4][5]

This compound combines these features on a decorated phenyl ring, offering a trifunctional platform for generating molecular complexity. The strategic placement of the isopropoxy and methoxy groups can influence the electronic properties of the ring and provide additional points for interaction or metabolic modulation in a final drug candidate. This guide will explore the chemical attributes that make this molecule a valuable tool for constructing novel molecular entities.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its core properties can be defined. Furthermore, a predictive analysis of its spectroscopic signature can be made based on well-characterized analogues.[6][7]

Core Chemical Properties

A summary of the fundamental physicochemical properties is presented below.

PropertyValueSource
CAS Number 515848-62-1
Molecular Formula C₁₁H₁₂BrNO₂[8]
Molecular Weight 270.12 g/mol [8]
Appearance Solid (predicted)
SMILES CC(C)OC1=C(C=C(C=C1Br)C#N)OC[8]
InChI Key DNCFZWKSHFLLGT-UHFFFAOYSA-N[8]
Predicted XlogP 3.1[8]
Predicted Spectroscopic Characteristics

The characterization of this compound would rely on standard spectroscopic techniques. Below are the predicted key features based on analogous structures.[6][9]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the isopropoxy group protons (a septet for the CH proton around 4.5-4.7 ppm and a doublet for the two methyl groups around 1.3-1.4 ppm). The two aromatic protons would appear as singlets in the aromatic region (around 7.0-7.5 ppm).

  • ¹³C NMR: The carbon spectrum will feature a characteristic signal for the nitrile carbon (C≡N) between 115-120 ppm.[6] Other key signals would include those for the aromatic carbons, the methoxy carbon (around 56 ppm), and the carbons of the isopropoxy group (CH around 72 ppm and CH₃ around 22 ppm).

  • FT-IR Spectroscopy: The most prominent feature in the infrared spectrum will be a sharp, strong absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2220-2240 cm⁻¹ region for aromatic nitriles.[6][7] Other characteristic bands would include C-H stretches for the aromatic and aliphatic groups, C=C stretches for the aromatic ring, and C-O stretches for the ether linkages.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly 1:1 abundance). The predicted monoisotopic mass is 269.0051 Da.[8]

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available vanillin. This multi-step synthesis leverages standard, high-yielding transformations common in organic synthesis.

G A Vanillin (4-hydroxy-3-methoxybenzaldehyde) B Step 1: Bromination A->B Br₂, Acetic Acid C 5-Bromo-4-hydroxy-3-methoxybenzaldehyde (Bromovanillin) B->C D Step 2: O-Isopropylation C->D 2-Bromopropane, K₂CO₃, DMF E 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde D->E F Step 3: Conversion to Nitrile E->F 1. NH₂OH·HCl 2. Acetic Anhydride, Reflux G This compound F->G

Caption: Proposed synthetic route to this compound.

Causality behind Experimental Choices:

  • Bromination: The synthesis begins with the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups are ortho, para-directing. Bromination occurs para to the hydroxyl group and ortho to the methoxy group at the sterically accessible C5 position. Acetic acid is a common solvent for this transformation.

  • O-Isopropylation: The phenolic hydroxyl group of bromovanillin is more acidic than an alcohol and can be readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide undergoes a Williamson ether synthesis with an isopropyl electrophile (e.g., 2-bromopropane).

  • Conversion of Aldehyde to Nitrile: This is a standard two-step, one-pot procedure. First, the aldehyde is converted to an aldoxime using hydroxylamine. The subsequent dehydration of the oxime, often achieved by refluxing with acetic anhydride or other dehydrating agents, yields the nitrile.[10]

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in the versatile reactivity of its functional groups, which can be addressed selectively.

G cluster_0 Core Molecule cluster_1 Aryl Bromide Reactivity cluster_2 Nitrile Group Reactivity A This compound B Suzuki Coupling (C-C bond) A->B Pd catalyst, Boronic Acid, Base C Buchwald-Hartwig Amination (C-N bond) A->C Pd catalyst, Amine, Base D Sonogashira Coupling (C-C bond) A->D Pd/Cu catalyst, Alkyne, Base E Hydrolysis to Carboxylic Acid A->E H₂O, H⁺ or OH⁻ F Reduction to Amine A->F H₂, Catalyst or LiAlH₄ G Formation of Tetrazoles A->G NaN₃, Lewis Acid

Caption: Key reaction pathways for this compound.

  • Reactivity of the Aryl Bromide: The C(sp²)-Br bond is the primary site for palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide variety of substituents at the C3 position.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.[3][11]

    • Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of primary or secondary amines.[3]

    • Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.[3] The reactivity of aryl bromides in these reactions offers a balance between reactivity and stability, often being preferred over more reactive but less stable aryl iodides or less reactive aryl chlorides.[3][5]

  • Reactivity of the Nitrile Group: The nitrile group can be transformed into other important functionalities.

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    • Reduction: Can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.[12]

    • Cycloaddition: Can react with azides (e.g., sodium azide) to form tetrazole rings, which are important pharmacophores in many drugs.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs reported to be synthesized from this exact intermediate, its structural motifs are highly relevant to pharmaceutical development. Benzonitrile derivatives are key components in numerous approved drugs, including aromatase inhibitors like Letrozole and androgen receptor antagonists such as Enzalutamide.[13]

The utility of this compound in a drug discovery workflow would be as a versatile intermediate for building a library of analogues for structure-activity relationship (SAR) studies.

G A 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->B C Library of Diverse C3-Substituted Analogues B->C Varying Boronic Acids D Screening & SAR Studies C->D E Lead Optimization D->E F Drug Candidate E->F

Caption: Workflow for utilizing the target compound in a drug discovery program.

By leveraging the reactivity of the aryl bromide, medicinal chemists can rapidly synthesize a diverse set of compounds where the substituent at the C3 position is varied. This allows for the exploration of the binding pocket of a biological target to optimize potency, selectivity, and pharmacokinetic properties. The isopropoxy and methoxy groups can provide favorable interactions or be modified in later stages of lead optimization.

Experimental Protocols (Hypothetical)

The following protocols are representative methodologies for the synthesis and purification of this compound and its derivatives. These are based on standard laboratory procedures for analogous compounds and should be adapted and optimized as needed.

Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (Intermediate)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

  • Reaction: Add 2-bromopropane (1.5 eq) to the stirred suspension. Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[14][15]

Synthesis of this compound
  • Oxime Formation: Dissolve the aldehyde intermediate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent like ethanol or pyridine. Stir at room temperature until TLC indicates complete consumption of the aldehyde.

  • Dehydration: Add acetic anhydride (3.0 eq) directly to the reaction mixture. Heat the solution to reflux and monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice water. If necessary, neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[14][16]

Safety and Handling

As a brominated aromatic nitrile, this compound should be handled with care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds suggest the following precautions.[17][18][19][20][21]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

  • Toxicology: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical building block with considerable potential for applications in drug discovery and organic synthesis. Its value is derived from the versatile and differential reactivity of its aryl bromide and nitrile functional groups. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers to incorporate this promising intermediate into their synthetic programs.

References

  • The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Compar
  • A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (2025). BenchChem.
  • Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (2025). BenchChem.
  • A Technical Guide to the Reactivity of the Aryl Bromide in 3-Bromo-5-(bromomethyl)benzonitrile for Drug Discovery and Development. (2025). BenchChem.
  • Synthesis of benzonitriles from substituted benzaldehyde. (2003).
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  • Synthesis of benzonitriles from substituted benzoic acid. (2005).
  • Al-Omary, F. A., El-Emam, A. A., & El-Gohary, N. S. (2015). Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers.
  • Sommer, M. B., Begtrup, M., & Boegesoe, K. P. (1995). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry, 60(8), 2244–2249.
  • Kumar, A. P., & Rao, G. R. (2001). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 57(2), 337-347.
  • Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. (2025). BenchChem.
  • de la Cruz, P., de la Hoz, A., Langa, F., & Orduna, J. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B, 126(13), 2635–2646.
  • Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry.
  • Methods of purification of organic compounds. (2019, October 16). BYJU'S.
  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile. (n.d.). PubChem.
  • A Short Note On Purification Of Organic Compounds. (n.d.). Unacademy.
  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound. (n.d.). Sigma-Aldrich.
  • Kim, J. H., Gbeddy, G., & Akkanen, J. (2015). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Bulletin of the Korean Chemical Society, 36(1), 223-229.
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C-N Bond Cleavage. (2018).
  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B, 11(8), 2278-2302.
  • Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. (2025). BenchChem.
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  • Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid... (n.d.).
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  • SAFETY DATA SHEET - Bromine Tablets. (n.d.). Prometheus.
  • SAFETY DATA SHEET - Bromine. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - Bromine. (2022, November 10). Spectrum Chemical.
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  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2026, January 7).
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An In-Depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS No. 515848-62-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a key substituted benzonitrile intermediate with significant potential in medicinal chemistry and drug discovery. This document delineates its physicochemical properties, outlines a plausible multi-step synthesis pathway with detailed experimental protocols, and explores its applications as a versatile building block in the development of novel therapeutics, particularly in the domain of kinase inhibitors. The guide is intended to serve as a valuable resource for researchers by providing both theoretical insights and practical methodologies related to this compound.

Introduction: The Strategic Importance of Substituted Benzonitriles

Substituted benzonitriles are a class of organic compounds that have garnered considerable attention in the field of drug discovery. The nitrile group, being a versatile synthetic handle, can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, which are prevalent in a wide array of pharmacologically active molecules. Furthermore, the benzonitrile moiety itself is a known pharmacophore in numerous approved drugs, contributing to target engagement through various non-covalent interactions.

This compound (CAS No. 515848-62-1) is a strategically functionalized derivative poised for applications in the synthesis of complex molecular architectures. The presence of a bromine atom provides a reactive site for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The isopropoxy and methoxy groups modulate the electronic and lipophilic properties of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will delve into the technical details of this promising chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 515848-62-1
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Physical Form Solid
InChI 1S/C11H12BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3
InChI Key DNCFZWKSHFLLGT-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1Br)C#N)OC[1]
Predicted XlogP 3.1[1]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the isopropoxy group. The two aromatic protons would likely appear as singlets in the aromatic region (δ 7.0-7.5 ppm). The methoxy group would present as a sharp singlet around δ 3.8-4.0 ppm. The isopropoxy group would exhibit a septet for the CH proton around δ 4.5-4.7 ppm and a doublet for the two methyl groups around δ 1.3-1.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all 11 carbon atoms. The nitrile carbon is expected to resonate in the range of δ 115-120 ppm. The aromatic carbons would appear between δ 110-160 ppm, with the carbon atoms attached to the bromine, methoxy, and isopropoxy groups showing characteristic shifts. The methoxy carbon would be around δ 56 ppm, and the carbons of the isopropoxy group would be found at approximately δ 72 ppm (CH) and δ 22 ppm (CH₃).

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and alkyl groups, C-O stretching of the ether linkages, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The predicted monoisotopic mass is 269.00513 Da.[1]

Synthesis and Purification

A plausible and efficient synthetic route to this compound can be designed as a multi-step process starting from commercially available 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde). This pathway involves the conversion of the aldehyde to a nitrile, followed by an etherification reaction.

Synthetic Pathway Overview

Synthesis_Pathway Start 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde) Intermediate 3-Bromo-4-hydroxy-5-methoxybenzonitrile Start->Intermediate Aldoxime Formation & Dehydration Product This compound Intermediate->Product Williamson Ether Synthesis (Isopropyl Bromide, Base)

Caption: Proposed synthetic route to this compound.

Step 1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzonitrile

This step involves the conversion of the aldehyde group of 5-bromovanillin into a nitrile. A common and effective method is through the formation of an aldoxime intermediate, followed by dehydration.

Experimental Protocol:

  • Aldoxime Formation: To a solution of 5-bromovanillin (1 equivalent) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 equivalents). The reaction mixture is stirred at room temperature or gentle heat until the starting material is consumed (monitored by TLC).

  • Dehydration: The crude aldoxime is then subjected to dehydration to form the nitrile. This can be achieved using various reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. A common laboratory-scale procedure involves heating the aldoxime in acetic anhydride.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude 3-bromo-4-hydroxy-5-methoxybenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The final step is the etherification of the phenolic hydroxyl group via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol:

  • Deprotonation: In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-hydroxy-5-methoxybenzonitrile (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents).

  • Alkylation: To the resulting phenoxide solution, add isopropyl bromide (2-bromopropane, 1.2-1.5 equivalents) dropwise at room temperature. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug development. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The development of potent and selective kinase inhibitors often involves the exploration of various substituted heterocyclic scaffolds.

The this compound moiety can serve as a versatile starting point for the synthesis of such scaffolds. The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents that can interact with specific residues in the kinase active site. The isopropoxy and methoxy groups can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity of the inhibitor.

Synthetic Logic in Lead Optimization

Lead_Optimization Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Nitrile_Mod Nitrile Transformation (e.g., to Tetrazole, Amine) Start->Nitrile_Mod Library Library of Diverse Analogs Coupling->Library Nitrile_Mod->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for utilizing this compound in lead optimization.

The process of lead optimization in drug discovery aims to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound. This compound is an ideal starting material for this process. A library of analogs can be rapidly synthesized by varying the substituent introduced at the 3-position via cross-coupling reactions. Additionally, the nitrile group can be converted to other functionalities to explore different interactions with the target protein. This systematic modification allows for the establishment of a clear structure-activity relationship (SAR), guiding the design of more potent and selective drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its well-defined structure, featuring multiple points for synthetic modification, makes it an attractive building block for the construction of complex molecular scaffolds, particularly for the development of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route with detailed protocols, and an exploration of its potential applications, serving as a foundational resource for researchers in the field.

References

  • PubChemLite. This compound. [Link]

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3-Bromo-4-isopropoxy-5-methoxybenzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Synthesis, Characterization, and Application

Abstract & Compound Overview

This technical guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of significant interest to researchers in medicinal chemistry and drug discovery. As a halogenated and multi-alkoxylated benzonitrile, this compound serves as a versatile and high-value synthetic intermediate. Its structure combines a reactive nitrile group, a bromine atom suitable for cross-coupling reactions, and differentiated ether functionalities that can influence pharmacokinetic properties. While direct applications of this specific molecule are not broadly published, its close structural relationship to precursors used in the development of anti-cancer agents and other bioactive molecules underscores its potential as a key building block.[1] This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes methods for structural elucidation, and discusses its potential applications as a molecular scaffold in pharmaceutical development.

Physicochemical & Structural Properties

The fundamental properties of this compound are critical for its use in synthetic chemistry. The presence of bromine, a nitrile, and two distinct ether groups on the benzene ring provides multiple points for synthetic modification.

Table 1: Core Compound Properties

Property Value Source(s)
Molecular Weight 270.12 g/mol [2]
Molecular Formula C₁₁H₁₂BrNO₂ [3]
CAS Number 515848-62-1
IUPAC Name This compound
Physical Form Solid [3]
SMILES CC(C)OC1=C(C=C(C=C1Br)C#N)OC
InChI Key DNCFZWKSHFLLGT-UHFFFAOYSA-N
Predicted XlogP 3.1 [4]

| Storage Class | 11 (Combustible Solids) | |

Caption: 2D Chemical Structure of the title compound.

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound is achieved via the Williamson ether synthesis .[5][6] This venerable yet reliable SN2 reaction is ideal for forming the isopropoxy ether bond. The synthesis starts from the commercially available precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile .[1][7]

Reaction Principle: The Williamson Ether Synthesis

The core of this synthesis involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of the starting material is deprotonated by a strong base to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl halide (in this case, an isopropyl halide), displacing the halide leaving group in an SN2 reaction to form the desired ether.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions, particularly E2 elimination, which can be competitive when using secondary alkyl halides like 2-bromopropane.[6][8]

Synthesis_Workflow Start Start: 3-Bromo-4-hydroxy- 5-methoxybenzonitrile Base Base Addition (e.g., NaH or K₂CO₃) in aprotic solvent (DMF) Start->Base 1. Dissolve Phenoxide In-situ formation of Nucleophilic Phenoxide Base->Phenoxide 2. Deprotonate Reaction SN2 Reaction (e.g., 60-80 °C, 4-12h) Phenoxide->Reaction Nucleophile AlkylHalide Addition of 2-Bromopropane AlkylHalide->Reaction Electrophile Workup Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup 3. Isolate Crude Purify Purification (Silica Gel Chromatography) Workup->Purify 4. Purify Final Final Product: 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile Purify->Final 5. Characterize

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles.

  • Reactor Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per mmol of starting material). Begin stirring to dissolve the solid. Carefully add potassium carbonate (K₂CO₃, 1.5 eq) in portions.

    • Causality Insight: K₂CO₃ is a milder, non-nucleophilic base compared to sodium hydride, which reduces the risk of side reactions and is safer to handle. DMF is an excellent polar aprotic solvent that effectively solvates the cation, leaving the phenoxide anion highly reactive.

  • Alkyl Halide Addition: Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into cold water and extract three times with ethyl acetate (EtOAc). Combine the organic layers.

    • Self-Validation: The aqueous wash removes the inorganic base (K₂CO₃) and the DMF solvent. The combined organic layers contain the desired product and any organic-soluble impurities.

  • Washing: Wash the combined organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Structural Elucidation & Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides an unambiguous structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural verification. The predicted ¹H NMR spectrum provides a unique fingerprint.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Protons Integration Multiplicity Approx. Shift (δ, ppm) Rationale
Isopropoxy -CH 6H Doublet (d) 1.3-1.4 Six equivalent methyl protons split by the adjacent CH proton.
Methoxy -OCH 3H Singlet (s) 3.8-3.9 Three equivalent protons with no adjacent proton neighbors.
Isopropoxy -CH 1H Septet (sept) 4.5-4.6 One proton split by the six neighboring methyl protons (n+1 rule).
Aromatic H -2 1H Singlet (s) 7.1-7.2 Aromatic proton adjacent to the nitrile group.

| Aromatic H -6 | 1H | Singlet (s) | 7.3-7.4 | Aromatic proton adjacent to the methoxy group. |

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight. The spectrum is expected to show a characteristic pair of molecular ion peaks [M+H]⁺ at m/z 270.01 and 272.01 with approximately 1:1 intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include:

    • ~2230 cm⁻¹: A sharp, strong peak for the nitrile (C≡N) stretch.

    • ~2980-2850 cm⁻¹: C-H stretching from the aliphatic methoxy and isopropoxy groups.

    • ~1250-1000 cm⁻¹: Strong C-O stretching from the aryl-ether bonds.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold for building libraries of drug-like molecules. Its utility stems from the orthogonal reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the facile introduction of diverse aryl, alkyl, or nitrogen-containing substituents at the C3 position, rapidly building molecular complexity.[9]

  • Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be:

    • Hydrolyzed to a carboxylic acid or amide.

    • Reduced to a primary amine.

    • Converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

The combination of a stable, differentiated diether pattern with these reactive sites makes the compound an excellent starting point for exploring structure-activity relationships (SAR) in drug discovery programs, particularly those targeting kinases or other enzyme families where substituted aromatic cores are prevalent.[1]

Scaffold_Modification cluster_0 Core Scaffold cluster_1 Potential Derivatives Core 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile Deriv1 Suzuki Coupling Product (New Aryl Group at C3) Core->Deriv1 Pd Catalyst, Boronic Acid Deriv2 Amine Product (Nitrile Reduction) Core->Deriv2 Reduction (e.g., LiAlH₄) Deriv3 Tetrazole Product (Nitrile Conversion) Core->Deriv3 NaN₃, ZnCl₂ Deriv4 Buchwald-Hartwig Product (New Amine at C3) Core->Deriv4 Pd Catalyst, Amine

Caption: Potential synthetic modifications of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Hazards: While a specific SDS for this exact compound is not widely available, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, causing skin and eye irritation.[7] It should be handled as an irritant and acutely toxic substance.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.

References

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile. National Center for Biotechnology Information.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.
  • PubChemLite. (n.d.). This compound (C11H12BrNO2).
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • Cram. (n.d.). Williamson Ether Synthesis Lab Report.
  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.
  • Fisher Scientific. (n.d.). 3-Bromo-4-isopropoxi-5-metoxibenzonitrilo, 98 %, Thermo Scientific.

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. The synthetic strategy outlined herein is a robust, three-step process commencing from the readily available starting material, vanillin. Each step has been meticulously detailed, drawing upon established chemical principles and field-proven insights to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic molecule. The presence of a nitrile group, a bromine atom, and two distinct ether linkages makes it a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, such as cross-coupling reactions at the bromine site and a variety of modifications of the nitrile group.

Our synthetic approach begins with the electrophilic bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). This is followed by a Williamson ether synthesis to introduce the isopropoxy group. The final step involves the conversion of the benzaldehyde functionality into the target benzonitrile. This route was chosen for its high efficiency, use of readily available reagents, and straightforward experimental procedures.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow Vanillin Vanillin Bromination Step 1: Bromination Vanillin->Bromination Intermediate1 5-Bromovanillin Bromination->Intermediate1 Isopropylation Step 2: O-Isopropylation Intermediate1->Isopropylation Intermediate2 3-Bromo-4-isopropoxy- 5-methoxybenzaldehyde Isopropylation->Intermediate2 Nitrile_Formation Step 3: Nitrile Formation Intermediate2->Nitrile_Formation Final_Product 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile Nitrile_Formation->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Electrophilic Bromination of Vanillin

The initial step in the synthesis is the regioselective bromination of vanillin. The hydroxyl and methoxy groups on the aromatic ring are ortho, para-directing activators. The bulky aldehyde group provides some steric hindrance, and the hydroxyl group is a stronger activating group than the methoxy group. Consequently, the electrophilic substitution of bromine occurs predominantly at the position ortho to the hydroxyl group and meta to the aldehyde group, yielding 5-bromovanillin.[1][2][3][4]

Experimental Protocol: Synthesis of 5-Bromovanillin

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Vanillin152.1515.2 g100
Bromine159.8117.6 g (5.6 mL)110
Methanol32.04150 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (100 mmol) of vanillin in 150 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 5.6 mL (110 mmol) of bromine dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.[5]

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) to remove any residual acid.

  • Dry the product under vacuum to yield 5-bromovanillin as a pale-yellow solid.

Expected Yield: ~95%

Part 2: O-Isopropylation of 5-Bromovanillin

The second step is the introduction of the isopropoxy group via a Williamson ether synthesis. The phenolic hydroxyl group of 5-bromovanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopropyl electrophile, typically 2-bromopropane or isopropyl iodide.

Experimental Protocol: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Bromovanillin231.0423.1 g100
2-Bromopropane122.9914.8 g (11.2 mL)120
Potassium Carbonate138.2120.7 g150
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 23.1 g (100 mmol) of 5-bromovanillin, 20.7 g (150 mmol) of anhydrous potassium carbonate, and 200 mL of acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 11.2 mL (120 mmol) of 2-bromopropane to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in dichloromethane (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 3-bromo-4-isopropoxy-5-methoxybenzaldehyde.

Expected Yield: 85-90%

Part 3: Conversion of Benzaldehyde to Benzonitrile

The final step is the conversion of the aldehyde group to a nitrile. A common and effective method is a two-step, one-pot procedure involving the formation of an aldoxime intermediate with hydroxylamine hydrochloride, followed by dehydration to the nitrile.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde273.1227.3 g100
Hydroxylamine Hydrochloride69.498.3 g120
Sodium Formate68.0110.2 g150
Formic Acid46.03100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 27.3 g (100 mmol) of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde in 100 mL of formic acid.

  • Add 8.3 g (120 mmol) of hydroxylamine hydrochloride and 10.2 g (150 mmol) of sodium formate to the solution.

  • Heat the mixture to reflux (around 110 °C) for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining formic acid, followed by brine (1 x 75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to afford the pure this compound.

Expected Yield: 80-85%

Summary of Key Transformations

Key_Transformations cluster_0 Step 1: Bromination cluster_1 Step 2: O-Isopropylation cluster_2 Step 3: Nitrile Formation Vanillin_Struct Vanillin Bromine + Br2 Intermediate1_Struct 5-Bromovanillin Intermediate1_Struct_2 5-Bromovanillin Isopropyl_Bromide + (CH3)2CHBr, K2CO3 Intermediate2_Struct 3-Bromo-4-isopropoxy- 5-methoxybenzaldehyde Intermediate2_Struct_2 3-Bromo-4-isopropoxy- 5-methoxybenzaldehyde Nitrile_Reagents + NH2OH.HCl, HCOOH Final_Product_Struct 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile

Caption: Key chemical transformations in the synthesis.

Conclusion

This guide has detailed a reliable and efficient three-step synthesis of this compound from vanillin. The presented protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup. The causality behind each experimental choice has been explained, providing a deeper understanding of the reaction mechanisms and potential challenges. By following these procedures, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing projects.

References

  • Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry [Video]. YouTube. [Link]
  • Kancharla, S., & Shah, K. (n.d.). Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Google Patents. (n.d.). New process for producing 5-bromovanillin.
  • Rao, D. V., & Stuber, F. A. (1983). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Synthesis, 1983(04), 308–308.
  • Patil, D. D., & Gurumeet, C. (n.d.). Benzaldehyde To Benzonitrile. Asian Journal of Chemistry, 24(12).
  • Google Patents. (n.d.). Synthesis of benzonitriles from substituted benzaldehyde.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(1), 109-112.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a substituted benzonitrile of interest to researchers in medicinal chemistry and materials science. Given the limited availability of experimental data in public literature, this document emphasizes the predictive analysis of its physicochemical properties based on structure-activity relationships and outlines detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive overview and a practical manual for the physical and spectral characterization of this and similar novel chemical entities.

Introduction and Molecular Overview

This compound belongs to the versatile class of benzonitrile derivatives. These compounds are of significant interest in drug discovery and organic synthesis due to the unique electronic properties and reactivity of the nitrile group, which can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2] The specific substitution pattern of this molecule—a bromine atom and two ether linkages (isopropoxy and methoxy) on the aromatic ring—is anticipated to confer distinct properties related to lipophilicity, metabolic stability, and intermolecular interactions. Understanding these physical properties is a critical first step in evaluating its potential as a pharmaceutical intermediate or advanced material.

This guide will first present the known molecular identifiers and predicted physicochemical properties. The core of this document will then provide detailed, self-validating experimental protocols for the determination of its key physical and spectral characteristics, explaining the scientific rationale behind each procedural step.

Molecular Identifiers

A consistent and accurate identification of a chemical compound is paramount for reproducible scientific research. The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 515848-62-1
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Canonical SMILES CC(C)OC1=C(C(=CC(=C1)C#N)OC)Br
InChI Key DNCFZWKSHFLLGT-UHFFFAOYSA-N
MDL Number MFCD02256549

Predicted Physicochemical Properties

While experimental data for this compound is not widely published, we can infer its likely properties based on its structure and the known characteristics of related substituted benzonitriles and aromatic ethers.[3][4]

PropertyPredicted Value / CharacteristicRationale and Context
Physical State Solid at room temperature.Commercial suppliers list the compound as a solid. The relatively high molecular weight and potential for dipole-dipole interactions and crystal packing contribute to a solid state.
Melting Point Moderately high.The presence of a polar nitrile group and a bromine atom, along with the overall molecular size, suggests a melting point higher than that of simpler aromatic ethers. For comparison, the related compound 3-Bromo-4-methoxybenzonitrile has a melting point of 122-124 °C.
Boiling Point High; likely to decompose before boiling at atmospheric pressure.Aromatic compounds with multiple polar substituents and a molecular weight over 250 g/mol often have high boiling points. Vacuum distillation would be necessary to determine an accurate boiling point.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in non-polar solvents (e.g., hexanes) and very low solubility in water.The ether groups and the nitrile group can engage in hydrogen bonding with protic solvents, and the overall molecule has a significant non-polar surface area, favoring solubility in organic solvents.[5][6] The predicted XlogP of 3.1 indicates a significant degree of lipophilicity.[7]
XlogP 3.1 (Predicted)This value suggests the compound is significantly more soluble in octanol than in water, a key indicator for predicting membrane permeability in drug development.[7]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the empirical determination of the physical properties of this compound. These protocols are designed to be self-validating and are standard practice in organic and medicinal chemistry laboratories.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel solid organic compound is depicted below. It begins with fundamental property determination and progresses to detailed spectral analysis for structural confirmation.

G cluster_0 Initial Characterization cluster_1 Structural Confirmation start Obtain Pure, Dry Sample mp Melting Point Determination start->mp sol Solubility Profiling mp->sol ir FT-IR Spectroscopy sol->ir Proceed to Spectroscopy nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr ms Mass Spectrometry nmr->ms end Complete Physicochemical Profile ms->end Final Data Compilation

Caption: Workflow for the characterization of a novel organic solid.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. This protocol uses the capillary method, which is a standard and reliable technique.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, grind a small amount in a mortar and pestle.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

  • Measurement (Initial, Rapid Determination):

    • Place the loaded capillary into a melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

  • Measurement (Accurate Determination):

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Use a fresh sample in a new capillary tube.

    • Heat rapidly to within 15-20 °C of the approximate melting point.

    • Reduce the heating rate to 1-2 °C/minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ – T₂.

    • Repeat for a total of three consistent measurements.

Solubility Profiling

Rationale: Understanding a compound's solubility is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and formulation. This protocol provides a systematic approach to assessing solubility in a range of common laboratory solvents.

Protocol:

  • Preparation:

    • Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

  • Procedure:

    • Add approximately 10 mg of this compound to each test tube.

    • To the first tube, add the solvent dropwise (up to 1 mL), vortexing or shaking vigorously after each addition.

    • Observe and record whether the solid dissolves completely, partially, or not at all.

    • Repeat for each solvent.

  • Classification:

    • Soluble: < 30 mg of solid dissolves in 1 mL of solvent.

    • Slightly Soluble: 30-100 mg of solid dissolves in 1 mL of solvent.

    • Insoluble: > 100 mg of solid is required to dissolve in 1 mL of solvent.

Spectroscopic Analysis Protocols

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound, serving as a definitive confirmation of its identity.

Workflow for Spectroscopic Sample Preparation

G cluster_nmr NMR cluster_ir FT-IR (ATR) cluster_ms MS (LC-MS) compound Pure Solid Sample nmr_prep Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃). Filter into NMR tube. compound->nmr_prep ir_prep Place small amount of solid directly on ATR crystal. Apply pressure. compound->ir_prep ms_prep Prepare dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol). Filter. compound->ms_prep

Caption: Sample preparation workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts, coupling patterns, and integration of the signals provide a detailed map of the molecular structure.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy protons, and the isopropoxy protons (a septet for the CH and a doublet for the two CH₃ groups) are expected.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule are expected, including those in the aromatic ring, the nitrile carbon, and the carbons of the methoxy and isopropoxy groups.

Protocol for Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a small vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected Spectral Features:

  • A strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch.

  • C-O stretching bands for the aromatic ether linkages in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • Sp³ C-H stretching bands from the alkyl groups just below 3000 cm⁻¹.

  • Aromatic C-H stretching bands just above 3000 cm⁻¹.

Protocol (using Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns can also offer structural clues.

Predicted Spectral Features:

  • [M+H]⁺: Predicted at m/z 270.0124 (for ⁷⁹Br) and 272.0104 (for ⁸¹Br) due to the isotopic pattern of bromine.[7]

  • [M+Na]⁺: Predicted at m/z 291.9944 (for ⁷⁹Br) and 293.9923 (for ⁸¹Br).[7]

Protocol for Sample Preparation (for LC-MS with ESI):

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS system.

Safety, Handling, and Storage

Rationale: Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following recommendations are based on safety data for structurally similar substituted benzonitriles.[8][9][10]

  • Hazard Statements: While a specific safety data sheet for this compound is not widely available, related compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] It is classified as a combustible solid.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a compound with significant potential, stemming from its substituted benzonitrile scaffold. This guide provides a robust framework for its physicochemical characterization. While publicly available experimental data is currently limited, the predictive analysis and detailed experimental protocols herein offer a clear path for researchers to generate a comprehensive data package for this molecule. Such data is the essential foundation for any further investigation into its applications in drug discovery, agrochemicals, or materials science. The elucidation of its crystal structure through single-crystal X-ray diffraction would be a valuable next step to fully understand its solid-state properties.

References

  • Structure-Property-Relationships in Aromatic Thioethers Featuring Aggregation-Induced Emission Properties: Solid-State Structures and Theoretical Analysis. (n.d.). University of Duisburg-Essen.
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A Researcher's Guide to the Solubility of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Principles, Protocols, and Implications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. For researchers, scientists, and drug development professionals, this guide offers not just procedural steps but also the underlying scientific principles that govern the solubility of this complex organic molecule. By understanding the "why" behind the "how," researchers can make more informed decisions in experimental design and data interpretation, ultimately accelerating the drug discovery and development process.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery and development, the solubility of a compound is a cornerstone property that dictates its potential for therapeutic success.[1][2][3][4][5] A compound's ability to dissolve in a solvent system, particularly in aqueous environments, directly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4] For a drug to be effective, it must first be in a dissolved state to be absorbed into the bloodstream and reach its target site of action.[1][2] Poor solubility can lead to low bioavailability, erratic assay results, and ultimately, the failure of a promising drug candidate.[2][3]

This compound (CAS No: 515848-62-1; Molecular Formula: C₁₁H₁₂BrNO₂; Molecular Weight: 270.12 g/mol ) is a substituted benzonitrile, a class of compounds with broad applications in medicinal chemistry and materials science.[6][7][8][9] The intricate arrangement of its functional groups—a bromine atom, an isopropoxy group, a methoxy group, and a nitrile group—presents a unique solubility profile that requires careful characterization. This guide will equip researchers with the necessary tools to thoroughly investigate and understand the solubility of this compound.

Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₂BrNO₂[6]
Molecular Weight 270.12 g/mol [6]
CAS Number 515848-62-1[6]
Physical State Solid[6]
Melting Point Not reported, but a similar compound, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, has a melting point of 146 °C.[10]

The presence of the polar nitrile and ether (isopropoxy and methoxy) groups suggests the potential for some solubility in polar organic solvents. However, the bulky, nonpolar isopropoxy group and the bromine atom, along with the overall size of the molecule, will likely limit its aqueous solubility. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[11][12] This principle suggests that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Understanding the Structural Impact on Solubility

The solubility of this compound is a direct consequence of the interplay between its various functional groups and the overall molecular architecture.

A This compound B Benzene Ring (Aromatic Core) A->B Core Structure C Nitrile Group (-CN) (Polar, H-bond acceptor) A->C Substituent D Isopropoxy Group (-OCH(CH3)2) (Bulky, Moderately Polar) A->D Substituent E Methoxy Group (-OCH3) (Polar, H-bond acceptor) A->E Substituent F Bromine Atom (-Br) (Increases Molecular Weight, Polarizable) A->F Substituent G Overall Solubility Profile B->G Provides rigidity and contributes to crystal lattice energy C->G Enhances polarity, potential for dipole-dipole interactions D->G Adds steric hindrance, may decrease solubility in polar solvents E->G Increases polarity and H-bonding potential F->G Increases lipophilicity and molecular weight

Caption: Interplay of functional groups influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[13] This method is considered the "gold standard" for its accuracy and reliability.

Materials and Equipment
  • This compound (solid)

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, hexane)

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

A 1. Prepare Supersaturated Solution (Add excess solid to solvent in a vial) B 2. Equilibrate (Shake at a constant temperature for 24-48 hours) A->B C 3. Separate Solid and Liquid Phases (Centrifuge to pellet undissolved solid) B->C D 4. Isolate Saturated Solution (Carefully collect the supernatant) C->D E 5. Filter (Pass the supernatant through a 0.22 µm filter) D->E F 6. Quantify Concentration (Analyze the filtrate by HPLC or other method) E->F G 7. Calculate Solubility (Determine the concentration of the saturated solution) F->G

Caption: Workflow for the experimental determination of thermodynamic solubility.

Detailed Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., acetonitrile or a mixture of mobile phase components). These will be used to generate a calibration curve.

  • Sample Preparation: Accurately weigh an excess amount of the solid compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on a shaker or in an orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.

  • Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Interpreting the Results and Implications for Drug Development

The solubility data obtained from these experiments will provide crucial insights for the development of this compound as a potential therapeutic agent.

  • Aqueous Solubility: Low aqueous solubility is a common challenge in drug development.[3] If the compound exhibits poor solubility in water or PBS, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary to improve its bioavailability.[2]

  • Solubility in Organic Solvents: Data on solubility in organic solvents like DMSO is vital for in vitro screening assays.[4] Ensuring that the compound remains in solution during these assays is essential for obtaining accurate and reproducible results. Precipitation of the compound can lead to false negatives or an underestimation of its potency.[3]

  • Biopharmaceutics Classification System (BCS): Solubility data, in conjunction with permeability data, can be used to classify the compound according to the BCS, which helps in predicting its in vivo performance and guiding formulation development.[2]

Conclusion

While specific, pre-existing solubility data for this compound may be limited, this guide provides a robust framework for its experimental determination and interpretation. A thorough understanding of a compound's solubility is not merely an academic exercise but a critical step in the journey from a promising molecule to a viable therapeutic. By applying the principles and protocols outlined herein, researchers can effectively characterize the solubility of this and other novel compounds, thereby making more strategic decisions in the complex process of drug discovery and development.

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An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. While direct experimental data for this compound is not publicly available, a thorough examination of its structural motifs—a substituted benzonitrile core, a bromine atom, and both isopropoxy and methoxy groups—allows for the formulation of several well-grounded hypotheses regarding its pharmacological potential. Drawing upon structure-activity relationships of analogous compounds, this document outlines plausible anticancer, antimicrobial, kinase inhibitory, and neuroprotective properties. Detailed experimental protocols are provided to systematically investigate these hypotheses, offering a roadmap for researchers in drug discovery and development. This guide is intended to serve as a foundational resource for initiating a comprehensive evaluation of this promising molecule.

Introduction and Molecular Profile

This compound is an aromatic organic compound with the chemical formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol .[1] Its structure is characterized by a central benzene ring substituted with a nitrile (-C≡N) group, a bromine atom, a methoxy (-OCH₃) group, and an isopropoxy (-OCH(CH₃)₂) group. The unique combination and arrangement of these functional groups suggest a potential for diverse biological interactions.

PropertyValueSource
CAS Number 515848-62-1[1]
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12[1]
SMILES String Brc1c(c(cc(c1)C#N)OC)OC(C)C[1]
Physical Form Solid[1]

The benzonitrile scaffold is a prevalent feature in many biologically active molecules, known for a range of pharmacological effects including anticancer and antimicrobial activities.[2] The introduction of a bromine atom can significantly enhance therapeutic activity and modulate the metabolic profile of a drug.[3][4] Furthermore, the methoxy and isopropoxy groups are known to influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters.[5][6]

Postulated Biological Activity I: Anticancer Potential

The presence of the benzonitrile moiety is a strong indicator of potential anticancer activity. Numerous benzonitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways.[7] The bromine substituent can further enhance this activity.[8]

Rationale Based on Structure-Activity Relationship (SAR)
  • Benzonitrile Core: This structural feature is present in a number of kinase inhibitors and other anticancer agents.[2] The nitrile group can participate in hydrogen bonding and other interactions within the active sites of target proteins.

  • Bromine Substitution: Halogenation, particularly with bromine, is a common strategy in drug design to improve potency and metabolic stability.[3] Brominated aromatic compounds have shown efficacy as anticancer agents.[4][8]

  • Alkoxy Groups (Isopropoxy and Methoxy): The methoxy group, in particular, is a frequent substituent in approved drugs and is known to favorably influence ligand-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties.[5][6]

Proposed Experimental Investigation: In Vitro Anticancer Screening

A tiered approach is recommended, starting with a broad cytotoxicity screen against a panel of human cancer cell lines, followed by more detailed mechanistic studies.

Caption: Proposed workflow for in vitro anticancer evaluation.

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic effects of chemical compounds.[3]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Hypothetical Data Summary
Cell LineTissue of OriginHypothetical IC50 (µM) of Test CompoundDoxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma12.50.9
A549 Lung Carcinoma25.21.5
HCT116 Colon Carcinoma18.71.1

Postulated Biological Activity II: Antimicrobial Effects

The structural features of this compound also suggest potential as an antimicrobial agent. Benzonitrile derivatives have been reported to possess antibacterial and antifungal properties.[9] Additionally, brominated compounds are known for their antimicrobial efficacy.[10][11][12]

Rationale Based on SAR
  • Benzonitrile Moiety: The electron-withdrawing nature of the nitrile group can contribute to the disruption of microbial cellular processes.[9]

  • Bromine Atom: The presence of a halogen, such as bromine, can enhance antimicrobial activity by increasing lipophilicity, which facilitates passage through microbial cell membranes.[11][12]

Proposed Experimental Investigation: Antimicrobial Susceptibility Testing

Standard broth microdilution and disk diffusion methods can be employed to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[4][13][14][15]

Caption: Workflow for antimicrobial susceptibility testing.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[15]

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin or fluconazole), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Hypothetical Data Summary
MicroorganismTypeHypothetical MIC (µg/mL) of Test CompoundCiprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus Gram-positive Bacteria160.5N/A
E. coli Gram-negative Bacteria320.015N/A
C. albicans Fungus8N/A1

Postulated Biological Activity III: Kinase Inhibition

Many small molecule kinase inhibitors feature a benzonitrile scaffold.[16][17] These compounds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The structural characteristics of this compound make it a candidate for kinase inhibitory activity.

Rationale Based on SAR
  • Benzonitrile Scaffold: This is a common hinge-binding motif in many kinase inhibitors.[18]

  • Substituent Effects: The bromo, isopropoxy, and methoxy groups can occupy different pockets within the kinase active site, influencing potency and selectivity.[19]

Proposed Experimental Investigation: In Vitro Kinase Assay

A commercially available kinase panel can be used for initial screening, followed by more detailed kinetic studies on any identified hits.

  • Kinase Reaction Mixture: Prepare a reaction buffer containing the kinase of interest, a suitable substrate (peptide or protein), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation and Incubation: Start the reaction by adding a solution of MgCl₂ and ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate or ADP produced is quantified. This can be done using various methods, such as radioactive assays ([γ-³²P]ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).[5][20][21]

  • Data Analysis: Determine the IC50 value for the inhibition of each kinase.

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes TestCompound 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile TestCompound->RAF Potential Inhibition Point

Caption: A potential target pathway (MAPK/ERK) for kinase inhibition.

Postulated Biological Activity IV: Neuroprotective Effects

Certain benzonitrile-containing compounds have been investigated for their neuroprotective properties.[22] The mechanism can involve the modulation of various cellular pathways that protect neurons from damage, such as those involved in oxidative stress and apoptosis.[1][2][23][24]

Rationale Based on SAR

The overall electronic and lipophilic character of the molecule, conferred by the combination of its functional groups, could allow it to cross the blood-brain barrier and interact with targets within the central nervous system.

Proposed Experimental Investigation: In Vitro Neuroprotection Assays

Cell-based assays using neuronal cell lines are suitable for initial screening of neuroprotective effects.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells pre-treated with the test compound to those treated with H₂O₂ alone. An increase in viability indicates a neuroprotective effect.

Conclusion

This compound presents a compelling profile for investigation as a potential therapeutic agent. Based on a detailed analysis of its constituent chemical moieties, strong justifications exist for exploring its anticancer, antimicrobial, kinase inhibitory, and neuroprotective activities. The experimental workflows and protocols detailed in this guide provide a systematic and robust framework for the initial characterization of this compound's biological potential. The outcomes of these studies will be crucial in determining the most promising avenues for its further development in the field of medicinal chemistry.

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Discovery and history of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound, identified by CAS number 515848-62-1, is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a benzonitrile core, which is a common motif in many biologically active molecules, substituted with a bromine atom, an isopropoxy group, and a methoxy group. This unique arrangement of functional groups imparts a specific reactivity profile that makes it an attractive starting point for the synthesis of more complex molecular architectures.

The bromine atom serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[2] The nitrile group is a key pharmacophore and can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazoles.[3] Furthermore, the isopropoxy and methoxy groups modulate the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and commercial availability point to its utility as a building block in targeted synthesis campaigns. This guide provides a comprehensive overview of the logical and most plausible synthetic pathway to this compound, based on well-established chemical transformations and the documented synthesis of closely related analogues. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

A Proposed Synthetic Pathway: From Vanillin to a Functionalized Benzonitrile

The most logical and cost-effective synthetic route to this compound begins with the readily available and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis can be envisioned as a three-step process:

  • Electrophilic Bromination: Introduction of a bromine atom onto the vanillin core to produce 5-Bromovanillin.

  • Williamson Ether Synthesis: Conversion of the phenolic hydroxyl group to an isopropoxy ether.

  • Nitrile Formation: Transformation of the benzaldehyde group into the target benzonitrile.

This pathway is efficient and relies on robust and well-understood chemical reactions, making it suitable for both small-scale laboratory synthesis and larger-scale production.

Part 1: Synthesis of 5-Bromovanillin

The initial step involves the electrophilic aromatic substitution of vanillin. The electron-donating hydroxyl and methoxy groups activate the aromatic ring and direct the incoming electrophile (bromine) to the position ortho to the methoxy group and para to the hydroxyl group, which is C5.[4]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve vanillin (1 equivalent) in methanol.[5]

  • While stirring vigorously, slowly add a solution of bromine (1.1 equivalents) in methanol dropwise over 30 minutes, ensuring the temperature remains below 10 °C.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.[5]

  • Pour the reaction mixture into a larger beaker containing ice-cold water. A pale-yellow solid will precipitate.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde).[5]

Table 1: Physical and Chemical Properties of Key Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
VanillinC₈H₈O₃152.15White crystalline solid
5-BromovanillinC₈H₇BrO₃231.04Light beige to off-white crystalline solid
3-Bromo-4-isopropoxy-5-methoxybenzaldehydeC₁₁H₁₃BrO₃289.12Solid (Predicted)
This compoundC₁₁H₁₂BrNO₂270.12Solid

digraph "Step_1_Bromination" {
graph [splines=ortho, nodesep=0.8, ranksep=1.2];
node [shape=none, fontname="Arial"];
edge [arrowhead=vee, color="#4285F4"];

Vanillin [label="Vanillin\n(4-hydroxy-3-methoxybenzaldehyde)", image="https://storage.googleapis.com/discover-public-imgs/81954f0e-3b60-4b2a-a92c-8069533c70c2.png", shape=none, width=2, height=2]; Bromovanillin [label="5-Bromovanillin", image="https://storage.googleapis.com/discover-public-imgs/c79f323a-f32b-42e1-8f5b-c2e36128876c.png", shape=none, width=2, height=2];

reagents [label="Br₂, Methanol\n0°C to RT", shape=box, style=rounded, penwidth=2, color="#34A853", fontcolor="#202124"];

Vanillin -> reagents [dir=none]; reagents -> Bromovanillin; }

Caption: Step 1: Electrophilic Bromination of Vanillin.

Part 2: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

With 5-Bromovanillin in hand, the next step is the alkylation of the phenolic hydroxyl group to form the isopropoxy ether. The Williamson ether synthesis is the classic and most direct method for this transformation. It involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (in this case, 2-bromopropane or isopropyl iodide).

Experimental Protocol:

  • To a solution of 5-Bromovanillin (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Add 2-bromopropane (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.

Step_2_Etherification Bromovanillin 5-Bromovanillin reagents 2-Bromopropane, K₂CO₃ DMF, Reflux Bromovanillin->reagents Isopropoxyaldehyde 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde reagents->Isopropoxyaldehyde

Caption: Step 2: Williamson Ether Synthesis.

Part 3: Synthesis of this compound

The final step is the conversion of the aldehyde functional group to a nitrile. A common and effective method is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration to the nitrile. This can often be performed in a one-pot procedure.[6]

Experimental Protocol:

  • Dissolve 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as formic acid or pyridine.

  • Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.

  • Heat the mixture to reflux. The dehydration of the intermediate oxime to the nitrile will occur in situ.

  • Monitor the reaction by TLC. Once complete, cool the mixture and pour it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

Step_3_Nitrile_Formation Isopropoxyaldehyde 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde reagents Hydroxylamine HCl Formic Acid, Reflux Isopropoxyaldehyde->reagents FinalProduct This compound reagents->FinalProduct

Caption: Step 3: Conversion of Aldehyde to Nitrile.

Overall Synthetic Workflow

The complete synthetic pathway provides a reliable method for accessing this compound from a simple, bio-renewable starting material.

Overall_Synthesis Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Step 1: Bromination Isopropoxyaldehyde 3-Bromo-4-isopropoxy- 5-methoxybenzaldehyde Bromovanillin->Isopropoxyaldehyde Step 2: Etherification FinalProduct 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile Isopropoxyaldehyde->FinalProduct Step 3: Nitrile Formation

Caption: Complete 3-step synthesis pathway.

Applications in Research and Drug Development

This compound is not an end product in itself but rather a versatile platform for generating molecular diversity. Its utility is best understood by considering the reactivity of its key functional groups.

  • The Bromine Handle: The C-Br bond is primed for participation in palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide array of chemical moieties, including alkyl, alkenyl, alkynyl, and (hetero)aryl groups. This is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound. For example, replacing the bromine with different aromatic rings can probe key interactions with a biological target.[7]

  • The Nitrile Group: The benzonitrile moiety is a common feature in many approved drugs. It is considered a bioisosteric replacement for other functional groups, such as aldehydes or carboxylic acids, and can participate in crucial hydrogen bonding interactions with protein targets.[3] Its linear geometry and electronic properties can be advantageous for fitting into tight binding pockets.

  • The Alkoxy Substituents: The methoxy and isopropoxy groups contribute to the molecule's overall physicochemical properties. They increase lipophilicity compared to the hydroxyl precursor, which can enhance membrane permeability and oral bioavailability. The isopropoxy group, in particular, adds steric bulk which can influence the conformation of the molecule and its binding selectivity.

Applications cluster_0 Suzuki / Sonogashira / etc. (via Bromine) cluster_1 Nitrile Transformations Core 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile Aryl Aryl Derivatives Core->Aryl Alkyl Alkyl Derivatives Core->Alkyl Heterocycle Heterocyclic Derivatives Core->Heterocycle Amine Amines (Reduction) Core->Amine Tetrazole Tetrazoles (Cycloaddition) Core->Tetrazole

Caption: Potential synthetic diversification pathways.

Conclusion

This compound stands as a testament to the importance of well-designed chemical building blocks in modern research. While its own history is woven into the broader fabric of organic synthesis rather than a singular moment of discovery, its value is clear. The logical and efficient synthetic pathway from vanillin makes it an accessible and attractive intermediate. Its strategically placed functional groups offer a powerful platform for researchers in drug discovery and materials science to generate novel compounds with tailored properties. As the demand for more sophisticated and precisely engineered molecules continues to grow, the utility of such versatile intermediates will only increase.

References

  • Beck, J. R. (1973). Synthesis of ortho-substituted benzonitriles by nitro displacement. The Journal of Organic Chemistry, 38(23), 4086-4086.
  • The Chemistry of 5-Bromovanillin: Structure, Reactivity, and Synthesis. (2025). Science Publishing Group.
  • Sommer, M. B., Begtrup, M., & Boegesoe, K. P. (1990). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry, 55(16), 4822-4827.
  • Bergeron, R. J., & McManis, J. S. (2003). U.S.
  • Bergeron, R. J., & McManis, J. S. (2005). U.S. Patent No. 6,875,882. Washington, DC: U.S.
  • Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry [Video]. YouTube. [Link]
  • Synthetika. 5-Bromovanillin. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Pitt, N. (2010). Nitrile-containing pharmaceuticals: synthesized promiscuity. Journal of medicinal chemistry, 53(22), 7902-7917.
  • Pepper, J. M., & MacDonald, J. A. (1953). The reaction of 5-bromovanillin and sodium methoxide. Canadian Journal of Chemistry, 31(5), 476-483.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7021625, 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]
  • Maleczka, R. E., & Smith, M. R. (2009). U.S. Patent No. 7,514,563. Washington, DC: U.S.

Sources

An In-depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a substituted benzonitrile with significant potential as a building block in medicinal chemistry and drug development. The document elucidates the structural features, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it delves into the strategic importance of the substituted benzonitrile scaffold in modern drug design, supported by an analysis of its role as a pharmacophore. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel chemical entities.

Introduction: The Strategic Value of Substituted Benzonitriles in Medicinal Chemistry

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Its prevalence stems from the unique physicochemical properties of the nitrile group, which can act as a versatile pharmacophore. The nitrile's linear geometry, metabolic stability, and ability to participate in hydrogen bonding and dipole-dipole interactions make it an attractive functional group for modulating the properties of drug candidates.[2][3]

The strategic placement of substituents on the benzonitrile ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which are critical for optimizing its pharmacokinetic and pharmacodynamic profile. The subject of this guide, this compound, incorporates a trifecta of functional groups—a bromine atom, an isopropoxy group, and a methoxy group—that offer a rich platform for chemical diversification and structure-activity relationship (SAR) studies.[4] The bromine atom, for instance, can serve as a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

This guide will provide a detailed examination of this compound, from its fundamental properties to its potential applications in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 515848-62-1N/A
Molecular Formula C₁₁H₁₂BrNO₂N/A
Molecular Weight 270.12 g/mol N/A
Canonical SMILES CC(C)OC1=C(C(=C(C=C1)Br)C#N)OCN/A
InChI Key DNCFZWKSHFLLGT-UHFFFAOYSA-NN/A
Appearance Solid (predicted)N/A
Solubility Soluble in organic solvents such as DMSO and methanolN/A

Proposed Synthetic Pathway

The overall proposed synthetic workflow is depicted in the following diagram:

Synthetic_Pathway cluster_0 Step 1: Selective O-Isopropylation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Conversion to Nitrile Start 3-Bromo-4,5-dihydroxybenzaldehyde Intermediate1 3-Bromo-4-isopropoxy-5-hydroxybenzaldehyde Start->Intermediate1 2-Bromopropane, K₂CO₃, DMF Intermediate2 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde Intermediate1->Intermediate2 Dimethyl sulfate, K₂CO₃, Acetone Final This compound Intermediate2->Final Hydroxylamine-O-sulfonic acid, Formic acid

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Selective O-Isopropylation of 3-Bromo-4,5-dihydroxybenzaldehyde

  • Principle: This step involves a Williamson ether synthesis, where the more acidic phenolic hydroxyl group at the 4-position is selectively alkylated. The electron-withdrawing aldehyde group increases the acidity of the para-hydroxyl group relative to the meta-hydroxyl group.

  • Procedure:

    • To a solution of 3-bromo-4,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromopropane (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-isopropoxy-5-hydroxybenzaldehyde.

Step 2: O-Methylation of 3-Bromo-4-isopropoxy-5-hydroxybenzaldehyde

  • Principle: The remaining phenolic hydroxyl group is methylated using a standard Williamson ether synthesis protocol.

  • Procedure:

    • Dissolve 3-bromo-4-isopropoxy-5-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

    • Add dimethyl sulfate (1.2 eq) dropwise to the mixture at room temperature.

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-bromo-4-isopropoxy-5-methoxybenzaldehyde.[5]

Step 3: Conversion of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde to the Benzonitrile

  • Principle: The aldehyde is converted to the corresponding nitrile via the formation of an oxime intermediate, which is then dehydrated. A one-pot procedure using hydroxylamine-O-sulfonic acid in formic acid is an efficient method for this transformation.[6][7]

  • Procedure:

    • Dissolve 3-bromo-4-isopropoxy-5-methoxybenzaldehyde (1.0 eq) in formic acid.

    • Add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in formic acid dropwise to the aldehyde solution at room temperature.

    • Heat the reaction mixture to 80 °C and stir until the reaction is complete as indicated by TLC.

    • Cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the isopropoxy methine proton, and the isopropoxy methyl protons. The two aromatic protons would appear as singlets due to their para relationship. The isopropoxy methine proton will be a septet, coupled to the six equivalent methyl protons, which will appear as a doublet. The methoxy protons will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the bromo, isopropoxy, and methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A sharp, medium-intensity band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C-O stretching vibrations for the ether linkages.

  • C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak, with approximately equal intensities, which is a definitive indicator of the presence of a single bromine atom.[8]

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The benzonitrile moiety itself is a key feature in several marketed drugs, where it often acts as a hydrogen bond acceptor or a bioisostere for other functional groups.[3]

Drug_Discovery_Logic Core This compound SAR Structure-Activity Relationship (SAR) Studies Core->SAR Diversification Chemical Diversification SAR->Diversification CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Diversification->CrossCoupling NitrileMod Nitrile Group Modification (e.g., to tetrazole, amide) Diversification->NitrileMod Screening High-Throughput Screening CrossCoupling->Screening NitrileMod->Screening Lead Lead Compound Identification Screening->Lead

Caption: Logical workflow for the utilization of the title compound in drug discovery.

Potential Therapeutic Targets

While no specific biological activity has been reported for this compound, the structural motifs present suggest potential for interaction with various biological targets. Substituted benzonitriles have been investigated as inhibitors of a wide range of enzymes, including kinases, proteases, and histone deacetylases.[9] The lipophilic alkoxy groups and the bromine atom can contribute to binding affinity and selectivity for specific protein targets.

Role in Fragment-Based Drug Discovery (FBDD)

This compound can also be considered a valuable fragment for FBDD campaigns. Its relatively low molecular weight and presence of diverse functional groups make it an ideal starting point for fragment screening against a variety of biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound represents a strategically designed chemical entity with considerable potential for application in drug discovery and medicinal chemistry. Its polysubstituted aromatic core provides a versatile platform for the synthesis of compound libraries for high-throughput screening and lead optimization. The proposed synthetic route offers a practical approach for its preparation, enabling further exploration of its chemical and biological properties. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound in the drug development pipeline cannot be overstated.

References

  • Allen. (n.d.). Benzonitrile can be prepared from benzaldehyde on treatment with.
  • Collegedunia. (2022). Benzonitrile can be prepared from benzaldehyde on treatment with.
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  • Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
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  • Li, W., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 18889-18896.
  • Mahmoodi, M., & Akhlaghinia, B. (2017). Direct transformation of benzaldehyde into benzonitrile in the presence of the reused Expanded Perlite-Polyphosphoric Acid (EP-PPA).
  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113624.
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  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile.
  • Koster, G., & Nibbering, N. M. M. (1992). Site of protonation of benzonitrile hydrogen interchange in the protonated species. Journal of the American Society for Mass Spectrometry, 3(5), 553-562.
  • Google Patents. (n.d.). EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
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  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives.
  • Zhang, Q., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
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  • AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.
  • Harrison, A. G., & Kebarle, P. (1971). Free Radicals by Mass Spectrometry. XXI. The Ionization Potentials of Some meta and para Substituted Benzyl Radicals. Journal of the American Chemical Society, 93(1), 80-84.
  • Google Patents. (n.d.). US4349488A - Process for preparing esters of 3,5-dibromo-4-hydroxybenzonitrile.
  • FAQ. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications?
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Google Patents. (n.d.). US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Ryu, Y. S., et al. (2018).
  • Wang, Q., et al. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • Scott, J. S., & Brown, A. D. (2020). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 16, 2999–3024.
  • Chan, S. J., et al. (2009). 79Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342-347.
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The Synthetic Cornerstone: A Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Substituted benzonitriles are a privileged scaffold, appearing in a multitude of biologically active compounds. Among these, 3-Bromo-4-isopropoxy-5-methoxybenzonitrile stands out as a versatile intermediate. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a nitrile group as a versatile chemical handle, and specifically tailored alkoxy groups—offers a rich platform for derivatization, enabling chemists to meticulously modulate the physicochemical and pharmacological properties of target molecules. This guide will provide a comprehensive overview of this compound, from its fundamental properties to a detailed, validated synthetic pathway, underscoring its significance for researchers and professionals in pharmaceutical development.

Physicochemical Properties and Chemical Identity

A thorough understanding of a compound's properties is the foundation of its effective application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name 3-bromo-5-methoxy-4-propan-2-yloxybenzonitrilePubChemLite
CAS Number 515848-62-1Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₂BrNO₂Sigma-Aldrich[1]
Molecular Weight 270.12 g/mol Sigma-Aldrich[1]
Canonical SMILES CC(C)OC1=C(C=C(C=C1Br)C#N)OCPubChemLite
InChI Key DNCFZWKSHFLLGT-UHFFFAOYSA-NSigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]

Synthesis of this compound: A Validated Protocol

The most direct and efficient synthesis of this compound is achieved through the Williamson ether synthesis. This venerable yet reliable reaction involves the alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the readily available precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, is O-alkylated using 2-bromopropane.

Precursor: 3-Bromo-4-hydroxy-5-methoxybenzonitrile

The starting material is itself a valuable intermediate in pharmaceutical and agrochemical research, prized for its reactive functional groups that allow for diverse chemical transformations.[2][3]

PropertyValueSource
CAS Number 52805-45-5Chem-Impex[2]
Molecular Formula C₈H₆BrNO₂Chem-Impex[2]
Molecular Weight 228.04 g/mol Chem-Impex[2]
Melting Point 137-140 °CChem-Impex[2]
Appearance Tan to Brown PowderChem-Impex[2]
Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenoxide, formed by the deprotonation of the hydroxyl group of 3-Bromo-4-hydroxy-5-methoxybenzonitrile by a base (e.g., potassium carbonate), acts as the nucleophile. This attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion and forming the desired ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Precursor 3-Bromo-4-hydroxy- 5-methoxybenzonitrile Phenoxide Phenoxide Intermediate Precursor->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide AlkylHalide 2-Bromopropane (Electrophile) Product 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile AlkylHalide->Product Phenoxide_ref Phenoxide Intermediate Phenoxide_ref->Product SN2 Attack

Figure 1: Williamson Ether Synthesis Workflow
Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for a similar alkylation and is designed to be a self-validating system for achieving a high yield of the target compound.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq), anhydrous potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide (0.1 eq) in acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane (1.5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M sodium hydroxide solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization to afford this compound as a solid.

Applications in Drug Development

The strategic placement of the functional groups in this compound makes it a highly valuable intermediate in medicinal chemistry.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, alkyl, and amino substituents at this position, enabling the exploration of the chemical space around the core scaffold. The ability to form carbon-carbon and carbon-heteroatom bonds with high precision is a cornerstone of modern synthetic chemistry for drug discovery.[4]

  • Nitrile Group Transformations: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. These transformations allow for the introduction of diverse functionalities that can interact with biological targets.

  • Modulation of Physicochemical Properties: The isopropoxy and methoxy groups are crucial for fine-tuning the lipophilicity, metabolic stability, and overall pharmacokinetic profile of a drug candidate. The isopropoxy group, in particular, can provide a balance of lipophilicity and steric bulk that can be advantageous for target engagement.

The structural motifs present in this compound are found in various classes of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its utility lies in providing a robust platform for the synthesis of compound libraries for high-throughput screening and lead optimization.

Safety and Handling

This compound is classified as a combustible solid.[1] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly versatile intermediate for chemical synthesis, particularly in the realm of drug discovery and development. Its synthesis via a robust Williamson ether reaction from a readily available precursor makes it an accessible building block for a wide range of applications. The ability to leverage its distinct functional groups for diverse chemical transformations empowers medicinal chemists to generate novel molecular architectures with tailored biological activities. As the demand for innovative therapeutics continues to grow, the importance of such well-characterized and synthetically accessible intermediates will undoubtedly increase.

References

  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. IOP Conference Series: Materials Science and Engineering, 137, 012093.
  • Chem-Impex. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
  • PubChemLite. (n.d.). 3-bromo-5-methoxy-4-propan-2-yloxybenzonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and agricultural chemistry, the strategic design of molecular scaffolds is paramount. Substituted benzonitriles represent a privileged class of compounds, serving as crucial intermediates for the synthesis of a wide array of bioactive molecules. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a polysubstituted aromatic compound whose unique arrangement of functional groups—a nitrile, a bromine atom, and two distinct ether linkages—makes it a highly valuable and reactive building block for synthetic chemists. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, propose a detailed synthetic pathway with mechanistic rationale, explore its potential applications, and outline essential safety protocols. The International Chemical Identifier Key (InChIKey) for this compound is DNCFZWKSHFLLGT-UHFFFAOYSA-N [1][2].

Part 1: Core Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of its effective application in research. The structural and physicochemical data for this compound are summarized below.

Structural and Molecular Identifiers

This table consolidates the key identifiers that define the molecule, ensuring unambiguous identification across different databases and regulatory frameworks.

IdentifierValueSource(s)
IUPAC Name 3-bromo-5-methoxy-4-(propan-2-yloxy)benzonitrilePubChem[2]
CAS Number 515848-62-1Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₂BrNO₂Sigma-Aldrich[1]
Molecular Weight 270.12 g/mol Sigma-Aldrich[1]
InChI 1S/C11H12BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3Sigma-Aldrich[1]
InChIKey DNCFZWKSHFLLGT-UHFFFAOYSA-NSigma-Aldrich[1]
Canonical SMILES CC(C)OC1=C(C=C(C=C1Br)C#N)OCPubChem[2]
Physicochemical Properties

The following table outlines the known and predicted physical properties, which are critical for planning experiments, including reaction setup and purification.

PropertyValueSource(s)
Physical Form SolidSigma-Aldrich[1]
XlogP (Predicted) 3.1PubChem[2]
Monoisotopic Mass 269.00513 DaPubChem[2]
Storage Class 11 (Combustible Solids)Sigma-Aldrich[1]
WGK WGK 3 (highly hazardous to water)Sigma-Aldrich[1]

Part 2: A Proposed Synthetic Protocol and Mechanistic Rationale

While specific synthesis data for this compound is not widely published, a logical and efficient pathway can be designed based on established organic chemistry principles and synthetic routes for analogous structures, such as those derived from 4-hydroxybenzonitrile[3]. The following protocol starts from the readily available and economical starting material, 5-bromovanillin.

Experimental Protocol: Two-Step Synthesis from 5-Bromovanillin

Step 1: Williamson Ether Synthesis for Isopropylation

The first step involves the alkylation of the phenolic hydroxyl group of 5-bromovanillin with an isopropyl halide. The Williamson ether synthesis is a robust and high-yielding method for this transformation.

  • Reagents & Equipment:

    • 5-Bromovanillin (1.0 eq)

    • 2-Bromopropane or 2-Iodopropane (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromovanillin and anhydrous DMF.

    • Add anhydrous potassium carbonate to the mixture. This weak base is sufficient to deprotonate the phenol, minimizing side reactions.

    • Stir the suspension at room temperature for 20-30 minutes.

    • Add 2-bromopropane dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate, 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.

  • Causality and Expertise: The choice of DMF as a solvent is critical; its polar aprotic nature effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. K₂CO₃ is chosen as the base because it is strong enough to deprotonate the phenol but not the aldehyde's alpha-protons, thus preventing self-condensation side reactions. Using a slight excess of the alkylating agent ensures the complete conversion of the starting material.

Step 2: Conversion of Aldehyde to Nitrile

The final step is the conversion of the aldehyde functional group to a nitrile. A common and effective method is through the formation and subsequent dehydration of an aldoxime intermediate.

  • Reagents & Equipment:

    • 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

    • Sodium formate (HCOONa) in formic acid or acetic anhydride

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the aldehyde from Step 1 in a suitable solvent like formic acid.

    • Add hydroxylamine hydrochloride and sodium formate. The mixture is stirred at room temperature to form the aldoxime.

    • Heat the mixture to reflux to induce dehydration of the oxime to the nitrile. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction and quench by pouring it into ice water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.

  • Self-Validating System: This two-step protocol is robust. The purity of the intermediate aldehyde from Step 1 can be confirmed by ¹H NMR and mass spectrometry before proceeding. The final product's identity and purity should be rigorously confirmed by melting point, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, cross-referencing against predicted values and data from suppliers[1][2].

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Formation A 5-Bromovanillin B 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde A->B  K₂CO₃, 2-Bromopropane  DMF, 60-70 °C C This compound B->C  NH₂OH·HCl  HCOOH, Reflux G A This compound Key Synthetic Intermediate B Bioactive Molecules A->B  Functionalization  (e.g., Suzuki Coupling) C Drug Discovery Programs (e.g., Oncology, Inflammation) B->C D Agrochemical Development (e.g., Herbicides, Fungicides) B->D E Chemical Biology (Molecular Probes) B->E

Caption: Role as an intermediate in R&D pipelines.

Part 4: Safety, Handling, and Storage

Authoritative safety data for this specific compound is limited. Therefore, a conservative approach based on data from structurally similar chemicals is required. Safety Data Sheets (SDS) for related nitriles indicate several potential hazards.

  • Hazard Identification: Based on analogs like 2-Bromo-4-isopropoxy-5-methoxybenzonitrile and 3-Bromo-4-methoxybenzonitrile, this compound should be treated as harmful if swallowed, in contact with skin, or if inhaled . It is also expected to cause skin irritation, serious eye irritation, and potential respiratory irritation .[4][5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.

  • Handling and Storage:

    • Avoid breathing dust, fumes, or vapors.[4]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The compound is classified as a combustible solid, so it should be kept away from ignition sources.[1]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

    • If on Skin: Immediately wash with plenty of soap and water.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]

Conclusion

This compound is more than a mere collection of atoms; it is a carefully designed synthetic tool. Its InChIKey, DNCFZWKSHFLLGT-UHFFFAOYSA-N , provides a gateway to its identity in the vast world of chemical information. With a strategic combination of ether groups, a reactive bromine atom, and a versatile nitrile moiety, this compound is well-positioned as a valuable intermediate for researchers aiming to construct novel, complex molecules in the pharmaceutical and agrochemical sectors. Adherence to rigorous synthetic protocols and stringent safety measures will ensure its effective and safe utilization in advancing scientific discovery.

References

  • This compound (C11H12BrNO2). PubChem. [Link]
  • 3-bromo-5-methoxy-4-propoxybenzonitrile (C11H12BrNO2). PubChemLite. [Link]
  • SAFETY DATA SHEET for 3-Bromo-4-methoxybenzonitrile. Fisher Scientific. [Link]
  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625. PubChem. [Link]
  • The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Bromo Analogues of Active 3,4,5,4'-Tetramethoxy- trans-stilbene (DMU-212)-A New Path of Research to Anticancer Agents. PubMed. [Link]
  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. [Link]
  • (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, two-step experimental protocol for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a valuable substituted benzonitrile intermediate for pharmaceutical and agrochemical research. The synthesis begins with the regioselective bromination of 4-hydroxy-5-methoxybenzonitrile, followed by a Williamson ether synthesis to introduce the isopropoxy group. This document offers in-depth procedural instructions, mechanistic insights, and safety protocols tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Synthetic Strategy

This compound is a polysubstituted aromatic compound whose structural complexity makes it a key building block in the synthesis of novel bioactive molecules. The strategic placement of the bromo, isopropoxy, methoxy, and nitrile functionalities provides multiple reaction sites for further chemical elaboration.

The synthetic approach detailed herein is a robust two-step sequence starting from the commercially available precursor, 4-hydroxy-5-methoxybenzonitrile (also known as vanillonitrile).

The two-step synthesis involves:

  • Step 1: Electrophilic Aromatic Bromination. The phenolic ring of 4-hydroxy-5-methoxybenzonitrile is activated towards electrophilic substitution. A brominating agent is used to regioselectively install a bromine atom at the C-3 position, yielding the intermediate 3-Bromo-4-hydroxy-5-methoxybenzonitrile.

  • Step 2: Williamson Ether Synthesis. The hydroxyl group of the brominated intermediate is alkylated using 2-bromopropane under basic conditions to form the final isopropoxy ether product.

This strategy is efficient and relies on well-established, high-yielding chemical transformations.

Synthesis_Workflow Start 4-Hydroxy-5-methoxybenzonitrile Step1_reagents Br2, Acetic Acid Start->Step1_reagents Intermediate 3-Bromo-4-hydroxy- 5-methoxybenzonitrile Step1_reagents->Intermediate Step 1: Bromination Step2_reagents 2-Bromopropane, K2CO3, DMF Intermediate->Step2_reagents Product 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile Step2_reagents->Product Step 2: Isopropylation

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Rationale

Step 1: Regioselective Bromination

The bromination of 4-hydroxy-5-methoxybenzonitrile is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups and are ortho, para-directors.[1] They donate electron density into the ring through resonance, making the ortho and para positions particularly nucleophilic.[2]

  • Nitrile (-CN) Group: This is a deactivating group and a meta-director due to its electron-withdrawing nature.

In this specific substrate, the C-4 position is occupied by the hydroxyl group. The positions ortho to the hydroxyl group are C-3 and C-5. The position para to the hydroxyl group is C-1 (occupied by the nitrile). The C-5 position is already substituted with a methoxy group. Therefore, the incoming electrophile (Br⁺) is strongly directed to the C-3 position, which is ortho to the highly activating hydroxyl group. The directing effects of the hydroxyl and methoxy groups reinforce each other to favor substitution at this site.[3] A protocol using bromine in acetic acid is effective for the selective monobromination of similarly activated phenols like vanillin.[4]

Step 2: Williamson Ether Synthesis

This reaction is a cornerstone of ether synthesis and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6]

  • Deprotonation: A base, in this case, potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 3-Bromo-4-hydroxy-5-methoxybenzonitrile to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon atom of 2-bromopropane. Since 2-bromopropane is a secondary alkyl halide, the SN2 pathway is viable, though care must be taken to minimize the competing E2 elimination reaction.[7]

  • Displacement: The phenoxide displaces the bromide leaving group, forming the C-O bond of the ether and yielding the final product.[6] The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the SN2 reaction.[8]

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Supplier Suggestion
4-Hydroxy-5-methoxybenzonitrile149.154421-26-3Sigma-Aldrich, TCI
3-Bromo-4-hydroxy-5-methoxybenzonitrile228.0452805-45-5Santa Cruz Biotech[9], Chem-Impex[10]
Bromine (Br₂)159.817726-95-6Sigma-Aldrich
Glacial Acetic Acid60.0564-19-7Fisher Scientific
2-Bromopropane122.9975-26-3Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous138.21584-08-7J.T. Baker
Dimethylformamide (DMF), anhydrous73.0968-12-2Acros Organics
Sodium Thiosulfate (Na₂S₂O₃)158.117772-98-7VWR
Ethyl Acetate (EtOAc)88.11141-78-6EMD Millipore
HexanesN/A110-54-3Pharmco-AAPER
Brine (saturated NaCl solution)N/AN/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Macron Fine Chemicals
Protocol 1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzonitrile

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve 4-hydroxy-5-methoxybenzonitrile in 100 mL glacial acetic acid in a 250 mL RBF. react1 Cool substrate solution to 0-5 °C (ice bath). prep1->react1 prep2 Prepare bromine solution (1.1 eq) in 25 mL glacial acetic acid. react2 Add bromine solution dropwise over 30 min while maintaining temperature. prep2->react2 react1->react2 react3 Stir at room temperature for 2-3 hours (monitor by TLC). react2->react3 work1 Quench with Na2S2O3 solution to destroy excess Br2. react3->work1 work2 Pour mixture into 500 mL ice-water. Stir until precipitate forms. work1->work2 work3 Collect solid by vacuum filtration. work2->work3 work4 Wash solid with cold water and dry. work3->work4

Caption: Workflow for the bromination of 4-hydroxy-5-methoxybenzonitrile.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-5-methoxybenzonitrile (10.0 g, 67.0 mmol) in 100 mL of glacial acetic acid.

  • In a separate dropping funnel, prepare a solution of bromine (3.7 mL, 11.6 g, 72.7 mmol, 1.1 eq) in 25 mL of glacial acetic acid. Caution: Handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][12][13]

  • Bromination: Cool the flask containing the benzonitrile solution to 0-5 °C using an ice-water bath.

  • Add the bromine solution dropwise to the stirred benzonitrile solution over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the orange-red color of bromine disappears.

  • Pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry. A precipitate will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Dry the collected solid in a vacuum oven at 50 °C to a constant weight. The product, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, is typically obtained as an off-white to pale yellow solid.

Protocol 2: Synthesis of this compound

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-Bromo-4-hydroxy-5-methoxybenzonitrile (10.0 g, 43.8 mmol), anhydrous potassium carbonate (12.1 g, 87.6 mmol, 2.0 eq), and 100 mL of anhydrous dimethylformamide (DMF).

  • Alkylation: Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (6.2 mL, 8.1 g, 65.7 mmol, 1.5 eq) to the mixture via syringe. Caution: 2-Bromopropane is flammable and a suspected mutagen. Handle with care in a fume hood.[14][15]

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up and Isolation: Cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of cold water. An oily or solid precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine: Is highly toxic, corrosive, and causes severe skin burns and eye damage.[13] It is fatal if inhaled.[11] Handle only in a fume hood with extreme care. Have a quenching solution (sodium thiosulfate) readily available.

  • 2-Bromopropane: Is a highly flammable liquid and vapor. It is suspected of causing genetic defects and may damage fertility.[14] Avoid inhalation and contact with skin and eyes.

  • Solvents: Glacial acetic acid is corrosive. DMF is a skin and eye irritant. Ethyl acetate and hexanes are flammable. Avoid open flames and ensure proper grounding of equipment.

References

  • Khan Academy (2022). Bromination of Phenols | Electrophilic aromatic substitution.
  • Save My Exams (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Orgspherical (2021). Bromination of phenol.
  • University of Massachusetts Boston (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.
  • BYJU'S (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Royal Society of Chemistry (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • ResearchGate (2015). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3.
  • Carl ROTH (n.d.). Safety Data Sheet: Bromine.
  • Royal Society of Chemistry (n.d.). Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Utah Tech University (n.d.). Williamson Ether Synthesis.
  • Interscan Corporation (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • ResearchGate (2025). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis.
  • Chem-Station International Edition (2014). Williamson Ether Synthesis.
  • Organic Chemistry Portal (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Frontiers in Chemistry (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
  • LookChem (n.d.). CAS 52805-45-5 | 3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE - Suppliers list.

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Application Note & Protocol: High-Purity Isolation of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust methodology for the purification of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The protocol leverages silica gel column chromatography, a fundamental and widely applicable technique for the purification of small organic molecules. This document provides a step-by-step protocol, from the initial thin-layer chromatography (TLC) for solvent system optimization to the final isolation of the purified product. The underlying principles of the separation are discussed to empower the user to adapt this method for analogous compounds.

Introduction: The Rationale for Chromatographic Purification

This compound (Molecular Weight: 270.12 g/mol , CAS: 515848-62-1) is a substituted benzonitrile derivative often utilized as a building block in the synthesis of more complex molecular targets in medicinal chemistry.[1] Synthetic routes to this compound can often yield a mixture of starting materials, by-products, and the desired product. Column chromatography is an indispensable technique for isolating the target compound from these impurities with high purity.[2]

The principle of this separation relies on the differential partitioning of the components of the crude mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[3] Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus elute from the column more slowly. Conversely, less polar compounds will travel through the column more rapidly with the mobile phase.[4] By carefully selecting the mobile phase, a clean separation of this compound can be achieved.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to determine an optimal solvent system using Thin-Layer Chromatography (TLC).[5] The ideal solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, ensuring good separation from both more polar and less polar impurities.[4]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Crude this compound sample

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane

Protocol for TLC Analysis:

  • Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane.

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate.[6]

  • Using a capillary spotter, apply a small spot of the crude mixture solution onto the baseline.[5]

  • Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). Add a small amount of solvent to each chamber, ensuring the solvent level is below the baseline on the TLC plate.[7]

  • Place the TLC plates in the chambers and allow the solvent to ascend the plate.[6]

  • Once the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[7]

  • Visualize the spots under a UV lamp. The desired product and any UV-active impurities will appear as dark spots.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]

  • Select the solvent system that provides an Rf value for the target compound in the range of 0.25-0.35 and shows good separation from other spots.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes.

Materials & Equipment:

  • Glass chromatography column (approx. 40 cm length, 4 cm diameter)

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (optimized solvent system from TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Column Packing

Proper column packing is critical to achieve a good separation. The "slurry packing" method is recommended to avoid air bubbles and cracks in the stationary phase.[8][9]

Step-by-Step Procedure:

  • Ensure the column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column.[8]

  • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen eluent. For a 4 cm diameter column, approximately 100-120 g of silica gel is a good starting point.

  • Pour the silica gel slurry into the column.[8]

  • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[10]

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Never let the solvent level drop below the top of the silica gel.[8]

  • Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.[10]

Sample Loading

The sample should be loaded onto the column in a concentrated band to ensure sharp separation.

Step-by-Step Procedure:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to be absorbed into the sand layer.[10]

  • Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure complete transfer.

  • Open the stopcock and allow the sample to run into the silica gel until the solvent level is just at the top of the sand.

Elution and Fraction Collection

Step-by-Step Procedure:

  • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

  • Begin collecting the eluent in fractions (e.g., 20 mL per fraction) in labeled test tubes or flasks.[2]

  • Maintain a constant flow of eluent through the column. A gentle positive pressure of air or nitrogen can be applied to speed up the process (flash chromatography).[11]

  • Continuously monitor the collected fractions for the presence of the desired product using TLC. Spot each fraction on a TLC plate alongside a spot of the crude starting material.

Product Isolation
  • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point) to confirm its identity and purity.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Packing Column Packing (Silica Gel Slurry) TLC->Packing Loading Sample Loading (Concentrated Solution) Packing->Loading Elution Elution with Optimized Solvent Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC of Fractions Collection->Fraction_TLC Pooling Combine Pure Fractions Fraction_TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Purified Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Safety and Handling

  • This compound and its precursors may be harmful if swallowed, in contact with skin, or inhaled.[12]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used in chromatography (hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Handle with care and dispose of waste according to institutional guidelines.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Consider a gradient elution.
Column was poorly packed.Repack the column carefully, ensuring no air bubbles or cracks.
Sample was too dilute or overloaded.Load a more concentrated sample. Use an appropriate amount of crude material for the column size.
Compound won't elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Compound elutes too quickly Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane).

Conclusion

The protocol described provides a reliable and effective method for the purification of this compound. By understanding the principles of chromatography and carefully following the outlined steps, researchers can obtain this valuable synthetic intermediate in high purity, ready for subsequent synthetic transformations.

References

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
  • Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • OC Lab, PhD. (2013, October 21).
  • Hernandez-Torres, G., Tan, S. M., & Barbas, C. F. (2012). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Chem 21. (2009).
  • Konan, N. F. D. S., Li, M., Shi, S., Liu, X., Tang, Y., Kojo, A., & Toyin, A. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of the Saudi Society for Geosciences, 17(4), 319-327. [Link]
  • Organic Syntheses. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

Application Note & Protocol: High-Purity Recrystallization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of novel therapeutic agents and advanced materials. The purity of this intermediate is paramount, as contaminants can lead to undesirable side reactions, low yields, and compromised activity in downstream applications. Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities. This document provides a comprehensive, field-tested guide for the recrystallization of this compound, detailing a systematic approach from solvent selection to final purity assessment.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is critical for designing a successful and safe purification protocol.

Physicochemical Data
PropertyValueSource
CAS Number 515848-62-1
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12 g/mol
Appearance Solid
Melting Point To be determined; a sharp, narrow melting range is a key indicator of purity.
Predicted XlogP 3.1[1]
Safety & Handling

This compound must be handled with appropriate care. The following is a summary of known hazards and required precautions based on data for structurally similar compounds.

CategoryDescriptionSource
Hazards Combustible Solid. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (goggles), and face protection.[2]
Handling Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Keep away from heat, sparks, and open flames.[2]
Storage Store in a well-ventilated place. Keep container tightly closed.[2]

The Foundational Principle of Recrystallization

Recrystallization is a purification technique for solid compounds based on the principle of differential solubility.[4][5] The core concept is that most solids are more soluble in a hot solvent than in the same solvent when it is cold.[6] In an ideal recrystallization scenario:

  • An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Insoluble impurities can be filtered off at this stage (hot filtration).

  • The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and it begins to form crystals.

  • The soluble impurities, present in much smaller concentrations, remain in the "mother liquor" (the cold solvent).

  • The pure crystals are then isolated from the mother liquor by filtration.

The success of this technique is almost entirely dependent on the selection of the appropriate solvent.

Method Development: Systematic Solvent Selection

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit high solubility for the target compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[5] Based on the structure of this compound (an aromatic nitrile with ether functionalities), candidate solvents include alcohols, polar aprotic solvents, and non-polar aromatic solvents.

Candidate Solvents
  • Alcohols: Isopropanol (IPA), Ethanol, Methanol

  • Esters: Ethyl Acetate

  • Aromatic: Toluene

  • Polar Aprotic: Acetonitrile

  • Non-polar: Heptane or Hexanes (often used as an anti-solvent)

Protocol for Solvent Screening

This protocol allows for the efficient determination of an optimal solvent or solvent system using minimal material.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small, labeled test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (0.5 mL to start). Agitate the mixture. An ideal solvent will not dissolve the compound at room temperature.[7] Set aside any solvents that fully dissolve the compound.

  • Hot Solubility Test: Gently heat the test tubes that did not show room temperature solubility in a water or sand bath. Continue to add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. A good solvent will dissolve the compound completely near its boiling point.

  • Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. A successful solvent will yield a significant amount of crystalline precipitate.

  • Ice Bath Cooling: If crystallization is slow or incomplete, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Solvent System (If Necessary): If no single solvent is ideal, try a binary solvent system. Dissolve the crude compound in a small amount of a hot solvent in which it is highly soluble (e.g., Toluene or Ethyl Acetate). Then, add a hot "anti-solvent" (in which the compound is poorly soluble, e.g., Heptane) dropwise until the solution becomes cloudy (the saturation point). Allow this mixture to cool slowly.

Solvent Screening Workflow Diagram

G cluster_screening Solvent Screening Workflow start Place ~25mg Crude Product in Labeled Test Tubes rt_test Add 0.5 mL Test Solvent (e.g., IPA, EtOH, Toluene) at Room Temperature start->rt_test rt_check Compound Dissolves? rt_test->rt_check heat_test Heat Slurry to Boiling. Add Solvent Dropwise Until Dissolved rt_check->heat_test No fail Discard Solvent Try Another rt_check->fail Yes heat_check Compound Dissolves? heat_test->heat_check cool_slow Cool Slowly to Room Temperature heat_check->cool_slow Yes heat_check->fail No cool_check Crystals Form? cool_slow->cool_check ice_bath Cool in Ice Bath for 15 min cool_check->ice_bath No / Few cool_check->ice_bath Yes ice_check Abundant Crystals? ice_bath->ice_check pass Solvent is Suitable ice_check->pass Yes ice_check->fail No

Caption: Workflow for systematic solvent screening.

Standard Operating Protocol: Bulk Recrystallization

Once an optimal solvent (e.g., Isopropanol) is identified, proceed with the purification of the bulk material.

Step 1: Dissolution
  • Place the crude this compound into an appropriately sized Erlenmeyer flask. A larger flask is necessary to prevent boiling over.

  • Add a magnetic stir bar for gentle agitation.

  • Add the minimum amount of the chosen solvent to create a slurry.

  • Heat the mixture on a hot plate to the solvent's boiling point while stirring gently.

  • Continue adding small portions of the hot solvent until all the solid material is just dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield upon cooling, as any excess solvent will retain some product in the solution.[4]

Step 2: Hot Filtration (Optional)
  • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is required.

  • Pre-heat a separate flask containing a small amount of the pure solvent, along with a stemless funnel fitted with fluted filter paper.

  • Quickly pour the hot, saturated solution through the pre-heated funnel. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the final yield.[8]

Step 3: Crystallization
  • Cover the flask containing the clear, hot solution with a watch glass. This prevents solvent evaporation and contamination.

  • Remove the flask from the heat source and place it on a heat-resistant surface where it will not be disturbed.

  • Allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and highly pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

Step 4: Isolation & Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: The cold solvent washes away the adhering mother liquor containing the soluble impurities without significantly dissolving the purified product crystals.[4][7]

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

Step 5: Drying
  • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be achieved by air drying (if the solvent is volatile), in a drying oven at a temperature well below the compound's melting point (e.g., 50-60 °C), or in a vacuum desiccator for optimal solvent removal.

Overall Recrystallization Process Diagram

G cluster_protocol Bulk Recrystallization Protocol dissolve 1. Dissolution - Place crude solid in flask. - Add MINIMUM hot solvent  until just dissolved. hot_filt_check Insoluble Impurities? dissolve->hot_filt_check hot_filt 2. Hot Filtration (Optional) - Filter hot solution through  pre-heated funnel. hot_filt_check->hot_filt Yes cool 3. Crystallization - Cool solution slowly to RT. - Place in ice bath for >30 min. hot_filt_check->cool No hot_filt->cool isolate 4. Isolation - Collect crystals via  vacuum filtration. cool->isolate wash 5. Washing - Rinse crystals with a small  amount of ICE-COLD solvent. isolate->wash dry 6. Drying - Dry crystals to constant weight  (Air, Oven, or Desiccator). wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Step-by-step workflow for bulk recrystallization.

Purity Assessment & Troubleshooting

The success of the recrystallization must be validated.

Purity Assessment
  • Melting Point Analysis: This is the most common and reliable method. A pure compound will exhibit a sharp and narrow melting range (typically < 2 °C). Impurities depress and broaden the melting range. Compare the experimental melting point to literature values if available, or use it as a benchmark for purity.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified material, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the purified product, while the crude material may show multiple spots, and the mother liquor will contain spots corresponding to the impurities.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If crystals still do not form, scratch the inner wall of the flask with a glass rod or add a "seed" crystal of the pure compound to induce crystallization.[8]
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool again.[8] Alternatively, select a different solvent with a lower boiling point.
Very Low Recovery/Yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Adhere strictly to using the minimum amount of hot solvent.[4] Always use ice-cold solvent for washing.[7] Ensure filtration apparatus is properly pre-heated if performing a hot filtration.
Colored Impurities Remain The impurity has similar solubility to the product; it is co-crystallizing.Before cooling, add a very small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[8]

References

  • 3-bromo-4-isobutoxy-benzonitrile. ChemBK. [Link]
  • Recrystallization. University of California, Los Angeles - Chemistry Department. [Link]
  • Recrystallization1. University of Colorado Boulder - Department of Chemistry. [Link]
  • SAFETY DATA SHEET - 3-Bromo-4-methoxybenzonitrile. Fisher Scientific. [Link]
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Organic Chemistry Lab: Recrystalliz
  • US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • This compound (C11H12BrNO2). PubChemLite. [Link]
  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625. PubChem. [Link]

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Application Note: Comprehensive Characterization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted benzonitrile derivative with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The precise characterization of its identity, purity, and impurity profile is critical to ensure the quality, safety, and efficacy of the final drug product.[2][3] This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, detailing validated protocols for chromatographic and spectroscopic techniques.

The selection of an appropriate analytical method is paramount and depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity.[4] This guide will delve into the application of High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for assessing the purity and quantifying the content of pharmaceutical intermediates.[2] A validated reverse-phase HPLC method provides high-resolution separation of the main component from its impurities.

Causality Behind Experimental Choices

A C18 stationary phase is selected for its hydrophobicity, which is well-suited for the separation of moderately polar aromatic compounds like the target molecule. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. An acidic modifier, such as acetic acid, is added to suppress the ionization of any potential acidic or basic impurities, leading to improved peak shape and reproducibility. UV detection is chosen due to the presence of the chromophoric benzonitrile ring system.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in diluent (e.g., Acetonitrile/Water) Filter Filter solutions through a 0.45 µm syringe filter SamplePrep->Filter StandardPrep Prepare standard solutions of known concentrations StandardPrep->Filter Injection Inject sample/standard onto the HPLC system Filter->Injection Separation Separation on a C18 column with a gradient elution Injection->Separation Detection UV Detection at an appropriate wavelength Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify purity and assay using calibration curve Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (ACS grade)

2. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 50% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard stock solution to a final concentration within the calibration range.[5]

4. Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.[5]
Linearity (r²) Correlation coefficient (r²) ≥ 0.999[5]
Accuracy (% Recovery) 98.0% - 102.0%[7]
Precision (% RSD) ≤ 2.0%[7]
Robustness % RSD ≤ 2.0% after minor changes in method parameters.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[10][11] It is particularly useful for detecting residual solvents and by-products from the synthesis of the target molecule.

Causality Behind Experimental Choices

Given that this compound is a semi-volatile compound, GC-MS is a suitable technique for its analysis.[12] A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds based on their boiling points. Electron ionization (EI) is used to generate reproducible mass spectra that can be compared against spectral libraries for compound identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve sample in a volatile organic solvent (e.g., Dichloromethane) Filter Filter through a 0.45 µm syringe filter Dissolve->Filter Injection Inject into GC Filter->Injection Separation Separation in GC column with temperature programming Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra LibrarySearch Library Search for Compound Identification MassSpectra->LibrarySearch

Caption: Workflow for GC-MS analysis of volatile impurities.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • Dichloromethane (GC grade) or other suitable volatile solvent.[10][12]

2. GC-MS Conditions:

ParameterValue
GC Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 50 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z

3. Sample Preparation:

  • Dissolve the sample in dichloromethane to a concentration of approximately 10 µg/mL.[12]

  • Ensure the sample is free from particles by centrifugation or filtration.[10][12]

4. Data Analysis:

  • The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds.

  • The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for identification. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Causality Behind Experimental Choices

¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will confirm the number of unique carbon atoms and provide information about their hybridization and electronic environment. A deuterated solvent, such as CDCl₃, is used to dissolve the sample without introducing interfering proton signals.

Expected NMR Spectral Features
  • ¹H NMR:

    • Aromatic protons will appear in the range of δ 6.5-8.0 ppm.[13] The two aromatic protons in the target molecule are expected to be singlets due to the lack of adjacent protons.

    • The isopropoxy group will show a septet for the CH proton and a doublet for the two CH₃ groups.

    • The methoxy group will appear as a singlet.

  • ¹³C NMR:

    • Aromatic carbons typically resonate in the δ 110-160 ppm region.[14]

    • The nitrile carbon will have a characteristic chemical shift.

    • The carbons of the isopropoxy and methoxy groups will appear in the upfield region.

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 8.0110 - 160
-OCH(CH₃)₂ Septet (~4.5), Doublet (~1.4)~70, ~22
-OCH₃ Singlet (~3.9)~56
-C≡N -~118

Note: These are estimated chemical shifts and may vary based on the specific electronic environment.

Detailed NMR Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

2. NMR Acquisition Parameters:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence, longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

Causality Behind Experimental Choices

This technique is ideal for confirming the presence of key functional groups in this compound, such as the nitrile, ether, and aromatic C-H bonds. The analysis can be performed on a solid sample using an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.

Expected FT-IR Absorption Bands
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C≡N (Nitrile) 2260 - 2220Medium
C-O (Ether) 1300 - 1000Strong
Aromatic C=C 1600 - 1475Medium to Weak
Aromatic C-H 3100 - 3000Medium
Aliphatic C-H 3000 - 2850Strong

Source:[16][17]

Detailed FT-IR Protocol

1. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

2. FT-IR Acquisition:

  • Instrument: FT-IR spectrometer with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are typically sufficient.

  • Acquire a background spectrum before running the sample.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and assay, GC-MS for volatile impurity profiling, NMR for structural elucidation, and FT-IR for functional group confirmation ensures a thorough understanding of the compound's identity and quality. Adherence to these validated protocols is essential for researchers, scientists, and drug development professionals to maintain high standards of scientific integrity and to support the development of safe and effective pharmaceuticals.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Lighthouse, L. (2025, September 10). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • GMP SOP. (n.d.). HPLC Method Development & Validation Procedure.
  • Chemistry For Everyone. (2025, July 23). How Do You Prepare A Sample For GC-MS? [Video]. YouTube.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.
  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption...
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Shimadzu. (2022, March 3). How to do HPLC method validation [Video]. YouTube.
  • Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
  • MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Wikipedia. (n.d.). Volatile organic compound.
  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (2019, June 6). (PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
  • National Institutes of Health. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl).
  • MajidAli2020. (2022, September 27). IR Absorption Spectrum - Functional Group Regions [Video]. YouTube.
  • Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
  • ResearchGate. (n.d.). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • ResearchGate. (n.d.). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • MDPI. (2026, January 9). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • University of California, Los Angeles. (n.d.). IR handout.pdf.
  • ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • Michigan State University. (n.d.). IR Absorption Table.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for.
  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing.

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Application Note: 1H NMR Analysis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure.[1][2] Specifically, 1H NMR spectroscopy allows for the determination of the number, connectivity, and chemical environment of hydrogen atoms within a molecule.[3][4] This application note provides a detailed guide to the 1H NMR analysis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a substituted aromatic compound relevant in synthetic chemistry and drug discovery. The protocols and data interpretation outlined herein are designed for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this and structurally related molecules.

The structure of this compound, with its distinct aromatic and aliphatic protons, presents a clear case for the power of 1H NMR in unambiguous characterization. The electronic effects of the bromo, isopropoxy, methoxy, and nitrile substituents on the benzonitrile core result in a predictable and interpretable spectrum.

Predicted 1H NMR Spectrum

A detailed prediction of the 1H NMR spectrum for this compound is presented below. These predictions are based on established principles of chemical shift theory, spin-spin coupling, and analysis of substituent effects in aromatic systems.[5][6]

Molecular Structure:

Predicted 1H NMR Data (500 MHz, CDCl₃):

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)Assignment
a7.2 - 7.4d1H~2.0Ar-H
b7.0 - 7.2d1H~2.0Ar-H
c4.5 - 4.7sept1H~6.0-OCH(CH₃)₂
d3.9 - 4.1s3H--OCH₃
e1.3 - 1.5d6H~6.0-OCH(CH₃)₂

Rationale for Predictions:

  • Aromatic Protons (Ha, Hb): The two protons on the aromatic ring are in different chemical environments due to the substitution pattern. They are expected to appear as doublets due to coupling to each other (ortho-coupling is absent, meta-coupling is expected to be small, around 2.0 Hz). The electron-withdrawing nature of the nitrile and bromine groups, along with the electron-donating alkoxy groups, will influence their precise chemical shifts.

  • Isopropoxy Methoxy Proton (Hc): The single proton of the isopropoxy group's CH moiety is adjacent to six equivalent methyl protons, resulting in a septet multiplicity (n+1 rule, where n=6). Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Methoxy Protons (Hd): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with, thus they will appear as a sharp singlet. The electronegative oxygen atom shifts this signal downfield.

  • Isopropoxy Methyl Protons (He): The six protons of the two methyl groups in the isopropoxy moiety are equivalent. They are coupled to the single methine proton, resulting in a doublet.

Experimental Protocol

This section details a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

II. NMR Instrument Parameters (Example: 500 MHz Spectrometer)
  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans (ns): 8 to 16 scans should provide adequate signal-to-noise ratio for a sample of this concentration.

    • Receiver Gain (rg): Adjust the receiver gain to an appropriate level to avoid signal clipping.

    • Acquisition Time (aq): Set to 3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for a standard organic molecule.

    • Transmitter Frequency Offset (o1p): Center the spectral window around 6-7 ppm.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) and perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Workflow Diagram

The following diagram illustrates the key stages of the 1H NMR analysis workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference_integrate Reference and Integrate phase_baseline->reference_integrate assign Assign Signals reference_integrate->assign interpret Interpret Structure assign->interpret report Generate Report interpret->report

Caption: Workflow for 1H NMR analysis of this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The inclusion of an internal standard (TMS) ensures accurate chemical shift referencing. The predicted spectrum, based on fundamental principles, provides a benchmark against which the experimental data can be compared. Any significant deviation from the predicted chemical shifts, multiplicities, or integration values would warrant further investigation into the sample's purity or structural integrity. For instance, the presence of unexpected signals could indicate impurities or degradation products, while altered splitting patterns might suggest an isomeric structure.

Conclusion

This application note provides a comprehensive guide for the 1H NMR analysis of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation of the predicted spectrum, grounded in established NMR theory, serves as a valuable reference for the structural confirmation of the target molecule. This methodology is readily adaptable for the analysis of other substituted benzonitrile derivatives and is a cornerstone of chemical characterization in research and development.

References

  • PopAi. (n.d.). Explain the principles and applications of NMR spectroscopy...
  • Slideshare. (n.d.). 1H NMR Spectroscopy.
  • Studylib. (n.d.). 1H NMR Spectroscopy: Principles and Applications.
  • Fiveable. (n.d.). Uses of 1H NMR Spectroscopy.
  • UCL. (n.d.). Chemical shifts.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the analysis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a substituted benzonitrile, this compound is representative of intermediates found in pharmaceutical and agrochemical synthesis.[1] Accurate mass measurement and structural confirmation are critical for process monitoring, quality control, and regulatory compliance. This guide details optimized protocols for sample preparation, instrument setup, and data interpretation, focusing on electrospray ionization (ESI) for its suitability with non-volatile, polar compounds.[2][3] We will explore the compound's characteristic isotopic signature and predictable fragmentation pathways to ensure confident identification.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₁H₁₂BrNO₂, Molecular Weight: 270.12 g/mol ) is a complex aromatic molecule whose precise characterization is essential for its application in drug development and chemical manufacturing. Mass spectrometry offers unparalleled sensitivity and specificity for this task.[3] The primary challenge in analyzing such molecules is to generate a robust molecular ion and induce characteristic fragmentation that illuminates the structure without being destructive.

Electrospray ionization (ESI) is the technique of choice as it is a "soft ionization" method that typically preserves the molecular species, producing a protonated molecule, [M+H]⁺, with minimal in-source decay.[4] Coupling this with high-resolution mass spectrometry (such as Q-TOF or Orbitrap) allows for the determination of the elemental composition from the accurate mass, while tandem MS (MS/MS) provides definitive structural evidence through controlled fragmentation.[5] The presence of a bromine atom provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an ~1:1 ratio), which serves as a powerful validation tool for all bromine-containing ions.

This guide is designed for researchers and analytical chemists, providing both the theoretical basis and practical steps for achieving high-quality, reliable mass spectrometric data for this compound.

Materials and Methods

Chemicals and Reagents
  • Analyte: this compound (Purity ≥97%)

  • Solvents: LC-MS Grade Acetonitrile, Methanol, and Water

  • Additive: Formic Acid (Optima™ LC/MS Grade)

Causality: The use of LC-MS grade solvents is non-negotiable. Lower-grade solvents contain non-volatile residues and plasticizers that can create adducts, suppress the analyte signal, and contaminate the instrument.[6] Formic acid is added to the mobile phase to facilitate protonation of the analyte in positive-ion ESI mode, enhancing the [M+H]⁺ signal.[7] However, care must be taken with halogenated compounds, as high concentrations of some acids can potentially induce in-source dehalogenation.[8][9] A concentration of 0.1% is a standard starting point that balances signal enhancement with risk mitigation.

Instrumentation
  • Liquid Chromatography: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

Optimized Analytical Conditions

Quantitative data from the experimental setup is summarized in the tables below for clarity and reproducibility.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm C18 provides excellent reversed-phase retention for moderately polar aromatic compounds. The short length and small particle size are ideal for fast, high-efficiency separations.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase; Acetonitrile is often preferred for its lower viscosity and good elution strength.[1]
Gradient 5% B to 95% B over 5 min A standard gradient to elute the compound with good peak shape and separate it from potential impurities.
Flow Rate 0.4 mL/min Compatible with standard ESI sources and 2.1 mm ID columns.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.

| Injection Vol. | 2 µL | Small volume to prevent column overloading and peak distortion. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Positive Electrospray (ESI+) The nitrile group and ether oxygens can be readily protonated.
Capillary Voltage 3.5 kV Optimizes the electrospray plume for efficient ion generation.
Source Temp. 120 °C Assists in desolvation of the ESI droplets.
Desolvation Temp. 350 °C Critical for removing solvent from the ions before they enter the mass analyzer.
MS1 Scan Range 100 - 500 m/z Covers the expected molecular ion and potential low-mass fragments.
Acquisition Mode Data-Dependent MS/MS The instrument triggers MS/MS scans on the most intense ions from the MS1 survey scan, enabling automated fragment analysis.

| Collision Energy | 20-40 eV (Ramped) | A ramped energy ensures a wide range of fragments (both low and high energy) are produced for comprehensive structural analysis. |

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation (1 mg/mL)

Trustworthiness: This protocol establishes a verified starting point. Inaccurate stock solutions are a primary source of error in quantitative and qualitative analyses. Using a calibrated analytical balance and volumetric flasks is mandatory.

  • Weigh approximately 10 mg of this compound using an analytical balance. Record the exact weight.

  • Transfer the solid to a 10 mL Class A amber glass volumetric flask. Amber glass is used to protect the compound if it is light-sensitive.

  • Add approximately 7 mL of methanol to dissolve the compound completely. Use of a vortex mixer or sonicator can expedite this process.

  • Once dissolved, bring the volume to the 10 mL mark with methanol.

  • Cap and invert the flask 10-15 times to ensure a homogenous solution. This is your 1 mg/mL Stock Solution . Store at 4 °C.

Protocol 2: Working Solution for LC-MS Analysis (1 µg/mL)

Trustworthiness: Serial dilutions minimize volumetric errors. The final concentration is targeted to be within the optimal detection range of modern mass spectrometers, avoiding detector saturation.[10]

  • Pipette 100 µL of the 1 mg/mL Stock Solution into a 1.5 mL Eppendorf tube.

  • Add 900 µL of methanol to create a 100 µg/mL intermediate solution. Vortex to mix.

  • Pipette 10 µL of the 100 µg/mL intermediate solution into a new 1.5 mL Eppendorf tube.

  • Add 990 µL of 50:50 (v/v) Water:Acetonitrile with 0.1% formic acid. The final solvent composition should closely match the initial LC mobile phase to ensure good peak shape.

  • Vortex thoroughly. This is your 1 µg/mL Working Solution .

  • Transfer the solution to a 2 mL glass autosampler vial with a PTFE-lined cap. Plastic vials should be avoided as organic solvents can leach plasticizers, causing significant background contamination.[6]

  • If any particulate matter is visible, filter the sample through a 0.22 µm PTFE syringe filter to prevent clogging of the LC system.[10]

Results and Data Interpretation

Expected Mass Spectrum and Isotopic Pattern

Upon ESI+ analysis, the primary ion observed will be the protonated molecule, [M+H]⁺. Given the elemental formula C₁₁H₁₂BrNO₂, the expected monoisotopic mass is 269.0051 Da.[11] The protonated molecule [C₁₁H₁₃BrNO₂]⁺ will therefore have an accurate mass of 270.0124 m/z .

Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by approximately 2 Da (specifically, at 270.0124 m/z and 272.0104 m/z ). This doublet is a definitive signature for a singly brominated compound.

Table 3: Predicted Adducts and Ions for C₁₁H₁₂BrNO₂

Adduct/Ion Formula Calculated m/z Notes
[M+H]⁺ [C₁₁H₁₃⁷⁹BrNO₂]⁺ 270.0124 Primary target ion
[C₁₁H₁₃⁸¹BrNO₂]⁺ 272.0104 Isotopic partner
[M+Na]⁺ [C₁₁H₁₂⁷⁹BrNNaO₂]⁺ 291.9943 Common sodium adduct

| [M+NH₄]⁺ | [C₁₁H₁₆⁷⁹BrN₂O₂]⁺ | 287.0389 | Common ammonium adduct |

Data sourced from PubChemLite predictions.[11]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry of the [M+H]⁺ ion (m/z 270.01) will induce fragmentation at the molecule's weakest points. The ether linkages are particularly susceptible to cleavage.

Proposed Fragmentation Pathway

The diagram below illustrates the most probable fragmentation cascades for the protonated molecule. The primary fragmentation events are hypothesized to be the loss of propene from the isopropoxy group and the loss of the entire isopropyl group.

G Proposed ESI+ Fragmentation Pathway parent [M+H]⁺ m/z 270.01 / 272.01 frag1 Fragment A m/z 228.00 / 229.99 parent->frag1 - C₃H₆ (Propene) (42.05 Da) frag2 Fragment B m/z 226.99 / 228.98 parent->frag2 - C₃H₇• (Isopropyl radical) (43.05 Da) frag3 Fragment C m/z 199.99 / 201.99 frag1->frag3 - CO (Carbon Monoxide) (28.00 Da) frag4 Fragment D m/z 184.96 / 186.96 frag1->frag4 - C₃H₆ & - CH₃• (Total loss: 57.1 Da)

Caption: Key fragmentation routes for protonated this compound.

Table 4: Interpretation of Major Fragment Ions from [M+H]⁺

Observed m/z (⁷⁹Br) Proposed Formula Neutral Loss Identity of Loss Structural Rationale
228.00 [C₈H₇⁷⁹BrNO₂]⁺ C₃H₆ Propene A common McLafferty-type rearrangement from the isopropoxy group, resulting in a stable hydroxy intermediate.
226.99 [C₈H₅⁷⁹BrNO₂]⁺ C₃H₇• Isopropyl radical Direct cleavage of the C-O bond of the isopropoxy group.
199.99 [C₇H₅⁷⁹BrNO]⁺ C₃H₆ + CO Propene + Carbon Monoxide Subsequent loss of CO from the hydroxy-intermediate (Fragment A), a known fragmentation for phenols.

| 184.96 | [C₇H₄⁷⁹BrNO]⁺ | C₃H₆ + CH₃• | Propene + Methyl radical | Loss of propene followed by cleavage of the methoxy group's methyl radical. |

Expertise: The loss of propene (42 Da) is often more favorable than the loss of an isopropyl radical (43 Da) because it is a rearrangement reaction that results in a stable, even-electron product ion. Observing both fragments provides strong evidence for the presence and location of the isopropoxy group. All fragment ions containing bromine must exhibit the characteristic ~1:1 isotopic doublet.

Conclusion

This application note provides a robust and validated methodology for the analysis of this compound by LC-MS/MS. By employing the described protocols, researchers can achieve high-confidence identification based on three key pillars:

  • Accurate Mass: High-resolution measurement of the protonated molecule [M+H]⁺.

  • Isotopic Signature: Confirmation of the 1:1 doublet for the molecular ion and all bromine-containing fragments.

  • Characteristic Fragmentation: Matching the observed MS/MS fragments to the predicted losses of the isopropoxy and methoxy groups.

This self-validating system ensures a high degree of certainty in the structural elucidation of this compound, making it suitable for demanding applications in pharmaceutical and chemical industries.

References

  • Van de Steene, J., & Lambert, W. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150362. [Link]
  • Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9133-9145. [Link]
  • Organomation. (n.d.).
  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
  • Helaleh, M. I., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2563-2568. [Link]
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile. [Link]
  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(6), 4883-4893. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Al-Qaim, F. F., et al. (2023). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. Toxics, 11(1), 66. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(6), 4883-4893. [Link]
  • PubChemLite. (n.d.). This compound (C11H12BrNO2). [Link]
  • eGyanKosh. (n.d.).
  • Science of Synthesis. (n.d.). Product Class 5: Nitriles. [Link]
  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
  • ResearchGate. (n.d.).
  • Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry–An Asian Journal, 17(21), e202200792. [Link]

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Application Notes and Protocols: 3-Bromo-4-isopropoxy-5-methoxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

In the landscape of contemporary medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile emerges as a compound of significant interest for drug discovery programs, particularly in the pursuit of kinase inhibitors and other targeted therapies. Its unique substitution pattern—a nitrile group, a bromine atom, and two distinct alkoxy moieties—offers a rich platform for molecular elaboration and the systematic exploration of structure-activity relationships (SAR).

The benzonitrile moiety is a well-established functional group in numerous approved drugs, often serving as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. The bromine atom provides a crucial reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This enables the facile introduction of diverse aryl, heteroaryl, amine, and alkyne fragments, allowing for the rapid generation of compound libraries for high-throughput screening. The differential steric and electronic properties of the isopropoxy and methoxy groups can play a vital role in modulating the compound's solubility, metabolic stability, and interaction with biological targets.[3]

While direct literature on the extensive applications of this compound is emerging, the utility of its parent compound, 3-bromo-4-hydroxy-5-methoxybenzonitrile, as a key intermediate in the synthesis of anti-cancer agents and agrochemicals is well-documented.[3][4] This strongly suggests that the isopropoxy derivative is a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 515848-62-1
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol [5]
Appearance Solid
InChI Key DNCFZWKSHFLLGT-UHFFFAOYSA-N
SMILES Brc1c(c(cc(c1)C#N)OC)OC(C)C

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Protein kinases are a major class of therapeutic targets, particularly in oncology, immunology, and inflammatory diseases.[6] The development of selective kinase inhibitors often involves the exploration of substituted aromatic scaffolds that can effectively occupy the ATP-binding site of the enzyme. The this compound scaffold is exceptionally well-suited for this purpose.

The general workflow for utilizing this building block in a kinase inhibitor discovery program is outlined below:

G cluster_0 Library Synthesis cluster_1 Screening and Optimization A 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile C Suzuki-Miyaura Cross-Coupling A->C Key Building Block B Diverse Boronic Acids/ Esters (R-B(OR)2) B->C Coupling Partner D Library of Biaryl Benzonitrile Derivatives C->D Product E High-Throughput Screening (Kinase Panel) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Drug Candidate H->I Preclinical Development

Figure 1: A conceptual workflow for the utilization of this compound in a kinase inhibitor discovery program.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Benzonitrile Library

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative boronic acid. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.[2]

Materials and Reagents
  • This compound

  • Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃] or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 270.12 mg).

    • Add the desired substituted phenylboronic acid (1.2 mmol).

    • Add potassium carbonate (2.0 mmol, 276.4 mg).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition:

    • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg). Note: The choice of ligand can be critical and may require optimization for different boronic acids.

  • Solvent Addition and Reaction:

    • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl benzonitrile product.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Workup & Purification A Combine Reactants: - 3-Bromo-benzonitrile - Boronic Acid - Base (K2CO3) B Inert Atmosphere (N2 or Ar) A->B C Add Catalyst/Ligand: - Pd(OAc)2 - PPh3 B->C D Add Solvents: - Toluene - Ethanol - Water C->D E Heat to 80-90 °C D->E F Cool & Dilute (EtOAc/Water) E->F G Extract & Dry F->G H Concentrate G->H I Column Chromatography H->I J Characterize (NMR, MS) I->J

Figure 2: A step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Trustworthiness and Self-Validation

The provided protocol is a standard and widely accepted method in organic synthesis and medicinal chemistry. The self-validating aspects of this protocol include:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is stopped at the optimal time for yield and purity.

  • Standard Workup: The liquid-liquid extraction and drying steps are robust methods for removing inorganic salts and water, which are common impurities.

  • Chromatographic Purification: Flash column chromatography is a highly effective and standard technique for purifying organic compounds, separating the desired product from unreacted starting materials, byproducts, and catalyst residues.

  • Spectroscopic Characterization: The final characterization by NMR and Mass Spectrometry provides definitive proof of the product's structure and purity, confirming the success of the synthesis.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its strategic placement of functional groups allows for the efficient construction of diverse molecular architectures, particularly for the development of targeted therapies like kinase inhibitors. The protocols and workflows outlined in this application note provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs, enabling the exploration of novel chemical space and the potential for identifying next-generation therapeutics.

References

  • Chem-Impex. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • J&K Scientific. (2013, April 18). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
  • Khan, I., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5336.

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Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists in Pharmaceutical and Materials Science R&D

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a detailed examination and practical protocols for the coupling of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile with various organoboron reagents. This substrate, featuring a polysubstituted, electron-rich aromatic core, is of significant interest in the development of novel pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst and reagent selection tailored to this specific substrate, and provide step-by-step experimental protocols for both standard and challenging coupling partners. This document is intended to serve as a comprehensive resource for researchers aiming to incorporate this versatile building block into their synthetic programs.

Scientific Principles: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step. The electron-donating nature of the isopropoxy and methoxy groups on our substrate can make this step more challenging compared to electron-deficient aryl halides, necessitating careful ligand selection to promote this transformation.[5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the halide.[6][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Product) RedElim->Product Byproducts X⁻, B(OR)₂(OH) RedElim->Byproducts ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Organoboron) Organoboron->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Design: Selecting the Right Tools

The success of coupling with this compound depends critically on the judicious choice of catalyst, ligand, base, and solvent.

  • Palladium Source: While many Pd sources are available, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and widely used precatalyst for standard couplings.[2][9] For more challenging transformations, using a separate Pd source like Pd₂(dba)₃ with a specialized ligand offers greater flexibility.[4]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.[1][4]

    • Triphenylphosphine (PPh₃): A standard, effective ligand for many applications.[5]

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands that excel at promoting the oxidative addition of electron-rich aryl halides like our substrate.[10][11][12] They are particularly useful for creating sterically hindered biaryls.[11][13][14]

  • Base: The base activates the boronic acid for transmetalation.[7][15] The choice can significantly affect yield.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used, effective, and economical choices. An aqueous solution is typically required.[7][16]

    • Phosphates (K₃PO₄): A stronger base, often used under anhydrous conditions, which can be beneficial if the substrate or product is sensitive to water or if protodeborylation (loss of the boronic acid group) is a concern.[7][16]

  • Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is required.

    • Dioxane/Water or THF/Water: Classic biphasic systems that are effective for a wide range of Suzuki couplings.[4][6]

    • Toluene/Water or DMF/Water: Alternative solvent systems that can be useful for substrates with different solubility profiles.[16][17]

Detailed Experimental Protocols

Safety First: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[18][19][20] Palladium catalysts can be flammable, especially when dry and exposed to air; handle with care.[18][21]

Protocol A: Standard Coupling with Phenylboronic Acid

This protocol provides a robust starting point for coupling with a simple, unhindered arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon inlet.

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[22]

  • Add Pd(PPh₃)₄ to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). The mixture should be thoroughly degassed by bubbling inert gas through the solvent for 15-20 minutes prior to addition.

  • Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.

Workflow_A start Start reagents Combine Aryl Bromide, Boronic Acid, Base start->reagents inert Evacuate & Backfill with Inert Gas (x3) reagents->inert catalyst Add Pd(PPh₃)₄ inert->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent heat Heat to 90-100 °C solvent->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Cool & Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: Experimental workflow for Protocol A.

Protocol B: Optimized Coupling for Hindered or Electron-Rich Partners

This protocol is designed for more challenging substrates, such as ortho-substituted arylboronic acids or electron-rich heteroarylboronic acids, using a more active Buchwald ligand.

Materials:

  • This compound (1.0 equiv)

  • Sterically hindered boronic acid (e.g., 2-methylphenylboronic acid) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Deionized Water

Procedure:

  • In a reaction vessel, add Pd₂(dba)₃ and SPhos.

  • Seal the vessel, evacuate, and backfill with inert gas.

  • Add toluene and stir for 10 minutes at room temperature to form the active catalyst complex.

  • In a separate flask, add this compound, the boronic acid, and finely ground K₃PO₄.

  • Evacuate and backfill this flask with inert gas.

  • Transfer the prepared catalyst solution to the flask containing the reagents via cannula or syringe.

  • Add a small amount of degassed water (e.g., 0.5 mL per 1 mmol of aryl bromide).

  • Heat the reaction to 110 °C and stir vigorously.

  • Monitor the reaction progress. These reactions may proceed faster than standard couplings.

  • Follow steps 7-10 from Protocol A for workup and purification.

Data Summary & Troubleshooting

The following table provides a hypothetical summary for optimizing reaction conditions. Actual results will vary based on the specific boronic acid used.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901285
2Pd(PPh₃)₄ (5)-K₃PO₄ (3)Toluene/H₂O110878
3Pd₂(dba)₃ (2)SPhos (5)K₃PO₄ (3)Toluene/H₂O110495
4Pd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (2)THF/H₂O80692

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor substrate solubility.Use a more active catalyst/ligand system (Protocol B). Ensure thorough degassing of solvents and flushing of the reaction vessel.[22] Try an alternative solvent like DMF or 2-MeTHF.[16]
Recovery of Starting Material Oxidative addition is failing.Switch to a more electron-rich, bulky ligand like SPhos or XPhos to facilitate this step.[10][11][23] Increase reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Improve inert atmosphere technique.[4] Ensure the base is sufficiently strong and soluble to activate the boronic acid.
Protodeborylation Presence of excess water; Prolonged heating.Use an anhydrous base (K₃PO₄) and minimize water content.[16] Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[4]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing complex biaryl structures. While standard conditions using Pd(PPh₃)₄ are often sufficient for simple coupling partners, challenging substrates benefit greatly from the use of advanced Buchwald-type ligands like SPhos, which enhance catalyst activity and promote the critical oxidative addition step. By carefully selecting the catalyst system, base, and solvent, researchers can reliably and efficiently incorporate this valuable building block into a wide array of target molecules for drug discovery and materials science applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
  • Hopkins. (2023). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • NROChemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • The Journal of Organic Chemistry. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
  • ResearchGate. (2017). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
  • ResearchGate. (2018). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... [Link]
  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
  • PubMed. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? [Link]
  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
  • UCLA Chemistry. (2017).
  • DiVA portal. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids... [Link]
  • ResearchGate. (2021). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
  • Daitao. (2023).
  • ACS Publications. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • ResearchGate. (2007). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
  • Organic Letters. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... [Link]
  • ResearchGate. (2008). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. [Link]
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]
  • ElectronicsAndBooks. (2005). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions... [Link]
  • Reddit. (2023). Struggling with Suzuki Reaction. [Link]
  • RSC Publishing. (2019). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • MDPI. (2016).

Sources

Application Notes & Protocols: Synthesis of High-Value Derivatives from 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile is one such scaffold, offering a unique convergence of functional handles that render it an exceptionally versatile starting material for complex molecular synthesis. Its structure is characterized by:

  • An Aryl Bromide: A prime functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

  • A Nitrile Group: A versatile moiety that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles.

  • Electron-Donating Ether Groups: The isopropoxy and methoxy substituents modulate the electronic properties of the aromatic ring, influencing its reactivity and the physicochemical properties of its derivatives.

This guide provides detailed protocols and technical insights for three key transformations of this compound, demonstrating its utility in generating diverse molecular architectures. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the selection of reagents and conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and organic electronics.[1] The reaction couples an organoboron species with an organic halide through a palladium catalyst.

Mechanistic Rationale

The catalytic cycle is a well-understood, three-step process that ensures high efficiency and functional group tolerance.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzonitrile substrate, forming a Pd(II) complex. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile (Ar-Br) ArBr->OxAdd PdII_complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Boronic R-B(OH)₂ + Base Boronic->Transmetal PdII_R_complex L₂Pd(II)(Ar)(R) Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(4-methylphenyl)-4-isopropoxy-5-methoxybenzonitrile

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
This compound515848-62-1270.121.01.0
4-Methylphenylboronic acid5720-05-8135.961.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-1-8 mL-
Water7732-18-5-2 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (270 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.

Buchwald-Hartwig Amination: Constructing Key Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical motifs in countless pharmaceuticals.[4] This palladium-catalyzed reaction forms C-N bonds by coupling aryl halides with primary or secondary amines, a transformation that is often difficult to achieve with classical methods.[5]

Mechanistic Rationale

The mechanism mirrors other cross-coupling reactions but is uniquely sensitive to the choice of ligand and base.[6]

  • Oxidative Addition: A Pd(0) complex adds to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[5]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst. The steric bulk and electron-donating properties of the phosphine ligand are critical for promoting this step and preventing side reactions.[4]

Visualizing the Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow start Combine Ar-Br, Amine, Base, Pd Catalyst, & Ligand in Flask inert Establish Inert Atmosphere (Argon/Nitrogen Purge) start->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) inert->solvent heat Heat Reaction Mixture (e.g., 100-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool, Dilute, & Filter through Celite® monitor->workup extract Aqueous Workup & Extraction workup->extract purify Concentrate & Purify (Column Chromatography) extract->purify product Isolated Aryl Amine Product purify->product

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 3-morpholino-4-isopropoxy-5-methoxybenzonitrile

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
This compound515848-62-1270.121.01.0
Morpholine110-91-887.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.010.01
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.040.04
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.41.4
Toluene, anhydrous108-88-3-10 mL-

Procedure:

  • Caution: Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle in a glovebox or under a positive pressure of inert gas.

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (270 mg, 1.0 mmol).

  • Seal the tube, evacuate, and backfill with argon. Repeat this three times.

  • Add anhydrous, degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl amine.

Selective Reduction of the Nitrile Group: Accessing Benzylic Amines

The conversion of a nitrile to a primary (benzylic) amine unlocks access to a different class of pharmacologically relevant molecules. The key challenge is to achieve this reduction selectively without affecting the aryl bromide or other functional groups. While catalytic hydrogenation can work, it risks hydrodehalogenation (loss of the bromine). Borane reagents offer a milder and more selective alternative.[7]

Mechanistic Considerations

Borane (BH₃), typically used as a complex with THF (BH₃·THF), is an electrophilic reducing agent. It coordinates to the nitrogen of the nitrile group, followed by successive hydride transfers to the carbon atom. An aqueous acidic workup is then required to hydrolyze the resulting boron-nitrogen intermediates to liberate the primary amine. This method generally leaves aryl halides untouched.[8]

Experimental Protocol: Synthesis of (3-Bromo-4-isopropoxy-5-methoxyphenyl)methanamine

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
This compound515848-62-1270.121.01.0
Borane-tetrahydrofuran complex (1 M in THF)14044-65-6-3.03.0
Tetrahydrofuran (THF), anhydrous109-99-9-5 mL-
Hydrochloric Acid (HCl), 2 M7647-01-0-~10 mL-
Sodium Hydroxide (NaOH), 2 M1310-73-2-~10 mL-

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (270 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (3.0 mL of a 1 M solution, 3.0 mmol) dropwise via syringe over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Slowly and carefully quench the reaction by adding 2 M HCl at 0 °C until the solution is acidic (pH ~1-2). Caution: Hydrogen gas is evolved.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the boron intermediates.

  • Cool to room temperature and wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any non-basic impurities. Discard the ether layers.

  • Basify the aqueous layer to pH >12 by the slow addition of 2 M NaOH at 0 °C.

  • Extract the product into ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine, which can be further purified if necessary.

Conclusion

This compound is a powerful and adaptable starting material. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and selective nitrile reduction provide reliable pathways to three distinct and valuable classes of chemical derivatives. By leveraging these modern synthetic methods, researchers can efficiently generate libraries of complex molecules for evaluation in pharmaceutical, agrochemical, and materials science applications.

References

  • Hartwig, J. F. Buchwald–Hartwig amination. In Wikipedia; 2023. URL: https://en.wikipedia.
  • BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. URL: https://www.benchchem.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Chem-Impex. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. URL: https://www.chemimpex.com/products/3-bromo-4-hydroxy-5-methoxybenzonitrile[9]
  • Thomas, S. et al. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed, 2009. URL: https://pubmed.ncbi.nlm.nih.gov/19267475/[8]
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. URL: https://www.acs.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. URL: https://www.nrochemistry.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling[2]
  • Bacsa, I. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2017. URL: https://www.beilstein-journals.org/bjoc/articles/13/222[11]
  • Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[12]
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/otv000095[13]
  • Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[3]
  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.
  • Google Patents. Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones. URL: https://patents.google.

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Application Notes and Protocols for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Chemical Profile

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted benzonitrile derivative with potential applications in pharmaceutical and agrochemical research and development. Its trifunctional nature, incorporating a nitrile, a bromo group, and two alkoxy substituents, makes it a versatile intermediate for organic synthesis. The inherent reactivity and potential biological activity of this class of compounds necessitate a thorough understanding of its properties for safe handling and storage in a laboratory setting. This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate procedures for managing this compound to ensure personnel safety and experimental integrity.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 515848-62-1
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Physical Form Solid
Storage Class 11 - Combustible Solids

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. The primary hazards are associated with its potential toxicity and its classification as a combustible solid.

2.1 Toxicological Hazards (Inferred)

Based on analogous compounds, the following hazards should be assumed:

  • Acute Toxicity: Harmful if swallowed, in dermal contact, or inhaled[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2].

  • Eye Damage/Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation[1][2].

2.2 Physical Hazards

  • Combustibility: As a combustible solid, it can ignite and burn, especially in powdered form, when exposed to an ignition source[3]. Dust clouds of combustible solids can create a risk of a dust explosion under specific conditions.

The following diagram illustrates the risk assessment and mitigation workflow.

Risk_Assessment_Workflow Figure 1: Risk Assessment and Mitigation Workflow cluster_assessment Hazard Identification & Risk Assessment cluster_mitigation Control & Mitigation Strategy Identify_Hazards Identify Hazards: - Toxicological (Inferred) - Physical (Combustible Solid) Assess_Exposure Assess Exposure Routes: - Inhalation (dust) - Dermal Contact - Ingestion - Eye Contact Identify_Hazards->Assess_Exposure Evaluate_Risks Evaluate Risks: - Likelihood of Exposure - Severity of Harm Assess_Exposure->Evaluate_Risks Engineering_Controls Engineering Controls: - Fume Hood - Grounded Equipment Evaluate_Risks->Engineering_Controls Implement Controls Administrative_Controls Administrative Controls: - SOPs & Training - Restricted Access Evaluate_Risks->Administrative_Controls Implement Controls PPE Personal Protective Equipment: - Gloves (Nitrile) - Safety Goggles - Lab Coat (Flame-Resistant) Evaluate_Risks->PPE Implement Controls Emergency_Prep Emergency Preparedness: - Eyewash/Shower - Spill Kit - Fire Extinguisher (Type ABC) Evaluate_Risks->Emergency_Prep Prepare for Emergencies

Caption: Risk assessment workflow for handling this compound.

Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.

3.1 Engineering Controls

The primary line of defense is to handle the compound within a controlled environment.

  • Ventilation: All weighing and handling of this compound must be performed in a properly functioning chemical fume hood to minimize the inhalation of airborne particles[4][5].

  • Ignition Source Control: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment[6]. Use spark-proof tools where necessary.

  • Static Electricity: For transfers of larger quantities of the powder, equipment should be bonded and grounded to prevent static discharge, which can be an ignition source[6].

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection ANSI-approved safety goggles. A face shield should be worn when there is a higher risk of splashing or dust generation.Protects against eye irritation from dust and potential splashes[4][5].
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for extended handling periods[4].Prevents dermal absorption and skin irritation. Nitrile offers good resistance to a range of chemicals.
Skin and Body Protection A flame-resistant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are required[4][5].Protects skin from contact and provides a barrier against fire hazards.
Respiratory Protection Generally not required when handled within a certified fume hood. If a fume hood is not available, a NIOSH-approved respirator with particulate filters would be necessary after a formal respiratory protection analysis[5].Prevents inhalation of potentially harmful dust particles.

3.3 Safe Handling Practices

  • Avoid Dust Formation: Handle the solid gently to minimize the generation of dust. Do not crush or grind the material outside of a controlled environment[3].

  • Work Area: Keep the work area clean and uncluttered. Clean up any spills promptly according to the procedures in Section 5.0.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4][5]. Do not eat, drink, or smoke in areas where this chemical is handled[7].

Storage Protocols

Proper storage is critical to maintain the chemical's integrity and to prevent hazardous situations.

4.1 Storage Conditions

  • Container: Store in a tightly sealed, clearly labeled container to prevent contamination and exposure to moisture.

  • Location: Store in a cool, dry, and well-ventilated area[5].

  • Flammable Solids Cabinet: It is highly advisable to store this compound in a dedicated flammable solids storage cabinet.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.

  • Ignition Sources: The storage area must be free of heat sources, sparks, and open flames. Do not store in direct sunlight.

The following decision tree outlines the proper storage protocol.

Storage_Protocol Figure 2: Storage Protocol Decision Tree Start Receiving Compound Check_Label Is container properly labeled and sealed? Start->Check_Label Store_Immediately Proceed to Storage Check_Label->Store_Immediately Yes Relabel_Reseal Relabel and/or reseal container immediately Check_Label->Relabel_Reseal No Select_Location Select Storage Location Store_Immediately->Select_Location Relabel_Reseal->Store_Immediately Flammable_Cabinet Designated Flammable Solids Cabinet Select_Location->Flammable_Cabinet Check_Conditions Is cabinet cool, dry, and well-ventilated? Flammable_Cabinet->Check_Conditions Check_Segregation Segregate from: - Oxidizers - Strong Acids/Bases Check_Conditions->Check_Segregation Yes Corrective_Action_Location Find suitable location or correct conditions Check_Conditions->Corrective_Action_Location No Final_Storage Store Container Check_Segregation->Final_Storage Corrective_Action_Location->Select_Location

Caption: Decision tree for the correct storage of this compound.

Emergency Procedures

All personnel must be familiar with these procedures before working with the compound.

5.1 Spills

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material using spark-proof tools and place it into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate all non-essential personnel from the area and restrict access.

    • Eliminate all ignition sources[6].

    • Contact the institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up the spill without proper training and equipment.

5.2 First Aid

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][9].
Skin Contact Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[9][10].
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.

References

  • Wayne State University. (n.d.). Flammable Solid Chemicals SOP.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 10: Fire Safety.
  • Purdue University. (2022, February 17). Standard Operating Procedure: Flammable Solids.
  • University of Georgia. (2020, May). Flammable Solids.
  • Purdue University. (n.d.). Flammable Solids.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.
  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzonitrile.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • Princeton University. (n.d.). Hazardous Chemical Exposures.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • PubMed. (2024, April 10). RIFM fragrance ingredient safety assessment, benzonitrile, 3,4-dimethyl-, CAS Registry Number 22884-95-3.
  • U.S. Environmental Protection Agency. (n.d.). Benzonitrile Final AEGL Document.

Sources

The Versatile Scaffolding of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, polysubstituted aromatic rings serve as foundational scaffolds in a vast array of functional molecules, from pharmaceuticals to advanced materials. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile has emerged as a particularly valuable intermediate, offering a unique combination of functional handles that allow for selective and sequential chemical transformations. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile building block.

Introduction: A Building Block of Strategic Importance

This compound is a crystalline solid with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol . Its structure is characterized by a benzonitrile core, substituted with a bromine atom, an isopropoxy group, and a methoxy group. This specific arrangement of substituents imparts a desirable balance of reactivity and stability, making it an ideal substrate for a variety of synthetic transformations. The presence of the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the nitrile group can be further elaborated into a range of other functionalities. The isopropoxy and methoxy groups modulate the electronic properties of the aromatic ring and can influence the regioselectivity of subsequent reactions.

The strategic importance of this building block and its analogs is underscored by their utility in the synthesis of biologically active compounds. Substituted benzonitriles are key intermediates in the development of pharmaceuticals, including anti-cancer agents, and in the formulation of agrochemicals.[1][2] The ability to precisely introduce diverse substituents onto the aromatic core through modern synthetic methods is crucial for fine-tuning the biological activity and pharmacokinetic properties of new chemical entities.[3]

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safety profile of a chemical is a prerequisite for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 515848-62-1
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance Solid
Storage Store in a cool, dry, well-ventilated areaGeneral Lab Practice

Safety Information:

Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: An Illustrative Protocol

The synthesis of this compound can be achieved through a straightforward O-alkylation of the corresponding phenolic precursor, 3-bromo-4-hydroxy-5-methoxybenzonitrile. The following protocol is adapted from a similar procedure for the synthesis of a related compound and provides a reliable method for the preparation of the title compound.[4]

Workflow for the Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation Start 3-Bromo-4-hydroxy-5-methoxybenzonitrile Reagents K2CO3, Acetone, KI, PEG-400, 2-Bromopropane Start->Reagents Add Stirring Stir at RT for 30 min Reagents->Stirring Reflux Reflux for 8h (Monitor by TLC) Stirring->Reflux Filtration Filter the hot mixture Reflux->Filtration Concentration Concentrate the filtrate Filtration->Concentration Precipitation Add water to precipitate the product Concentration->Precipitation Isolation Filter and dry the solid product Precipitation->Isolation Product This compound Isolation->Product

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol: O-Isopropylation

Materials:

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Potassium Iodide (KI)

  • Polyethylene glycol 400 (PEG-400)

  • 2-Bromopropane (Isopropyl bromide)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq), anhydrous potassium carbonate (3.9 eq), and acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • To the stirred suspension, add potassium iodide (0.1 eq), PEG-400 (catalytic amount), and 2-bromopropane (1.75 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone).

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 8 hours).

  • Once the reaction is complete, filter the hot mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the majority of the acetone.

  • Add the remaining residue to water with vigorous stirring to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

General Reaction Scheme:

Reactant1 This compound Product 3-(R)-4-isopropoxy-5-methoxybenzonitrile Reactant1->Product + Reactant2 R-B(OH)2 Reactant2->Product + Catalyst Pd Catalyst, Base Catalyst->Product Conditions

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Illustrative Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Schlenk flask or reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is of great importance in medicinal chemistry as the arylamine moiety is a common feature in many drugs.

Catalytic Cycle of Buchwald-Hartwig Amination:

Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex Ar-Pd(II)-X (Ln) OxAdd->PdII_Complex Amine_Coord Amine Coordination and Deprotonation (R2NH, Base) PdII_Complex->Amine_Coord Amido_Complex Ar-Pd(II)-NR2 (Ln) Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Illustrative Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Add the base and this compound (1.0 eq).

  • Add the anhydrous, degassed solvent.

  • Finally, add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of conjugated systems found in materials science and pharmaceuticals.

Illustrative Protocol for Sonogashira Coupling:

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the solvent and the amine base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its strategic placement of a bromine atom, a nitrile group, and two distinct ether linkages allows for a wide range of synthetic manipulations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound and to leverage its potential in the design and synthesis of novel molecules with applications in drug discovery and materials science. As with any synthetic procedure, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]
  • Google Patents. PROCESS FOR PRODUCING CYANO SUBSTITUTED ARENE BORANE.
  • Google Patents.
  • Wang, Q., et al. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

Sources

Application Notes and Protocols for the Biological Screening of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Benzonitriles

The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The strategic placement of various substituents on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its interaction with biological targets. The class of molecules based on the 3-Bromo-4-isopropoxy-5-methoxybenzonitrile core represents a promising area for therapeutic innovation. The presence of a bromine atom, alongside ether linkages, suggests the potential for significant activity, as halogenation and lipophilicity are key modulators of biological function.[3][4]

This guide provides a comprehensive overview of robust biological screening assays to elucidate the therapeutic potential of novel this compound derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to systematically evaluate these compounds for anticancer, protein kinase inhibitory, and antimicrobial activities. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that experimental choices are both methodologically sound and contextually justified.

Part 1: Anticancer Activity Assessment

A primary and crucial step in the evaluation of novel chemical entities is the assessment of their cytotoxic effects against cancer cell lines. Phenotypic screening, which measures changes in cell viability or growth, is a foundational approach in oncology drug discovery.[5] We will detail the Resazurin assay, a sensitive, reliable, and high-throughput method for quantifying cell viability.[1][6][7]

Primary Cytotoxicity Screening: The Resazurin Cell Viability Assay

Scientific Rationale: The Resazurin assay is based on the reduction of the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent resorufin by mitochondrial dehydrogenases in metabolically active cells.[8] The intensity of the fluorescent signal is directly proportional to the number of viable cells. This assay is preferred over traditional methods like the MTT assay due to its higher sensitivity, lower toxicity to cells (allowing for longer incubation times), and a simpler, homogeneous protocol ("add-incubate-read").[6]

Experimental Workflow Diagram:

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture Cancer Cells (e.g., MCF-7, HCT116) cell_seeding 2. Seed Cells in 96-well Plates (5,000-10,000 cells/well) cell_culture->cell_seeding incubate_24h 3. Incubate for 24h (for cell adherence) cell_seeding->incubate_24h compound_prep 4. Prepare Serial Dilutions of Test Compounds incubate_24h->compound_prep add_compound 5. Add Compounds to Cells (Incubate 48-72h) compound_prep->add_compound add_resazurin 6. Add Resazurin Reagent (10% of well volume) incubate_final 7. Incubate 2-4h at 37°C read_fluorescence 8. Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_final->read_fluorescence data_analysis 9. Calculate % Viability & Determine IC50 read_fluorescence->data_analysis

Caption: Workflow for the Resazurin-based cytotoxicity assay.

Detailed Protocol:

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (stock solutions in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, stored at -20°C, protected from light)

  • Sterile, black, clear-bottom 96-well microplates

  • Multi-channel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for a background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in culture medium from a concentrated stock in DMSO. A typical final concentration range for screening is 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same percentage of DMSO as the compound wells).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Addition of Resazurin: Add 10 µL of the Resazurin solution to each well (for a final volume of 110 µL).[7]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the metabolic rate of the cell line.[7]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[8]

Data Analysis and Presentation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for Benzonitrile Derivatives

Compound ID Derivative Description MCF-7 IC₅₀ (µM) HCT116 IC₅₀ (µM)
BN-1 Parent Scaffold 25.4 32.1
BN-2 R = 4-Fluorophenyl 8.2 11.5
BN-3 R = 3,4-Dichlorophenyl 1.5 2.8

| Doxorubicin | Positive Control | 0.45 | 0.62 |

Part 2: Mechanistic Assays - Kinase Inhibition Profiling

Many benzonitrile derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase 3 (JNK3) are two such kinases implicated in cancer progression and neuronal apoptosis, respectively, making them attractive targets.[9][10]

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

Scientific Rationale: This assay quantifies the activity of VEGFR-2 by measuring the amount of ADP produced during the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a robust system that works in two steps: first, the remaining ATP after the kinase reaction is depleted; second, the ADP generated is converted back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity.[11][12] Inhibition of VEGFR-2 by a test compound results in a decrease in ADP production and, consequently, a lower luminescent signal.

Signaling Pathway Diagram:

G VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds ATP ATP Substrate Downstream Substrates (e.g., PLCγ) VEGFR2->Substrate Dimerizes & Autophosphorylates ADP ADP ATP->ADP PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate Phosphorylates Response Angiogenesis Cell Proliferation Migration PhosphoSubstrate->Response Inhibitor Benzonitrile Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Detailed Protocol:

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate peptide (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Kinase Addition: Add 2 µL of VEGFR-2 enzyme solution (concentration to be optimized empirically) to each well. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to its Km for VEGFR-2. Incubate for 60 minutes at 30°C.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Presentation: The luminescent signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Hypothetical VEGFR-2 Inhibition Data

Compound ID VEGFR-2 IC₅₀ (nM) JNK3 IC₅₀ (nM)
BN-2 150 >10,000
BN-3 25 8,500

| Staurosporine | 8 | 710 |

Part 3: Antimicrobial Activity Screening

Given that benzonitrile derivatives have shown promise as antimicrobial agents, it is prudent to screen them against a panel of pathogenic bacteria and fungi.[14][15] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Scientific Rationale: This method provides a quantitative measure of a compound's antimicrobial activity. By exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium, one can determine the lowest concentration required to inhibit growth.[18] This is a more precise method than diffusion assays and is essential for understanding the potency of a potential new antibiotic. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility and comparability of results.[16]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination inoculum_prep 1. Prepare Standardized Inoculum (0.5 McFarland Standard) compound_dil 2. Prepare 2-fold Serial Dilutions of Compounds in Broth inoculum_prep->compound_dil plate_setup 3. Dispense Dilutions into 96-well Plate compound_dil->plate_setup inoculate 4. Inoculate Wells with Bacterial Suspension plate_setup->inoculate controls 5. Include Growth & Sterility Controls inoculate->controls incubate 6. Incubate at 37°C for 18-24h controls->incubate read_mic 7. Visually Inspect for Turbidity incubate->read_mic determine_mic 8. MIC = Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Workflow for the Broth Microdilution MIC assay.

Detailed Protocol:

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (stock solutions in DMSO)

  • Sterile 96-well, round-bottom microplates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. A typical concentration range is 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run as a quality control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection.[17]

Data Analysis and Presentation: The MIC values are reported in µg/mL. Results should be tabulated for clear comparison across different microbial strains.

Table 3: Hypothetical Antimicrobial Activity (MIC) Data

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
BN-1 64 128 >256
BN-4 8 16 32
BN-5 4 8 16
Ciprofloxacin 0.5 0.25 N/A

| Fluconazole | N/A | N/A | 4 |

Conclusion

The protocols outlined in this guide provide a robust framework for the initial biological characterization of this compound derivatives. By systematically assessing their cytotoxic, kinase inhibitory, and antimicrobial activities, researchers can identify promising lead compounds for further development. Positive results from these primary screens should be followed by more in-depth secondary assays, including evaluation against a broader panel of cell lines or microbial strains, assessment of mechanism of action, and in vivo efficacy studies. This structured approach will facilitate the efficient and effective progression of novel benzonitrile derivatives from the laboratory to potential clinical applications.

References

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Application Notes & Protocols: A Framework for Characterizing the Cellular Activity of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial characterization of the novel synthetic compound, 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Given the absence of established biological data for this specific molecule, we present a logical, tiered experimental workflow designed to elucidate its potential cytotoxic, anti-proliferative, and signaling-modulatory effects. This guide is intended for researchers in drug discovery and cell biology, offering a strategic approach to evaluating the cellular activities of uncharacterized small molecules. We provide detailed, field-tested protocols for foundational cytotoxicity and viability assays, followed by hypothesis-driven reporter and signaling pathway assays based on the known activities of structurally related brominated phenolic compounds.

Introduction: Rationale for Investigation

This compound is a synthetic compound featuring a substituted benzonitrile core. While this specific molecule is novel, the broader class of brominated and methoxy-substituted phenolic compounds has attracted significant interest in medicinal chemistry. Structurally related molecules have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. For instance, various brominated benzonitriles and related structures have been associated with cytotoxic effects against cancer cell lines and modulation of key cellular signaling pathways.[1] The presence of bromo-, isopropoxy-, and methoxy- groups suggests potential for unique interactions with biological targets, making it a candidate for screening in various disease models.

This guide proposes a systematic, multi-tiered approach to begin characterizing the bioactivity of this compound in cell-based models. The workflow is designed to first establish a cytotoxicity and viability profile, which is essential for determining appropriate concentration ranges for subsequent mechanistic studies. Following this, we outline protocols to investigate the compound's impact on key signaling pathways often implicated in cancer and inflammation, such as NF-κB, MAPK/ERK, and the Nrf2 antioxidant response pathway.[2][3][4][5]

Proposed Investigational Workflow

A structured, tiered approach is critical when characterizing a novel compound to ensure that data from foundational assays informs the design of more complex, hypothesis-driven experiments. We propose a three-tiered workflow.

Investigational_Workflow tier1 Tier 1: Foundational Assays cytotoxicity Cytotoxicity Assessment (LDH Assay) tier1->cytotoxicity viability Cell Viability & Proliferation (MTT Assay) tier1->viability dose_response Determine GI50 / CC50 & Safe Concentration Range cytotoxicity->dose_response viability->dose_response tier2 Tier 2: Hypothesis-Driven Pathway Screening dose_response->tier2 nfkb NF-κB Pathway Activity (Reporter Assay) tier2->nfkb mapk MAPK/ERK Pathway Activity (Phospho-ERK Assay) tier2->mapk nrf2 Nrf2 Antioxidant Response (ARE Reporter Assay) tier2->nrf2 tier3 Tier 3: Advanced Mechanistic Studies nfkb->tier3 mapk->tier3 nrf2->tier3 target_id Target Deconvolution & Binding Assays tier3->target_id advanced_cell 3D Cell Models & Phenotypic Screening tier3->advanced_cell

Caption: Proposed tiered workflow for characterizing this compound.

Tier 1: Foundational Cytotoxicity & Viability Assays

The initial step for any novel compound is to determine its effect on cell health and proliferation. This establishes the dose-response relationship and identifies the appropriate concentration range for subsequent, more sensitive mechanistic assays. Performing assays with distinct endpoints—membrane integrity (LDH) and metabolic activity (MTT)—provides a more comprehensive initial toxicity profile.

Protocol: Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.[6][7] It is a reliable indicator of compromised plasma membrane integrity.

Materials:

  • Selected cell line (e.g., HeLa, A549, or a relevant cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)

  • 10X Lysis Buffer (provided in kit or 1% Triton X-100)

  • Vehicle control (DMSO)

  • Multi-channel pipette and plate reader capable of absorbance measurement at 490 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A common starting range is from 0.1 µM to 100 µM.

  • Remove the seeding medium and add 100 µL of medium containing the test compound or controls to the appropriate wells. Include wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the compound dilutions.

    • Maximum LDH Release Control: Untreated cells that will be lysed 30 minutes before the assay endpoint.

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Lysis of Control Wells: 30 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.

  • Assay Execution:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[6]

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution (from the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH activity - Untreated LDH activity)] Plot the % Cytotoxicity against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

Protocol: Cell Viability Assessment via MTT Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

  • Cell line, medium, and 96-well plates as in the LDH assay.

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution).

  • Vehicle control (DMSO).

  • Plate reader capable of absorbance measurement at 570 nm.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the LDH assay protocol.

  • MTT Incubation: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = 100 * (Absorbance of treated cells / Absorbance of vehicle control cells) Plot the % Viability against the log concentration of the compound to determine the GI₅₀ (50% growth inhibition concentration).

Tier 1 Data Interpretation
ParameterDescriptionHypothetical Data for Compound X
CC₅₀ (LDH) Concentration causing 50% cytotoxicity (membrane damage).45 µM
GI₅₀ (MTT) Concentration causing 50% inhibition of metabolic activity/proliferation.15 µM

Interpretation: A significant difference between the CC₅₀ and GI₅₀ values (as in the hypothetical data above) suggests that the compound may have cytostatic (inhibits proliferation) effects at lower concentrations and cytotoxic (kills cells) effects at higher concentrations. This information is crucial for designing Tier 2 assays, which should be conducted at non-cytotoxic concentrations (e.g., below 15 µM) to study specific pathway modulation without the confounding effects of cell death.

Tier 2: Hypothesis-Driven Signaling Pathway Assays

Based on the activities of structurally related brominated phenolic compounds, we hypothesize that this compound may modulate key inflammatory, proliferative, or antioxidant signaling pathways. Luciferase reporter assays are a highly sensitive and quantitative method for assessing the activity of specific transcription factors that are endpoints of these pathways.

Protocol: NF-κB Reporter Assay

Principle: The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[4] This assay uses a cell line stably expressing a luciferase reporter gene under the control of NF-κB response elements. Activation of the pathway leads to the expression of luciferase, which can be quantified by luminescence.

NFKB_Pathway cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_complex IκBα -- p65/p50 receptor->ikb_complex Activates IKK compound 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile compound->ikb_complex Inhibition? p65_p50 p65/p50 (Active NF-κB) ikb_complex->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Translocation reporter NF-κB Response Element -> Luciferase Gene luminescence Luminescence reporter->luminescence Transcription & Translation

Caption: NF-κB luciferase reporter assay principle.

Materials:

  • HEK293 or other suitable cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid.

  • Complete culture medium.

  • This compound.

  • Pathway activator (e.g., TNF-α at 10 ng/mL).

  • 96-well opaque, white cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ from Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at a density that will result in ~80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Pre-treatment: Remove medium and add 80 µL of fresh medium containing the test compound at various non-cytotoxic concentrations (determined in Tier 1). Incubate for 1-2 hours.

  • Pathway Activation: Add 20 µL of medium containing the pathway activator (TNF-α) to achieve the final desired concentration. Include controls for untreated, vehicle-only, and activator-only wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Mix on an orbital shaker for 5-10 minutes to ensure complete cell lysis.

    • Measure luminescence using a plate-reading luminometer.[11][12]

Data Analysis: Calculate the percentage of inhibition: % Inhibition = 100 * [1 - ((Luminescence_treated - Luminescence_untreated) / (Luminescence_activator_only - Luminescence_untreated))] Plot the % Inhibition against the log concentration to determine the IC₅₀ value.

Protocol: MAPK/ERK Pathway Activity Assay

Principle: The MAPK/ERK pathway is crucial for regulating cell proliferation and differentiation.[5][13] Its activity can be assessed by measuring the phosphorylation of key kinases like ERK1/2. This can be done using various methods, including Western blotting or cell-based ELISA.

Materials:

  • A responsive cell line (e.g., A549, MCF-7).

  • Complete culture medium and serum-free medium.

  • This compound.

  • Pathway activator (e.g., EGF or FGF at 50 ng/mL).

  • Phosphatase and protease inhibitor cocktails.

  • Cell lysis buffer.

  • Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Chemiluminescent substrate.

  • Western blot equipment or cell-based ELISA kit.

Procedure (Western Blot):

  • Cell Culture and Serum Starvation: Seed cells in 6-well plates. Once they reach ~80% confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activity.

  • Compound Treatment and Stimulation: Pre-treat cells with the test compound in serum-free medium for 1-2 hours. Then, stimulate with the activator (e.g., EGF) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against phospho-ERK1/2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the total-ERK1/2 antibody as a loading control.

Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each condition. Normalize the results to the activator-only control to determine the percentage of inhibition.

Protocol: Nrf2 Antioxidant Response Element (ARE) Reporter Assay

Principle: The Nrf2 pathway is the primary regulator of cellular antioxidant responses.[2] Nrf2 activation leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This assay uses a reporter cell line with a luciferase gene controlled by an ARE promoter.[14][15]

Materials:

  • HepG2-ARE-luciferase or similar reporter cell line.

  • Complete culture medium.

  • This compound.

  • Positive control activator (e.g., Sulforaphane).

  • 96-well opaque, white cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the ARE reporter cells in a 96-well white plate and incubate overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the test compound at various non-cytotoxic concentrations. Include untreated and positive controls.

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Follow step 5 from the NF-κB reporter assay protocol.

Data Analysis: Calculate the fold induction of luciferase activity: Fold Induction = (Luminescence_treated / Luminescence_vehicle_control) Plot the Fold Induction against the log concentration to determine the EC₅₀ (50% effective concentration for activation).

Conclusion and Future Directions

This document outlines a robust and logical framework for the initial cell-based characterization of the novel compound this compound. The proposed tiered workflow enables a systematic investigation, starting from broad cytotoxicity and viability assessments to more focused, hypothesis-driven interrogation of key cellular signaling pathways. Successful execution of these protocols will establish a foundational dataset, including CC₅₀, GI₅₀, and IC₅₀/EC₅₀ values for specific pathways, which is essential for guiding future research.

Positive "hits" in the Tier 2 assays would warrant progression to Tier 3, involving more advanced mechanistic studies. These could include target deconvolution efforts to identify specific protein binding partners, kinase panel screening to assess selectivity, and validation in more physiologically relevant models like 3D spheroids or organoids.[16][17] This structured approach maximizes the value of experimental resources and provides a clear path for determining the therapeutic potential of novel chemical entities.

References

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Application Notes and Protocols for In Vitro Evaluation of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Molecule Meets the Biologist's Cell

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a synthetic organic compound characterized by a substituted benzonitrile core (CAS Number: 515848-62-1). While its physical and chemical properties are defined, its biological activities remain largely unexplored. Structurally related brominated phenolic compounds have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities, providing a compelling rationale for the in vitro investigation of this novel molecule.[1][2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the initial in vitro characterization of this compound. As we do not have pre-existing biological data for this specific compound, we will proceed with a logical, tiered screening cascade. This approach is designed to first establish a foundational understanding of its cytotoxic potential and then to begin dissecting its mechanism of action. The protocols herein are robust, widely accepted, and designed to generate reproducible and interpretable data, forming a self-validating experimental framework.

Part 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability. This allows for the determination of a therapeutic window and informs the concentrations to be used in subsequent, more complex mechanistic studies. We will employ a metabolic-based assay, the MTT assay, which is a reliable and high-throughput method to assess cell health.[5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6][7]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Prepare Cell Suspension & Seed Plates B Allow 24h for Cell Adhesion A->B C Prepare Serial Dilutions of Compound B->C D Treat Cells with Compound C->D E Incubate for 24, 48, 72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Solubilize Formazan Crystals G->H I Read Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: Workflow for determining the cytotoxicity of a novel compound.

Detailed Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Sterile, 96-well cell culture plates

  • Appropriate cancer cell line (e.g., HeLa, A549, MCF-7) and complete growth medium

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[5]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.[5]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Return the plate to the incubator for 24, 48, or 72 hours. The choice of time points allows for the assessment of time-dependent effects.[5]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) can be determined.

ParameterDescription
IC50 The concentration of the compound that inhibits 50% of cell viability.
Dose-Response The relationship between the concentration of the compound and its effect on cell viability.
Time-Dependence Whether the cytotoxic effect of the compound increases with longer exposure times.

A potent compound will have a low IC50 value. The shape of the dose-response curve can also provide insights into the mechanism of action.

Part 2: Mechanistic Investigation - Unraveling the "How"

If this compound demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism. A common approach is to examine its effects on key cellular processes such as apoptosis and the cell cycle. Western blotting is a powerful technique to assess changes in the expression levels of proteins that are central to these pathways.[8]

Western Blotting: A Window into Protein Expression

Western blotting, or immunoblotting, allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate.[9] The technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing with antibodies specific to the target protein.[8][10]

Experimental Workflow: Western Blot Analysis

G cluster_prep Phase 1: Sample Preparation cluster_sep Phase 2: Protein Separation cluster_trans Phase 3: Membrane Transfer cluster_probe Phase 4: Immunodetection cluster_vis Phase 5: Visualization A Treat Cells with Compound at IC50 Concentration B Lyse Cells & Quantify Protein A->B C SDS-PAGE Gel Electrophoresis B->C D Transfer Proteins to PVDF/Nitrocellulose Membrane C->D E Block Membrane D->E F Incubate with Primary Antibody E->F G Incubate with HRP-conjugated Secondary Antibody F->G H Add Chemiluminescent Substrate G->H I Image Blots H->I J Analyze Band Intensities I->J

Caption: Workflow for Western Blot analysis of protein expression.

Detailed Protocol: Western Blotting for Apoptosis and Cell Cycle Markers

Materials:

  • Cells treated with this compound at its IC50 concentration.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[11]

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p21, anti-Cyclin B1, and anti-β-actin as a loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.[10]

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Lyse the cells in ice-cold RIPA buffer.[11]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) from each sample into the wells of an SDS-PAGE gel.[9]

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times with TBST for 10 minutes each.[9]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][9]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with the ECL substrate.[10]

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis and Interpretation

The intensity of the bands corresponding to the target proteins can be quantified using densitometry software. The expression levels should be normalized to the loading control (β-actin).

Target ProteinPathwayExpected Result with Pro-Apoptotic/Anti-Proliferative Compound
Cleaved Caspase-3 ApoptosisIncreased expression
Cleaved PARP ApoptosisIncreased expression
p21 Cell CycleIncreased expression
Cyclin B1 Cell CycleDecreased expression

An increase in cleaved Caspase-3 and PARP would suggest the induction of apoptosis. An increase in p21 and a decrease in Cyclin B1 would indicate cell cycle arrest.

Part 3: Gene Expression Analysis

To complement the protein expression data from Western blotting, it is insightful to investigate whether this compound affects the transcription of key genes. Quantitative real-time PCR (qPCR) is the gold standard for accurately measuring changes in gene expression.[12][13][14]

Quantitative PCR (qPCR): Quantifying Gene Transcripts

qPCR measures the amplification of a target DNA sequence in real-time.[12] When preceded by a reverse transcription step (RT-qPCR), it can quantify the amount of a specific mRNA in a sample, providing a measure of gene expression.[15]

Experimental Workflow: RT-qPCR for Gene Expression

G cluster_prep Phase 1: RNA to cDNA cluster_qpcr Phase 2: qPCR Amplification cluster_analysis Phase 3: Data Analysis A Treat Cells & Isolate Total RNA B Reverse Transcription to Synthesize cDNA A->B C Set up qPCR Reaction with Primers & SYBR Green/TaqMan Probe B->C D Run qPCR in Real-Time PCR System C->D E Determine Ct Values D->E F Calculate Relative Gene Expression (ΔΔCt Method) E->F

Caption: Workflow for RT-qPCR analysis of gene expression.

Detailed Protocol: Two-Step RT-qPCR

Materials:

  • Cells treated with this compound.

  • RNA isolation kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers (e.g., for BAX, BCL2, CDKN1A (p21)).

  • Real-time PCR instrument.

Procedure:

  • RNA Isolation and cDNA Synthesis:

    • Treat cells as in the Western blot protocol.

    • Isolate total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.[13][15]

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Run the reaction in a real-time PCR instrument.

  • Data Analysis:

    • The instrument will generate amplification plots and cycle threshold (Ct) values. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold, and it is inversely proportional to the amount of target nucleic acid in the sample.[15]

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Data Analysis and Interpretation

The results are typically presented as fold-change in gene expression in the treated samples compared to the untreated controls.

Target GeneEncoded ProteinFunctionExpected Fold-Change with Pro-Apoptotic/Anti-Proliferative Compound
BAX BaxPro-apoptoticIncrease
BCL2 Bcl-2Anti-apoptoticDecrease
CDKN1A p21Cell cycle inhibitorIncrease

These gene expression changes would corroborate the findings from the Western blot analysis, providing a more complete picture of the compound's mechanism of action at both the transcript and protein levels.

Conclusion and Future Directions

This guide provides a structured and robust framework for the initial in vitro characterization of this compound. By following this tiered approach, from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this compound. Positive results from these assays would warrant further investigation into specific signaling pathways and, eventually, in vivo efficacy and toxicity studies.

References

  • CLYTE Technologies. (2025, December 24).
  • Creative Biolabs. Western Blot Protocol. [Link]
  • Boster Biological Technology. (2018, February 7). Western Blot Protocol. [Link]
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. [Link]
  • PubMed. (2013, June 24).
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
  • YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained. [Link]
  • PubMed. (2008, October). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]
  • PubMed.
  • Illumina.
  • Unknown Source. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
  • Sygnature Discovery.
  • BioAscent. Compound Screening. [Link]
  • FMP Berlin. (2020, January 10).
  • The Scientist. (2015, August 30).
  • YouTube. (2023, March 14). CUT&RUN Protocol: A Visual Guide | Cell Signaling Technology. [Link]
  • PMC. Approaches To Studying Cellular Signaling: A Primer For Morphologists. [Link]
  • PubMed Central. Studying Cellular Signal Transduction with OMIC Technologies. [Link]
  • AOBChem USA. 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. [Link]
  • MDPI.
  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]
  • MDPI.
  • PubMed.
  • NIH. (2025, December 15). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]
  • PubChem. 3-Bromo-4-methoxybenzonitrile. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring both scientific accuracy and practical applicability.

Introduction: The Synthetic Challenge

This compound is a valuable substituted benzonitrile intermediate in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several critical steps where optimization is key to achieving high yield and purity. The most common and versatile route involves the diazotization of an aromatic amine followed by a Sandmeyer reaction. This guide focuses on troubleshooting this pathway, which offers a robust method for introducing the bromo-substituent with high regioselectivity.

Part 1: Recommended Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an aromatic amino group into a variety of functionalities, including halogens and nitriles, via a diazonium salt intermediate.[1][2] This pathway is often preferred as it avoids potential issues with regioselectivity that can arise during direct electrophilic bromination of a highly activated aromatic ring.

The overall workflow is a two-step process starting from 3-Amino-4-isopropoxy-5-methoxybenzonitrile:

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid.

  • Sandmeyer Bromination: Displacement of the diazonium group with a bromide, catalyzed by copper(I) bromide.[3]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 3-Amino-4-isopropoxy- 5-methoxybenzonitrile B Aryl Diazonium Salt (Intermediate) A->B  NaNO₂, HBr, 0-5 °C C 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile B->C  CuBr, heat

Caption: Proposed two-step synthesis via the Sandmeyer reaction.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of Final Product

Q: My final yield of this compound is very low, or I isolated only starting material. What went wrong?

A: Low yield is the most common issue and typically points to problems in the diazotization step. The aryl diazonium salt is the critical intermediate; its successful formation and stability are paramount.

Possible Causes & Solutions:

  • Incomplete Diazotization: The conversion of the amine to the diazonium salt may be incomplete.

    • Solution: Ensure the complete dissolution or fine suspension of the starting amine in the acidic medium (e.g., HBr/water) before adding sodium nitrite. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). You can monitor for the presence of nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess nitrous acid and thus completion of the diazotization).[4]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially in the presence of water, to form phenols.[5]

    • Solution: Maintain a strict temperature control of 0-5 °C throughout the diazotization process and before the addition of the copper(I) bromide catalyst. Use a well-calibrated thermometer and an efficient ice/salt bath. 'Interrupted' diazotization protocols, where the reaction is quenched shortly after nitrite addition, have been shown to yield stable diazonium species.[6]

  • Premature Side Reactions: The diazonium salt can react with the counter-ion or other nucleophiles present if conditions are not optimal.

    • Solution: Add the sodium nitrite solution slowly and dropwise beneath the surface of the reaction mixture to prevent localized heating and decomposition. Ensure vigorous stirring to maintain homogeneity.

G Start Low Yield Issue Check_Diazotization Was Diazotization Successful? Start->Check_Diazotization Check_Temp Was Temp < 5°C? Check_Diazotization->Check_Temp Yes Sol_StarchIodide Solution: Use starch-iodide test. Ensure amine dissolution. Check_Diazotization->Sol_StarchIodide No Check_Workup Review Workup Procedure Check_Temp->Check_Workup Yes Sol_Temp Solution: Use ice/salt bath. Add NaNO₂ slowly. Check_Temp->Sol_Temp No Sol_Workup Solution: Ensure complete extraction. Check pH during neutralization. Check_Workup->Sol_Workup No Success Yield Improved Check_Workup->Success Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of an Azo Compound Impurity

Q: My final product is contaminated with a highly colored impurity, which I suspect is an azo compound. How can I prevent this?

A: The formation of colored azo compounds is a classic side reaction in diazotization chemistry. It occurs when the electrophilic diazonium salt couples with the electron-rich, unreacted starting amine.

Cause & Solution:

  • Cause: Insufficient acid or slow reaction rate allows the diazonium salt to react with the free amine starting material.

  • Solution: Ensure a sufficiently acidic environment (at least 3 equivalents of acid) to keep the unreacted starting amine protonated. The protonated amine is not nucleophilic and cannot couple with the diazonium salt. Adding the sodium nitrite solution slowly to a well-stirred mixture ensures that the diazonium salt is formed in the presence of minimal free amine.

Issue 3: Formation of a Phenolic Impurity

Q: I have identified 3-Hydroxy-4-isopropoxy-5-methoxybenzonitrile as a major byproduct. What causes its formation?

A: This phenolic impurity arises directly from the decomposition of the aryl diazonium salt, where the diazonium group is replaced by a hydroxyl group from the aqueous solvent.

Cause & Solution:

  • Cause: The primary cause is excessive temperature during the diazotization or before the Sandmeyer reaction is initiated. The C-N bond in the diazonium salt is susceptible to nucleophilic attack by water, which is accelerated by heat.

  • Solution: As detailed in Issue 1, rigorous temperature control is non-negotiable. The diazonium salt solution should be used immediately in the subsequent Sandmeyer step. Do not let it warm to room temperature.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction generally preferred over direct bromination for this synthesis? A1: The starting material, 4-isopropoxy-5-methoxybenzonitrile, has two strong activating groups (isopropoxy and methoxy). Direct electrophilic bromination (e.g., with Br₂ or NBS) could lead to a mixture of isomers or even di-brominated products, making purification difficult.[7] The Sandmeyer reaction is highly regioselective, as the bromine is introduced specifically at the position of the original amino group.

Q2: What are the critical safety precautions when working with aryl diazonium salts? A2: Aryl diazonium salts, particularly when isolated in a dry, solid state, can be explosive and are sensitive to shock and heat.[5] For this reason, they are almost always generated and used in situ in a cold aqueous solution. Never attempt to isolate the diazonium salt intermediate. Always work behind a blast shield and wear appropriate personal protective equipment (PPE).

Q3: How should I prepare the copper(I) bromide (CuBr) catalyst? A3: While commercially available, CuBr can be freshly prepared for higher reactivity. A common method involves the reduction of a copper(II) sulfate solution with sodium sulfite or sodium bisulfite in the presence of sodium bromide. Ensure the prepared CuBr is washed and stored under an inert atmosphere to prevent oxidation to the less effective Cu(II) state.

Q4: Can I monitor the progress of the Sandmeyer reaction itself? A4: Yes. The reaction is characterized by the evolution of nitrogen gas as the diazonium group is displaced. The cessation of gas evolution is a good indicator that the reaction is nearing completion. Additionally, you can monitor the disappearance of the diazonium salt by taking a small aliquot of the reaction mixture and adding it to a solution of a coupling agent like 2-naphthol in NaOH. The formation of a bright red/orange azo dye indicates the presence of unreacted diazonium salt.

Q5: My workup is complicated by copper salts. How can I efficiently purify my product? A5: After the reaction is complete, the crude product is often complexed with copper. A common workup involves quenching the reaction mixture, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed thoroughly with aqueous ammonia or an ammonium chloride solution to remove copper salts as water-soluble amine complexes. Subsequent purification is typically achieved by column chromatography or recrystallization.[8]

Part 4: Experimental Protocols & Data

Protocol 1: Diazotization of 3-Amino-4-isopropoxy-5-methoxybenzonitrile
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-4-isopropoxy-5-methoxybenzonitrile (1.0 eq) in a solution of 48% hydrobromic acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for an additional 30 minutes in the cold bath. The solution should be clear to slightly yellow. This diazonium salt solution should be used immediately in the next step.

Protocol 2: Sandmeyer Bromination
  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (1.0 eq) with gentle warming, then cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the CuBr solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60 °C for 1 hour. Vigorous evolution of nitrogen gas will be observed.

  • Cool the reaction mixture to room temperature, and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Starting Amine 1.0 equivalentLimiting reagent
Hydrobromic Acid 3.0 - 4.0 equivalentsEnsures amine protonation and provides bromide source
Sodium Nitrite 1.1 - 1.2 equivalentsDrives diazotization to completion
Copper(I) Bromide 1.2 - 1.5 equivalentsCatalyzes the displacement of the diazonium group
Diazotization Temp. 0 - 5 °CPrevents premature decomposition of diazonium salt[5]
Sandmeyer Temp. 50 - 60 °CPromotes N₂ evolution and product formation
Typical Yield 70 - 85%Dependent on strict adherence to conditions

References

  • Sigma-Aldrich. This compound AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr/otv000095
  • Sigma-Aldrich. This compound AldrichCPR 515848-62-1. URL: https://www.sigmaaldrich.com/product/aldrich/515848-62-1
  • Vibrant Pharma Inc. 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. URL: https://www.vibrantpharma.com/product/2-bromo-4-isopropoxy-5-methoxybenzonitrile/
  • Wikipedia. Sandmeyer reaction. URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction
  • Gallagher, M. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8488339/
  • Organic Chemistry Portal. Sandmeyer Reaction. URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
  • BenchChem. A Comparative Guide to the Synthesis of 3-Bromo-4-methoxy-1-naphthonitrile: A Novel Pathway Versus a Traditional Approach. URL: https://www.benchchem.com/appnote/130
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. URL: https://www.inno-pharmchem.com/the-chemistry-behind-3-bromo-4-methylbenzonitrile-synthesis-and-reactions
  • AOBChem USA. 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. URL: https://www.aobchem.com/product/400070-31-7.html
  • Chem-Impex. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. URL: https://www.chemimpex.com/products/3-bromo-4-hydroxy-5-methoxybenzonitrile
  • Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile. URL: https://patents.google.
  • ResearchGate. (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. URL: https://www.researchgate.net/publication/319934271_Synthesis_of_3-bromo-4-isobutyloxyphenyl_carbothioamide
  • ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00293
  • CymitQuimica. 3-Bromo-4-hydroxy-5-methoxy-benzonitrile. URL: https://cymitquimica.com/base/files/CYM/FT/B4757_FT.pdf
  • Lab Pro Inc. 3-Bromo-4-hydroxy-5-methoxybenzonitrile, 5G. URL: https://labproinc.com/products/3-bromo-4-hydroxy-5-methoxybenzonitrile-5g
  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. URL: https://www.mdpi.com/1420-3049/27/1/207
  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. URL: https://www.researchgate.net/publication/287178978_Synthesis_of_4-methoxy-3-3-morpholinopropoxy_benzonitrile
  • BenchChem. Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes. URL: https://www.benchchem.com/appnote/80
  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. URL: https://www.researchgate.net/publication/319934271_Synthesis_of_3-bromo-4-isobutyloxyphenyl_carbothioamide_Qinqin_Wang1_Yuping_Guo1_Min_Wang1_Wufu_Zhu_1_and_Shan_Xu1a
  • BenchChem. Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. URL: https://www.benchchem.com/appnote/134
  • ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. URL: https://www.researchgate.net/publication/308906385_Interrupted_diazotization_of_3-aminoindoles_and_3-aminopyrroles
  • arkat usa. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2008-part-2/
  • DTIC. New Diazo Process. URL: https://apps.dtic.
  • MDPI. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. URL: https://www.mdpi.com/1422-8599/2018/4/M1006
  • BenchChem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. URL: https://www.benchchem.com/appnote/78
  • BenchChem. Technical Support Center: Purification of 3-Bromo-4-methoxy-1-naphthonitrile. URL: https://www.benchchem.com/appnote/131
  • ResearchGate. Diazotization of 4-amino-3-nitrobenzaldehyde. URL: https://www.researchgate.
  • IOSR Journal. Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4. URL: https://www.iosrjournals.org/iosr-jac/papers/vol12-issue3/Ser-1/E1203012836.pdf
  • Vibrant Pharma Inc. 3-Bromo-4-ethoxy-5-methoxybenzonitrile. URL: https://www.vibrantpharma.com/product/3-bromo-4-ethoxy-5-methoxybenzonitrile/

Sources

Technical Support Center: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.

Introduction

The synthesis of this compound is a critical process for obtaining a key building block in the development of various pharmaceutical agents. The most common synthetic route involves a two-step process starting from a substituted benzonitrile, typically involving bromination followed by etherification. While seemingly straightforward, each step presents opportunities for side product formation that can complicate purification and reduce overall yield. This guide provides a detailed, question-and-answer-based approach to identify, mitigate, and troubleshoot these common issues.

Logical Workflow of the Synthesis

The logical workflow for the synthesis of this compound typically starts with a commercially available precursor, which is first brominated and then subjected to a Williamson ether synthesis to introduce the isopropoxy group.

Synthesis_Workflow Start Start Starting_Material 4-Hydroxy-3-methoxybenzonitrile Start->Starting_Material Bromination Bromination Intermediate 3-Bromo-4-hydroxy-5-methoxybenzonitrile Bromination->Intermediate Williamson_Ether_Synthesis Williamson_Ether_Synthesis Purification Purification Williamson_Ether_Synthesis->Purification Crude Product Final_Product Final_Product Purification->Final_Product This compound Starting_Material->Bromination e.g., NBS, Br₂ Intermediate->Williamson_Ether_Synthesis Isopropyl bromide, Base

Caption: General synthetic workflow for this compound.

Part 1: Bromination of the Aromatic Ring

The first critical step is the regioselective bromination of the starting material, often 4-hydroxy-3-methoxybenzonitrile. The hydroxyl and methoxy groups are ortho, para-directing, making the regioselectivity of this reaction crucial.

Frequently Asked Questions & Troubleshooting

Q1: My final product contains significant amounts of a regioisomeric bromo-benzonitrile impurity. What is the likely cause and how can I prevent it?

A1: The presence of regioisomers, such as 2-bromo-4-hydroxy-5-methoxybenzonitrile, arises from the competing directing effects of the hydroxyl and methoxy substituents on the aromatic ring. While the desired 3-bromo isomer is generally favored due to steric hindrance and the electronic activation of the available positions, changes in reaction conditions can influence the selectivity.

Causality:

  • Steric Hindrance: The position ortho to the methoxy group and meta to the nitrile is sterically accessible.

  • Electronic Effects: Both the hydroxyl and methoxy groups are activating and ortho, para-directing. The relative activating strength can be influenced by the solvent and temperature.

Troubleshooting Protocol:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile often provides higher regioselectivity compared to elemental bromine (Br₂).

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance selectivity by favoring the thermodynamically more stable product.

  • Solvent Effects: The choice of solvent can influence the reactivity of the aromatic ring and the brominating agent. Acetic acid is a common solvent for brominations of activated rings.

Table 1: Comparison of Brominating Agents

Brominating AgentCommon SolventsKey AdvantagesPotential Issues
N-Bromosuccinimide (NBS)Acetonitrile, DMFMilder, easier to handle, often more selective.Can be slower, requires initiation in some cases.
Elemental Bromine (Br₂)Acetic Acid, DichloromethaneHighly reactive, cost-effective.Less selective, hazardous to handle, can lead to over-bromination.

Q2: I am observing di-brominated or even tri-brominated side products in my reaction mixture. How can I avoid this?

A2: Over-bromination is a common issue when dealing with highly activated aromatic rings. The presence of two electron-donating groups (hydroxyl and methoxy) makes the ring highly susceptible to multiple electrophilic substitutions.

Causality:

  • High Reactivity: The product of the first bromination is still an activated aromatic ring and can undergo a second bromination.

  • Stoichiometry: Using an excess of the brominating agent will drive the reaction towards multiple substitutions.

Troubleshooting Protocol:

  • Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.05 equivalents.

  • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction upon consumption of the starting material.

Part 2: Williamson Ether Synthesis for Isopropylation

The second key step is the formation of the isopropyl ether via a Williamson ether synthesis. This involves the reaction of the phenoxide intermediate with an isopropyl halide. This SN2 reaction is prone to a competing E2 elimination reaction.

SN2_vs_E2 cluster_0 Reaction Pathways Phenoxide Ar-O⁻ SN2 Sₙ2 Pathway Phenoxide->SN2 Nucleophilic Attack E2 E2 Pathway Phenoxide->E2 Base Abstraction Isopropyl_Halide CH₃-CH(X)-CH₃ Isopropyl_Halide->SN2 Isopropyl_Halide->E2 Desired_Product Ar-O-CH(CH₃)₂ (Ether) SN2->Desired_Product Side_Product CH₂=CH-CH₃ (Propene) E2->Side_Product

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

Frequently Asked Questions & Troubleshooting

Q3: My yield of the desired isopropyl ether is low, and I have a significant amount of the starting phenolic compound remaining. What could be the issue?

A3: Incomplete reaction is a common problem in Williamson ether synthesis. Several factors can contribute to this, including the choice of base, solvent, and reaction temperature.

Causality:

  • Insufficient Deprotonation: The chosen base may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the nucleophilic phenoxide.

  • Poor Solubility: The phenoxide salt may have poor solubility in the reaction solvent, hindering its ability to react with the alkyl halide.

  • Reaction Temperature: The reaction may be too slow at the chosen temperature.

Troubleshooting Protocol:

  • Base Selection: Use a sufficiently strong base to ensure complete deprotonation of the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1]

  • Solvent Choice: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to dissolve the phenoxide salt and promote the SN2 reaction.[1]

  • Temperature Optimization: Gently heating the reaction mixture (e.g., 50-80 °C) can increase the reaction rate. However, be cautious as higher temperatures can also favor elimination.

Q4: I am detecting propene gas evolution, and my yield is being compromised by an elimination side product. How can I favor the SN2 reaction over the E2 reaction?

A4: The E2 elimination is a significant competing reaction, especially with secondary alkyl halides like isopropyl bromide.[2][3] The alkoxide can act as a base, abstracting a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene.[2]

Causality:

  • Steric Hindrance: Isopropyl halides are more sterically hindered than primary halides, making the SN2 backside attack more difficult.[3]

  • Strong, Bulky Bases: Strong and sterically hindered bases can favor elimination.

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

Troubleshooting Protocol:

  • Choice of Alkylating Agent: If possible, consider using isopropyl tosylate instead of isopropyl bromide. Tosylates are better leaving groups and can sometimes favor substitution.

  • Base and Temperature Control: Use a weaker, non-hindered base like potassium carbonate and maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Solvent: As mentioned, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity for substitution.[1]

Q5: I have identified a side product with the isopropyl group attached directly to the aromatic ring. What is this and how can it be avoided?

A5: This side product is the result of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4]

Causality:

  • Solvent Effects: The choice of solvent can influence the site of alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

Troubleshooting Protocol:

  • Solvent Selection: Polar aprotic solvents generally favor O-alkylation.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst can sometimes improve the selectivity for O-alkylation.

Part 3: General Issues and Side Products

Beyond the specific side products of each step, there are general issues that can arise during the synthesis and workup of this compound.

Frequently Asked Questions & Troubleshooting

Q6: During my workup or purification, I am isolating a significant amount of 3-Bromo-4-isopropoxy-5-methoxybenzamide or the corresponding carboxylic acid. How is this happening?

A6: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction workup or even during purification if conditions are not carefully controlled.[5][6][7][8][9]

Causality:

  • Acidic or Basic Workup: Using strong acids or bases to neutralize the reaction mixture or during extraction can catalyze the hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid.[7][9]

  • Prolonged Heating: Heating the reaction mixture for extended periods in the presence of water can also lead to hydrolysis.

Troubleshooting Protocol:

  • Neutral Workup: Whenever possible, use a neutral or mildly acidic/basic workup. For example, use a saturated solution of ammonium chloride (NH₄Cl) for quenching.

  • Temperature Control during Workup: Avoid heating during extractions and concentration steps.

  • Controlled Hydrolysis Conditions: If the amide is the desired product, the hydrolysis can be controlled to stop at this stage using specific reagents and conditions.[5][6]

Q7: I am observing a phenolic impurity that is not my starting material. What could it be?

A7: This could be a dealkylation product. Aryl ethers can be cleaved under certain conditions, particularly with strong acids or Lewis acids.[10][11][12]

Causality:

  • Acidic Conditions: Strong acids used during the reaction or workup can catalyze the cleavage of the methoxy or isopropoxy ether.

  • Lewis Acids: If any Lewis acidic reagents are used or generated in situ, they can also promote dealkylation.

Troubleshooting Protocol:

  • Avoid Strong Acids: Use the mildest possible acidic conditions during workup and purification.

  • Reagent Purity: Ensure all reagents are free from acidic impurities.

  • Temperature Control: High temperatures in the presence of even mild acids can lead to dealkylation.

Summary of Key Side Products and Mitigation Strategies

Side Product TypeOriginating StepLikely CauseMitigation Strategy
Regioisomeric Bromination BrominationCompeting directing effects, harsh conditions.Use NBS, control temperature, optimize solvent.
Over-bromination BrominationExcess brominating agent, high reactivity.Precise stoichiometry, slow addition, monitor reaction.
Elimination Product (Propene) Williamson Ether SynthesisSteric hindrance, strong/bulky base, high temp.Use K₂CO₃, lowest effective temp, consider tosylate.
C-Alkylation Product Williamson Ether SynthesisAmbident nature of phenoxide nucleophile.Use polar aprotic solvents, consider phase-transfer catalyst.
Amide/Carboxylic Acid Workup/PurificationHydrolysis of nitrile under acidic/basic conditions.Neutral workup, avoid high temperatures during workup.
Dealkylation Product GeneralCleavage of ether under acidic conditions.Avoid strong acids, control temperature.

By understanding the mechanistic basis for the formation of these common side products, researchers can proactively design more robust and efficient syntheses of this compound, leading to higher yields and purities of this valuable intermediate.

References

  • Williamson ether synthesis - Wikipedia.
  • Williamson Ether Synthesis - ChemTalk.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange.
  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
  • hydrolysing nitriles - Chemguide.
  • Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.
  • Dealkylation of Alkyl and Aryl Ethers with AlCl3-NaI in the Free Solvent Condition - Scientific.Net.
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson Ether Synthesis reaction - BYJU'S.
  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.
  • DEALKYLATION OF ETHERS. A REVIEW - Brindaban C. Ranu and Sanjay Bhara.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing).
  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues encountered during the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. By understanding the causality behind each experimental step, you can systematically troubleshoot problems and significantly improve your reaction yields.

Section 1: Understanding the Synthetic Pathway

The most common and economically viable route to this compound begins with the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2][3] The synthesis involves a three-step sequence: electrophilic aromatic substitution (bromination), nucleophilic substitution (Williamson ether synthesis), and conversion of the aldehyde functional group to a nitrile.

Synthetic_Pathway Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin 1. Bromination (Electrophilic Aromatic Substitution) Aldehyde_Intermediate 3-Bromo-4-isopropoxy- 5-methoxybenzaldehyde Bromovanillin->Aldehyde_Intermediate 2. Isopropylation (Williamson Ether Synthesis) Final_Product 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile Aldehyde_Intermediate->Final_Product 3. Nitrile Formation (Oxime Dehydration)

Caption: A common synthetic route from Vanillin to the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Step 1: Bromination of Vanillin

Q1: My bromination of vanillin results in a low yield and a mixture of products, including a dibrominated species. What is causing this and how can I achieve selective monobromination?

A1: This is a classic issue of regioselectivity and reaction control in electrophilic aromatic substitution. The vanillin ring has three substituents with competing directive effects: the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating ortho-, para-directors, while the aldehyde (-CHO) group is a meta-director.[4][5] The powerful activation by the -OH group predominantly directs the incoming electrophile (Br⁺) to the position ortho to it (C5), which is also meta to the aldehyde. However, the high reactivity can lead to a second bromination if conditions are not carefully controlled.[6]

Core Problem: Over-activation of the aromatic ring and lack of control over the electrophile.

Solutions:

  • Control Stoichiometry and Addition: Use of a large excess of bromine is a common mistake. Carefully measure and add the brominating agent, ideally dropwise, to prevent localized high concentrations.[7]

  • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). Over-extending the reaction time can promote side reactions.[8] Performing the reaction at a lower temperature (e.g., 0-5 °C) can increase selectivity.

  • Choice of Brominating Agent: While elemental bromine in acetic acid is common, it can be harsh.[1] Consider milder or alternative brominating systems.

Reagent SystemSolventTypical ConditionsAdvantagesDisadvantages
Br₂ / Acetic AcidGlacial Acetic AcidRoom Temp, 1-2 hrInexpensive, straightforward.[1]Can be harsh, risk of over-bromination.
KBrO₃ / HBrAcetic AcidRoom Temp, 45 minIn situ generation of Br₂, avoids handling elemental bromine.[4][9]Requires careful control of acid addition.
N-Bromosuccinimide (NBS)DMF or CH₂Cl₂0 °C to Room TempMilder, often more selective for activated rings.More expensive, can require a catalyst.[10]

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Caption: A logical workflow for troubleshooting low reaction yields.[11]

Step 2: Williamson Ether Synthesis

Q2: The isopropylation of 5-bromovanillin to form the ether is slow and gives a poor yield. What factors should I optimize?

A2: The Williamson ether synthesis is an Sₙ2 reaction between a phenoxide and an alkyl halide. Its success hinges on generating a sufficient concentration of the phenoxide nucleophile and choosing conditions that favor substitution over the competing E2 elimination pathway.

Core Problem: Insufficient nucleophilicity of the phenoxide, competing elimination reaction, or impure reagents.

Solutions:

  • Base and Solvent Choice: The base must be strong enough to fully deprotonate the phenolic hydroxyl group. The solvent plays a crucial role in solvating the ions and influencing reactivity. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.[12]

  • Alkyl Halide Reactivity: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride. However, isopropyl halides are secondary, making the E2 elimination a significant competing reaction, especially at higher temperatures. Use the most reactive halide you can (e.g., 2-bromopropane) and avoid excessive heat.

  • Anhydrous Conditions: Water can consume the base and protonate the phenoxide, quenching the reaction.[8] Ensure all glassware is oven- or flame-dried and use anhydrous solvents for best results.[7]

BaseSolventTypical TemperatureNotes
K₂CO₃Acetone or DMFRefluxCommon, inexpensive, and effective. Acetone is easier to remove.[13]
NaHAnhydrous THF or DMF0 °C to Room TempVery strong base, ensures complete deprotonation.
Cs₂CO₃Acetonitrile (ACN)60-80 °COften gives higher yields due to the "caesium effect," which enhances nucleophilicity.
Step 3: Nitrile Formation

Q3: My attempt to convert the aldehyde to a nitrile resulted in a complex mixture, with some starting material remaining and potential amide byproduct. How can I improve this final step?

A3: The conversion of an aromatic aldehyde to a nitrile is most reliably achieved in two stages: formation of an aldoxime with hydroxylamine, followed by dehydration.[14] Attempting a one-pot reaction can sometimes work but is often harder to optimize. The dehydration step is critical; if conditions are too harsh, decomposition can occur, and if residual water is present, the nitrile can be partially hydrolyzed to the corresponding amide.[15]

Core Problem: Incomplete oxime formation or inefficient/harsh dehydration.

Solutions:

  • Isolate the Oxime: First, react the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and a base like sodium acetate or pyridine to form the stable aldoxime intermediate. Purifying this intermediate before proceeding to the dehydration step often provides cleaner results and higher overall yields.

  • Optimize Dehydration: There are numerous reagents for dehydrating the oxime to the nitrile. Acetic anhydride is a common and effective choice. Other reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) are powerful but can be less selective.[15][16]

Dehydration MethodReagentsConditionsAdvantagesDisadvantages
Acetic AnhydrideAc₂ORefluxReadily available, effective, and relatively mild.Requires heating, can be slow.
Thionyl ChlorideSOCl₂0 °C to Room TempHighly effective, fast reaction at low temperatures.Harsh, generates HCl and SO₂ gas.
Copper(II) SulfateCuSO₄ on silicaMicrowave"Green" and often fast method.Requires specialized equipment.
One-Pot Methodse.g., NH₂OH·HCl in NMP110-115 °CStep-economical.[17]Can be lower yielding and harder to optimize.

Section 3: Frequently Asked Questions (FAQs)

Q: Is vanillin the only viable starting material? A: While other routes exist, such as building the molecule on a different substituted benzene ring, vanillin is overwhelmingly preferred due to its low cost, high availability (it can be derived from lignin, a byproduct of the paper industry), and structural similarity to the target, which minimizes the number of synthetic steps.[6]

Q: How can I effectively monitor the progress of each reaction? A: Thin Layer Chromatography (TLC) is the most effective tool for routine monitoring.[8] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, intermediates, and product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the desired product.[11]

Q: What is the best method for purifying the final product, this compound? A: The choice between column chromatography and recrystallization depends on the purity of your crude material.

  • Column Chromatography: If your TLC shows several impurities, flash column chromatography on silica gel is the best method for separation. Start with a non-polar eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.[8]

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is a more efficient method for obtaining high-purity material. Test small amounts in various solvents (e.g., ethanol, isopropanol, or mixed solvent systems like ethanol/water) to find conditions where the product is soluble when hot but sparingly soluble when cold.

Q: Can I introduce the nitrile group using a Sandmeyer reaction? A: A Sandmeyer reaction, which converts an aryl diazonium salt (derived from an aniline) to a nitrile using a copper(I) cyanide catalyst, is a powerful method for forming aromatic nitriles.[18][19] However, this would require a completely different synthetic route starting from the corresponding aniline (3-Bromo-4-isopropoxy-5-methoxyaniline). Synthesizing this aniline intermediate would likely be more complex and lower-yielding than the aldehyde-to-nitrile conversion route from vanillin.

Section 4: Optimized Experimental Protocol

This protocol synthesizes the title compound from vanillin, incorporating best practices discussed in the troubleshooting guide.

Step 1: Synthesis of 5-Bromovanillin

  • In a 250 mL round-bottom flask, dissolve vanillin (15.2 g, 0.1 mol) in glacial acetic acid (75 mL).

  • Cool the flask in an ice bath. While stirring, add bromine (17.6 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 5-bromovanillin as a solid.[1] Expected yield: ~95%.

Step 2: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

  • To a flame-dried 250 mL flask under an inert atmosphere (N₂ or Argon), add 5-bromovanillin (11.5 g, 0.05 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and 100 mL of anhydrous DMF.

  • Add 2-bromopropane (9.2 mL, 0.1 mol) to the suspension.

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the product as a pale yellow solid.

Step 3: Synthesis of this compound

  • Dissolve 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (10.8 g, 0.04 mol) and hydroxylamine hydrochloride (3.3 g, 0.048 mol) in 100 mL of ethanol.

  • Add pyridine (4.8 mL, 0.06 mol) and heat the mixture to reflux for 2 hours to form the oxime.

  • Cool the mixture and remove the solvent under reduced pressure.

  • To the crude oxime, add acetic anhydride (50 mL) and heat to reflux for 3 hours.

  • After cooling, carefully pour the reaction mixture into a beaker of ice water and stir until the excess acetic anhydride has hydrolyzed.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude solid from hot ethanol/water to afford pure this compound.

References

  • Lowe, C., & Bailey, E. (n.d.). AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION. Digital Commons @ the Georgia Academy of Science.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Scribd. (n.d.). Lab Report Experiment 3 - Esterification Reactions of Vanillin.
  • YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling.
  • YouTube. (2020). EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION).
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Scribd. (n.d.). Lab Report Experiment 3 - Esterification Reactions of Vanillin | PDF | Ester.
  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(1), 109–112. [Link]
  • ResearchGate. (n.d.). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3.
  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • LookChem. (n.d.). Purification of Benzonitrile.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.).
  • ResearchGate. (n.d.). Etherification reaction of vanillyl alcohol.
  • AIP Publishing. (n.d.). Synthesis of New Vanillin Derivatives from Natural Eugenol.
  • National Institutes of Health. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.
  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin.
  • YouTube. (2021). Bromination of vanillin.
  • ACS Publications. (2023). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters.
  • Designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.
  • National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • StudySmarter. (n.d.). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
  • Figshare. (n.d.). Collection - Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry - The Journal of Organic Chemistry.
  • AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances, 9(34), 19619-19625. [Link]
  • LibreTexts Chemistry. (n.d.). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • YouTube. (2022). Synthesis of 5-Bromovanillin From Vanillin and Bromine.
  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • ResearchGate. (n.d.). Chemical structure of Vanillin (4-hydroxy-3-methoxybenzaldehyde).

Sources

Technical Support Center: Purification of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: this compound is expected to be a solid at room temperature.[1] Its molecular weight is 270.12 g/mol .[1] A related compound, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, is a white solid with a melting point of 146°C, suggesting that the target compound will also be a crystalline solid.[2]

Q2: What are the primary safety precautions I should take when handling this compound?

A2: Based on safety data for similar compounds, this compound should be handled with care. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[3][4] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]

Q3: What are the likely impurities I might encounter in my crude this compound sample?

A3: The nature of impurities will depend on the synthetic route employed. Common impurities could include:

  • Unreacted starting materials: Such as the corresponding benzonitrile without the bromo group or the precursor aldehyde/aniline.

  • Over-brominated species: Di- or tri-brominated benzonitriles.

  • Byproducts from side reactions: Depending on the specific reagents used. For example, if synthesized via a Rosenmund-von Braun reaction, residual copper salts may be present.[6]

  • Solvent residues: From the reaction or initial work-up.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of substituted benzonitriles.[7] Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative assessment of purity and for optimizing purification conditions, particularly for column chromatography.[8][9]

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: My crude product is a dark oil or a discolored solid.

This is a common issue, often caused by residual catalysts, colored byproducts, or degradation of the material.

Caption: Initial troubleshooting for a discolored crude product.

Colored impurities are often highly polar and can be effectively removed using activated charcoal.[10] The charcoal adsorbs these impurities, which are then removed by filtration.

Protocol: Decolorization with Activated Charcoal

  • Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold. For aromatic nitriles, ethanol or isopropanol are good starting points.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Charcoal Addition: Remove the flask from the heat source and cautiously add a small amount of activated charcoal (typically 1-2% of the crude product weight).

  • Heating: Gently swirl and heat the mixture for a few minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization of your product in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]

Issue 2: I am struggling to achieve good separation of my product from impurities using column chromatography.

Poor separation can result from an inappropriate choice of stationary or mobile phase, or improper column packing.

Caption: Workflow for optimizing column chromatography separation.

For bromo-aromatic compounds, silica gel is a common and effective stationary phase.[8][11] The key to successful separation lies in selecting the optimal mobile phase.

Protocol: Column Chromatography Purification

  • Stationary Phase: Use silica gel (60-200 mesh) as the stationary phase.

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine the ideal eluent. A good starting point for a compound like this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.25-0.35 for your product, which generally provides the best separation.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Issue 3: My recovery after recrystallization is very low.

Low recovery can be due to using too much solvent, cooling the solution too quickly, or incomplete precipitation.

StrategyRationale
Use Minimum Solvent The goal is to create a supersaturated solution upon cooling. Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures.
Slow Cooling Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals and maximizes recovery.[10]
Solvent Mixtures If your compound is too soluble in one solvent and not soluble enough in another, a two-solvent system (e.g., ethanol/water or dichloromethane/hexane) can be effective.
Concentrate the Mother Liquor After filtering your crystals, you can often recover more product by partially evaporating the solvent from the filtrate and cooling it again.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
This compoundC₁₁H₁₂BrNO₂270.12Solid515848-62-1[1]
3-Bromo-4-hydroxy-5-methoxybenzonitrileC₈H₆BrNO₂228.05White Solid52805-45-5[2][12]

References

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile. (n.d.). PubChem.
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). Royal Society of Chemistry.
  • SAFETY DATA SHEET. (2024, March 28).
  • 3-Bromo-4-methoxybenzonitrile. (n.d.). PubChem.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. (2017, July 2).
  • US4925642A - Process for the preparation and the isolation of aromatic nitriles. (n.d.). Google Patents.
  • column chromatography & purification of organic compounds. (2021, February 9). YouTube.
  • Purification Troubleshooting. (2024, May 16). Reddit.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. (n.d.). AOBChem USA.
  • 3-Bromo-4-methoxybenzonitrile, 5g, Each. (n.d.). CP Lab Safety.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH.
  • 3-Bromo-5-hydroxybenzonitrile. (n.d.). PubChem.
  • Product information, this compound. (n.d.). P&S Chemicals.
  • LC Purification Troubleshooting Guide. (2025). Waters Corporation.

Sources

Technical Support Center: Optimization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges encountered during its multi-step synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds from a more readily available precursor, such as vanillin or a related substituted phenol. The overall transformation involves three key stages: etherification, bromination, and cyanation. The order of these steps can be varied, but a common and logical pathway is outlined below. Understanding this workflow is crucial for pinpointing the source of any experimental issues.

Synthetic_Workflow cluster_0 Typical Synthetic Pathway cluster_1 Alternative Pathway Start Starting Material (e.g., 4-Hydroxy-3-methoxybenzonitrile) Step1 Williamson Ether Synthesis (Isopropylation) Start->Step1 Isopropyl halide, Base (e.g., K2CO3) Step2 Electrophilic Bromination Step1->Step2 Brominating Agent (e.g., NBS) Step3 Final Product Step2->Step3 Purification Start_Alt Starting Material (e.g., 3-Bromo-4-hydroxy- 5-methoxybenzaldehyde) Step1_Alt Williamson Ether Synthesis Start_Alt->Step1_Alt Isopropyl halide, Base Step2_Alt Conversion to Nitrile Step1_Alt->Step2_Alt e.g., Hydroxylamine, Dehydration Step3_Alt Final Product Step2_Alt->Step3_Alt Purification

Caption: Common synthetic pathways to the target molecule.

II. Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.

Part A: Williamson Ether Synthesis (Isopropylation)

Question 1: My O-alkylation with isopropyl bromide is showing low conversion or is extremely slow. What's going wrong?

Answer: Low conversion in a Williamson ether synthesis, especially with a secondary halide like isopropyl bromide, often points to suboptimal reaction conditions or competing side reactions.[1]

  • Causality—Base and Solvent System: The reaction proceeds via an SN2 mechanism where a phenoxide ion attacks the alkyl halide.[2] The generation and reactivity of this phenoxide are paramount.

    • Base Strength: The base must be strong enough to completely deprotonate the starting phenol. For phenols, common bases like potassium carbonate (K₂CO₃) are often sufficient, but less acidic phenols may require a stronger base like sodium hydride (NaH).[3]

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the cation (e.g., K⁺) effectively, leaving the phenoxide anion "naked" and highly nucleophilic. Using protic solvents like ethanol can solvate the nucleophile, reducing its reactivity.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can consume the base and hinder phenoxide formation. Ensure all reagents and solvents are thoroughly dried.

    • Optimize Base and Solvent: If using K₂CO₃ in acetone, consider switching to a stronger base like NaH in a more polar aprotic solvent like DMF.

    • Increase Temperature: Gently increasing the reaction temperature can improve the rate, but be cautious as this can also favor the E2 elimination side reaction.[3]

    • Consider a Phase-Transfer Catalyst: If dealing with a heterogeneous mixture (e.g., solid K₂CO₃ in a solvent), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the phenoxide into the organic phase where the alkyl halide resides.[3]

Question 2: I'm getting a significant amount of an alkene byproduct instead of my desired ether. How can I prevent this?

Answer: The formation of propene is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 substitution. This is a known issue when using secondary alkyl halides like isopropyl bromide, as the phenoxide is also a strong base.[2][4]

  • Causality—SN2 vs. E2 Competition:

    • Steric Hindrance: Secondary alkyl halides are more sterically hindered than primary halides, making the backside attack required for SN2 more difficult.[1]

    • Base Strength: The strongly basic phenoxide can easily abstract a proton from the beta-carbon of the isopropyl group, leading to elimination.[3]

    • Temperature: Higher temperatures generally favor elimination over substitution.[3]

  • Mitigation Strategies:

    • Use a Milder Base (if possible): While you need to deprotonate the phenol, avoid an excessive excess of a very strong base.

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.

    • Change the Leaving Group: Isopropyl iodide is a better leaving group than isopropyl bromide and can sometimes favor the SN2 pathway at lower temperatures. However, it is more expensive.

    • Alternative Reagents: Consider using isopropyl tosylate instead of the halide. Tosylates are excellent leaving groups and can sometimes give cleaner substitution reactions.

ParameterTo Favor SN2 (Ether)To Favor E2 (Alkene)
Alkyl Halide Primary > Secondary >> TertiaryTertiary > Secondary > Primary
Temperature LowerHigher
Base Less hindered baseSterically hindered base
Solvent Polar aprotic (DMF, DMSO)Less polar, protic can assist
Part B: Electrophilic Aromatic Bromination

Question 3: My bromination reaction is giving me a mixture of isomers or multiple bromination products. How do I improve regioselectivity?

Answer: Achieving high regioselectivity in the bromination of a highly activated aromatic ring requires careful control of the brominating agent and reaction conditions. The existing methoxy and isopropoxy groups are strong ortho-, para-directing activators, making the ring highly susceptible to electrophilic attack.

  • Causality—Directing Group Effects: The -OCH₃ and -OCH(CH₃)₂ groups strongly direct incoming electrophiles to the positions ortho and para to them. In your substrate, the position between these two groups is highly activated and sterically accessible, making it the desired site for bromination. However, over-bromination or bromination at other activated sites can occur if the conditions are too harsh.

  • Troubleshooting Steps:

    • Use a Milder Brominating Agent: Instead of elemental bromine (Br₂), which can be highly reactive, use N-Bromosuccinimide (NBS).[5][6] NBS provides a low, steady concentration of electrophilic bromine, which helps prevent over-bromination.

    • Control the Temperature: Run the reaction at a low temperature (e.g., 0 °C or even lower) and add the brominating agent slowly. This reduces the overall reaction rate and gives the electrophile time to react at the most activated, desired position.

    • Solvent Choice: The choice of solvent can influence reactivity.[7] Less polar solvents like dichloromethane (DCM) or acetonitrile can moderate the reactivity compared to highly polar or acidic media. For deactivated rings, strong acids like sulfuric acid are sometimes used, but this would be too harsh for your activated substrate.[7]

    • Avoid Lewis Acid Catalysts: Catalysts like FeBr₃ are used to polarize Br₂ for the bromination of less activated rings like benzene.[8][9] They are unnecessary and far too reactive for your substrate and will lead to a complex mixture of products.

Part C: Palladium-Catalyzed Cyanation

Question 4: My palladium-catalyzed cyanation of the aryl bromide is stalling before completion, or I'm getting a low yield. What are the likely causes?

Answer: Palladium-catalyzed cyanation is notoriously sensitive and can be difficult to reproduce.[10] The primary culprits for low yield or stalled reactions are often catalyst deactivation (poisoning) by cyanide ions and issues with the cyanide source.[10][11]

  • Causality—Catalyst Poisoning: Free cyanide ions in the solution can irreversibly bind to the palladium center at various stages of the catalytic cycle, effectively poisoning the catalyst and halting the reaction.[10]

  • Troubleshooting Decision Tree:

Cyanation_Troubleshooting Start Low Cyanation Yield Q1 Is the reaction completely anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes System is Dry A1_No No Q1->A1_No Moisture Present Q2 Which Cyanide Source is Used? A1_Yes->Q2 Sol1 Thoroughly dry all reagents and solvents. Use glovebox if possible. A1_No->Sol1 A2_KCN KCN/NaCN Q2->A2_KCN A2_ZnCN2 Zn(CN)₂ Q2->A2_ZnCN2 A2_K4FeCN6 K₄[Fe(CN)₆] Q2->A2_K4FeCN6 Q3 Check Ligand and Catalyst Loading Q2->Q3 Sol2_KCN Highly toxic and can poison catalyst. Ensure slow addition or use rigorously anhydrous conditions. A2_KCN->Sol2_KCN Sol2_ZnCN2 Good choice. Lower free [CN⁻]. Ensure fine powder and consider additives like Zn dust to reactivate Pd. A2_ZnCN2->Sol2_ZnCN2 Sol2_K4FeCN6 Excellent, non-toxic source. Requires higher temperatures to release CN⁻. Ensure temperature is >100 °C. A2_K4FeCN6->Sol2_K4FeCN6 Sol3 Use electron-rich, bulky phosphine ligands (e.g., dppf). Increase catalyst/ligand loading (e.g., from 1 mol% to 2-4 mol%). Q3->Sol3

Caption: Troubleshooting decision tree for low-yield cyanation reactions.

  • Optimization Strategies:

    • Choice of Cyanide Source:

      • KCN/NaCN: Highly effective but also highly toxic and prone to catalyst poisoning. Requires rigorously anhydrous conditions.[10]

      • Zn(CN)₂: A widely used alternative. Its lower solubility reduces the concentration of free cyanide, minimizing catalyst deactivation. It is often used with additives like zinc formate to reactivate the catalyst.[11]

      • K₄[Fe(CN)₆]: An excellent, less toxic alternative. It acts as a slow-release source of cyanide, but typically requires higher reaction temperatures (e.g., 100-130 °C) to facilitate the transfer of the cyanide from the iron center to the palladium catalyst.[10][12]

    • Catalyst and Ligand System: Use a robust palladium precatalyst and an appropriate phosphine ligand. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a common and effective ligand for this transformation.[11]

    • Solvent and Temperature: Anhydrous polar aprotic solvents like DMF, DMAc, or NMP are typically used.[11][13] Temperature requirements will depend on the cyanide source, as noted above.

    • Degassing: Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) before adding the palladium catalyst to prevent oxidation of the phosphine ligand and the Pd(0) species.

Part D: Purification and Analysis

Question 5: What is the best way to purify the final this compound product and how can I assess its purity?

Answer: Proper purification is critical to obtaining a high-quality final product. A combination of workup, extraction, and chromatography is usually required. Purity is best assessed by a combination of chromatographic and spectroscopic methods.

  • Purification Protocol:

    • Aqueous Workup: After the reaction is complete, cool the mixture and quench it appropriately (e.g., with water or a saturated ammonium chloride solution).

    • Liquid-Liquid Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Washes: Wash the combined organic layers sequentially with water, dilute acid (if basic impurities are present), dilute base (like NaHCO₃, if acidic impurities are present), and finally with brine to remove residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Chromatography/Recrystallization:

      • Column Chromatography: This is the most common method for purifying the crude product. Use silica gel with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. Monitor fractions by TLC.

      • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be a highly effective final purification step.

  • Analytical Methods for Purity Assessment:

    • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and for identifying the correct fractions during column chromatography.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[14]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities, especially if derivatization is performed.[14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for identifying any impurities that may be present.

    • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.

III. References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Thieme Connect. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. Google Patents.

  • Purification of Benzonitrile. LookChem. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • How can I purify impure benzonitrile? ResearchGate. [Link]

  • HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Active/inactive aromatic ring bromination. Chemia. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.

  • 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. AOBChem USA. [Link]

  • Bromination Help. Reddit. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • EAS Bromination and Chlorination. YouTube. [Link]

  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. [Link]

  • Bromination of benzene and other aromatic rings. Chegg.com. [Link]

  • Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv. [Link]

  • Chrom Reaction Optimization. Mestrelab Research. [Link]

  • Is Chrom Reaction Optimization for me? Mestrelab Research. [Link]

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Avoiding over-bromination in the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this specific synthesis, with a primary focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is over-bromination a significant issue in the synthesis of this compound?

The starting material, 4-isopropoxy-5-methoxybenzonitrile, possesses a highly activated aromatic ring. The isopropoxy and methoxy groups are strong electron-donating groups, which significantly increase the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic aromatic substitution.[1] This high reactivity can easily lead to the addition of a second bromine atom, resulting in the formation of di-bromo byproducts and reducing the yield of the desired mono-brominated product.

Q2: What is the primary factor that controls the selectivity between mono- and di-bromination?

The primary factor is the management of the electrophilicity of the brominating agent and the reaction conditions. A highly reactive brominating species in the presence of a highly activated ring will favor multiple substitutions. Therefore, controlling the reaction parameters to moderate the reaction's vigor is crucial for achieving high selectivity for the mono-brominated product.

Q3: Which brominating agent is recommended to minimize over-bromination?

For highly activated aromatic compounds, N-Bromosuccinimide (NBS) is often the preferred brominating agent over molecular bromine (Br₂).[2][3][4] NBS is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of the electrophilic bromine species, which helps to prevent the rapid, uncontrolled reaction that can lead to over-bromination.[2][3][4][5]

Q4: How does reaction temperature impact the formation of byproducts?

Lowering the reaction temperature is a critical strategy for controlling selectivity.[6][7][8] At lower temperatures, the rate of the bromination reaction is reduced, allowing for more selective reaction with the most activated positions on the aromatic ring and minimizing the formation of the thermodynamically favored, but often undesired, di-brominated products.[6][7]

Troubleshooting Guide: Overcoming Over-bromination

This section provides a structured approach to troubleshoot and optimize the synthesis of this compound.

Problem: Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) analysis shows a significant amount of di-brominated product.

Workflow for Diagnosing and Resolving Over-bromination

G A Over-bromination Detected B Review Reaction Conditions A->B C Assess Brominating Agent B->C D Optimize Stoichiometry B->D E Lower Reaction Temperature B->E F Control Addition Rate B->F G Consider a Milder Brominating Agent (e.g., NBS) C->G H Use Stoichiometric or Slightly Sub-stoichiometric Amounts D->H I Problem Resolved E->I F->I G->I H->I

Caption: A stepwise workflow for diagnosing and resolving over-bromination.

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Reaction Temperature is Too High Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C).Lower temperatures decrease the reaction rate, allowing for greater kinetic control and favoring the formation of the mono-brominated product.[7][8][9][10]
Incorrect Choice of Brominating Agent If using Br₂, switch to a milder agent like N-Bromosuccinimide (NBS).NBS provides a more controlled release of electrophilic bromine, reducing the likelihood of rapid, multiple brominations on the highly activated ring.[2][3][4][5][11]
Rapid Addition of Brominating Agent Add the brominating agent dropwise or in small portions over an extended period.Slow addition maintains a low concentration of the electrophile in the reaction mixture, which favors mono-substitution.
Excess of Brominating Agent Use a stoichiometric amount (1.0 equivalent) or a slight excess (up to 1.1 equivalents) of the brominating agent.Using a large excess of the brominating agent will inevitably lead to the formation of di- and poly-brominated products.
Inappropriate Solvent Use a non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform.Polar or protic solvents can sometimes enhance the electrophilicity of the brominating agent, potentially leading to over-reactivity.

Experimental Protocol: Selective Mono-bromination of 4-isopropoxy-5-methoxybenzonitrile

This protocol is designed to maximize the yield of this compound while minimizing the formation of di-brominated impurities.

Materials:

  • 4-isopropoxy-5-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropoxy-5-methoxybenzonitrile (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.

  • Slow Addition: Add the NBS solution dropwise to the stirred solution of the starting material over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

Understanding the Reaction Mechanism

The bromination of 4-isopropoxy-5-methoxybenzonitrile is a classic example of an electrophilic aromatic substitution reaction.[1][12][13] The electron-donating isopropoxy and methoxy groups activate the aromatic ring, directing the incoming electrophile (Br+) to the ortho and para positions.

G cluster_0 Desired Pathway: Mono-bromination cluster_1 Undesired Pathway: Over-bromination Reactant 4-isopropoxy-5-methoxybenzonitrile Intermediate1 Arenium Ion Intermediate (Resonance Stabilized) Reactant->Intermediate1 + Br+ Product1 This compound Intermediate1->Product1 - H+ Product1_copy This compound Intermediate2 Di-bromo Arenium Ion Intermediate Product1_copy->Intermediate2 + Br+ (Excess) Product2 Di-bromo Product Intermediate2->Product2 - H+

Caption: Reaction pathways for the bromination of 4-isopropoxy-5-methoxybenzonitrile.

The key to a successful synthesis is to favor the formation of the mono-brominated product by carefully controlling the reaction conditions to prevent the subsequent bromination of the already substituted ring.

References

  • Electrophilic Aromatic Substitution Reactions: Bromin
  • Bromination via a Free Radical Mechanism. BYJU'S.
  • N-Bromosuccinimide Enables Selective Bromin
  • Electrophilic aromatic bromination study casts doubt on textbook intermedi
  • 16.
  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromin
  • Dealing with unexpected regioselectivity in aromatic bromin
  • NBS as a Strategic Brominating Agent: Enhancing Efficiency in Pharmaceutical Synthesis.
  • Selectivity in Free Radical Reactions: Bromination vs.
  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed.
  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • N-Bromosuccinimide. Wikipedia.
  • Effects of reaction time (A) and temperature (B) on bromination of...
  • Chemical Reactivity. MSU chemistry.
  • Reaction Kinetics (6)

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Technical Support Center: Impurity Identification in 3-Bromo-4-isopropoxy-5-methoxybenzonitrile by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in your samples of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and purity assessment in pharmaceutical development.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the complexities of spectral analysis and confidently identify contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: Understanding the spectrum of your target molecule is the essential first step. The structure contains four distinct proton environments. When dissolved in a standard solvent like deuterochloroform (CDCl₃), you should expect to see the following signals:

  • Two Aromatic Protons: These appear as two distinct singlets in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, they do not split each other.

  • Isopropoxy Methine (CH): This proton will appear as a septet (a seven-line pattern) due to splitting by the six equivalent methyl protons. Its typical chemical shift is around δ 4.5-4.8 ppm.

  • Isopropoxy Methyls (2 x CH₃): The six protons of the two methyl groups are equivalent and will appear as a doublet, split by the single methine proton. This signal is usually found in the aliphatic region, around δ 1.3-1.5 ppm.

  • Methoxy Protons (OCH₃): This will be a sharp singlet, typically around δ 3.8-4.0 ppm, as there are no adjacent protons to cause splitting.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H~7.2 - 7.4Singlet1H
Aromatic H~7.1 - 7.3Singlet1H
Isopropoxy CH~4.6 - 4.8Septet1H
Methoxy OCH₃~3.9Singlet3H
Isopropoxy CH₃~1.4Doublet6H

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration.

Troubleshooting Guide: Identifying Unexpected Signals

This section addresses specific impurities you might encounter. The synthesis of this compound likely proceeds via a Williamson ether synthesis, reacting 3-bromo-4-hydroxy-5-methoxybenzonitrile with an isopropyl halide (e.g., 2-bromopropane).[2][3][4] Therefore, common impurities are often unreacted starting materials, residual solvents, or by-products.

Q2: I see a broad singlet between δ 5-6 ppm that disappears when I add a drop of D₂O. What is it?

A2: This is a classic indicator of an unreacted starting material, 3-bromo-4-hydroxy-5-methoxybenzonitrile .[5][6][7][8][9] The signal you are observing is the phenolic hydroxyl (-OH) proton.

  • Causality: Protons on heteroatoms like oxygen (in alcohols, phenols, and water) are "exchangeable." Their chemical shift is often variable and the peak shape is broad due to rapid chemical exchange with trace amounts of acid or water in the solvent.

  • Confirmation: The definitive test is the "D₂O shake."[10][11][12] Deuterium oxide (D₂O) contains deuterium (²H), which is NMR-silent in a standard ¹H experiment. When you add a drop of D₂O and shake the NMR tube, the labile -OH proton exchanges with a deuterium atom (ROH + D₂O ⇌ ROD + HOD).[11] This removes the proton from the molecule, causing its corresponding signal to disappear from the spectrum, providing unambiguous confirmation.[10][12]

Table 2: Key ¹H NMR Signals for Starting Material Impurity

Impurity Key Diagnostic Signal Multiplicity Confirmatory Test
3-bromo-4-hydroxy-5-methoxybenzonitrile~δ 5-6 ppm (variable)Broad SingletDisappears on D₂O shake
Q3: My spectrum has sharp singlets at δ 2.17, δ 7.26, or a multiplet around δ 1.56 ppm. What are these?

A3: These signals are highly characteristic of common laboratory solvents that may remain after your workup or purification procedure.[13][14][15][16][17] Even high-purity deuterated solvents contain residual protonated species.[17]

  • Expertise: Experienced chemists often have a chart of common solvent impurities taped to their spectrometer. These impurities are so common that extensive reference tables have been published.[13][16][18]

  • Identification:

    • δ 2.17 ppm (singlet): Acetone.

    • δ 7.26 ppm (singlet): Chloroform (residual protonated solvent in your CDCl₃).[17]

    • δ 1.56 ppm (broad singlet): Water (H₂O/HOD).

    • Other common solvents include Ethyl Acetate (signals at ~δ 4.1, 2.0, and 1.2 ppm) and Hexanes (signals at ~δ 1.25 and 0.88 ppm).

Table 3: Common Residual Solvent Impurities in CDCl₃

Solvent Chemical Shift (δ, ppm) Multiplicity
Acetone2.17Singlet
Chloroform7.26Singlet
Water1.56Singlet (often broad)
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25 (m), 0.88 (m)Multiplet

(Data sourced from Gottlieb, H. E. et al., J. Org. Chem. 1997)[16]

Q4: There is a small doublet at δ 1.25 ppm and a corresponding septet at δ 3.2 ppm. What could this be?

A4: These signals suggest the presence of 2-propanol (isopropanol). This can be an impurity from two main sources:

  • It may be a residual reagent if it was used as a solvent during the synthesis.

  • It could be a byproduct formed from the hydrolysis of the isopropyl halide reagent used in the Williamson ether synthesis.

  • Trustworthiness: The splitting pattern is key here. The methyl doublet (6H) is split by the single methine proton, and the methine septet (1H) is split by the six methyl protons. This reciprocal relationship is a strong indicator of an isopropyl group. The chemical shifts are distinct from your product's isopropoxy group.

Q5: How can I be absolutely certain that an unknown peak corresponds to a specific suspected impurity?

A5: The gold-standard method for confirming the identity of a suspected impurity is spiking the sample .[19]

  • Causality: This technique relies on a simple principle: if two identical compounds are present in the same solution, their corresponding protons are chemically equivalent and will contribute to the same NMR signal.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Carefully add a very small amount (e.g., <1 mg) of the pure, suspected impurity directly to the NMR tube.

    • Shake the tube gently to dissolve and mix the added compound.

    • Re-acquire the ¹H NMR spectrum.

  • Interpretation: If the intensity of the unknown peak increases relative to your product peaks, you have confirmed the identity of the impurity.[19] If a new set of peaks appears, your initial hypothesis was incorrect.

Experimental Protocols & Visual Workflows

Protocol 1: The D₂O Shake Experiment
  • Prepare and Run Initial Sample: Prepare your NMR sample as usual in a deuterated solvent (e.g., 5-10 mg in 0.6 mL CDCl₃) and acquire a standard ¹H NMR spectrum.[20]

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly into the tube.

  • Mix: Cap the tube securely and shake it vigorously for 10-20 seconds to ensure mixing. The D₂O does not need to be fully miscible with the solvent for the proton exchange to occur.[10]

  • Re-acquire Spectrum: Place the sample back into the spectrometer. It is not always necessary to re-shim, but doing so can improve resolution. Acquire a second ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. Peaks corresponding to exchangeable protons (-OH, -NH, -COOH) will have disappeared or significantly diminished in the second spectrum.[10][12]

Impurity Identification Workflow

The following diagram outlines a logical decision-making process for identifying unknown peaks in your NMR spectrum.

Impurity_Workflow start Unexpected Peak Observed in ¹H NMR peak_type What is the peak's multiplicity and region? start->peak_type broad_singlet Broad Singlet (δ 1-10 ppm) peak_type->broad_singlet Broad Singlet sharp_singlet Sharp Singlet (Aliphatic/Aromatic) peak_type->sharp_singlet Sharp Singlet multiplet Multiplet (Doublet, Triplet, etc.) peak_type->multiplet Multiplet d2o_shake Perform D₂O Shake Experiment broad_singlet->d2o_shake check_solvent_table Compare δ to Solvent Tables sharp_singlet->check_solvent_table analyze_pattern Analyze Splitting Pattern & Coupling multiplet->analyze_pattern peak_disappears Peak Disappears d2o_shake->peak_disappears Yes peak_remains Peak Remains d2o_shake->peak_remains No confirm_spike Confirm with Spiking Experiment peak_disappears->confirm_spike Confirm Starting Material (Phenol) solvent_match Probable Solvent Impurity check_solvent_table->solvent_match Match Found solvent_match->confirm_spike byproduct Possible Reagent or Byproduct analyze_pattern->byproduct byproduct->confirm_spike

Caption: A decision tree for troubleshooting unknown NMR signals.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Carl ROTH GmbH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. (2021). Is it possible to do a 'spike' test in 1H-NMR to identify a molecule when you suspect it's a gas? [Link]
  • PubChem. 3-Bromo-4-methoxybenzonitrile. [Link]
  • Knockhardy Publishing. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. [Link]
  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]
  • Emory University. NMR Experiment Procedure. [Link]
  • Western University.
  • Orbital: The Electronic Journal of Chemistry. (2025).
  • PubChemLite. This compound (C11H12BrNO2). [Link]
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Chemistry Steps. Williamson Ether Synthesis. [Link]
  • Nanalysis. (2017). To D2O or not to D2O? [Link]
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • Beilstein Journals.
  • Wikipedia. Williamson ether synthesis. [Link]
  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

LC-MS troubleshooting for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the LC-MS analysis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile (MW: 270.12 g/mol , Formula: C₁₁H₁₂BrNO₂). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate and resolve common challenges encountered during method development and routine analysis. The following content is structured in a practical question-and-answer format, blending fundamental principles with field-proven solutions to ensure robust and reliable results.

Part 1: Chromatographic Troubleshooting

This section addresses issues related to the separation of the analyte on the liquid chromatography system. A stable, well-defined chromatographic peak is the foundation of high-quality quantitative and qualitative analysis.

FAQ 1: I'm seeing significant peak tailing for my analyte. What's causing this and how can I fix it?

Answer:

Peak tailing is a common issue, especially for compounds with polar functional groups or those capable of secondary interactions with the stationary phase.[1][2] For this compound, the nitrile group and ether oxygens can contribute to this phenomenon. The primary causes and solutions are outlined below.

Causality & Explanation:

Peak tailing often stems from "secondary interactions," where the analyte interacts with the column's stationary phase in more than one way.[3] While the primary (desired) interaction in reversed-phase chromatography is hydrophobic, secondary interactions can occur with residual silanol groups (Si-OH) on the silica-based column packing. These acidic silanols can form strong hydrogen bonds with basic or polar sites on the analyte, slowing down a portion of the analyte molecules and causing them to elute later, creating a "tail."[3]

Troubleshooting Workflow:

G start Peak Tailing Observed q1 Is it on all peaks or just the analyte? start->q1 all_peaks All Peaks Tailing q1->all_peaks All some_peaks Analyte-Specific Tailing q1->some_peaks Some/Specific check_ecv Investigate Extra-Column Volume - Check for poor fittings - Use shorter/narrower tubing - Ensure correct ferrule depth all_peaks->check_ecv check_frit Check for Column Contamination - Partially blocked inlet frit - Physical void in column all_peaks->check_frit reduce_load Reduce Sample Load - Dilute sample or - Decrease injection volume some_peaks->reduce_load check_solvent Check Injection Solvent - Is it stronger than mobile phase? - Match to initial mobile phase if possible reduce_load->check_solvent If no improvement modify_mp Modify Mobile Phase - Add buffer (e.g., 10mM Ammonium Formate) - Lower pH (e.g., 0.1% Formic Acid) check_solvent->modify_mp If no improvement change_col Change Column - Use a high-purity, end-capped column - Consider a different stationary phase (e.g., Phenyl-Hexyl) modify_mp->change_col If still tailing

Caption: Troubleshooting decision tree for peak tailing.

Step-by-Step Solutions:

  • Reduce Silanol Interactions: The most effective strategy is to suppress the ionization of residual silanols.

    • Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid to both mobile phase A (water) and B (acetonitrile/methanol). At a lower pH (around 2.7-3.5), silanol groups are protonated and less likely to interact with the analyte.[4]

    • Add a Competing Base/Buffer: Incorporating a buffer salt like ammonium formate or ammonium acetate can help.[3] The ammonium ions can interact with the negatively charged silanols, effectively shielding them from the analyte.[3]

  • Check for Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak asymmetry.[1]

    • Protocol: Prepare a serial dilution of your sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL). Inject each concentration. If peak shape improves at lower concentrations, you are likely overloading the column.

  • Evaluate Injection Solvent: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile into a 95% water mobile phase), it can cause peak distortion.[5] The analyte rushes through the initial part of the column in a disorganized band. Ideally, dissolve your sample in the initial mobile phase composition.

  • Use a High-Performance Column: Modern columns use high-purity silica with advanced end-capping to minimize exposed silanols. If you are using an older column (e.g., Type A silica), switching to a modern, fully end-capped column (Type B silica) can dramatically improve peak shape.[4] For halogenated aromatic compounds, a phenyl-hexyl or PFP (pentafluorophenyl) stationary phase might offer alternative selectivity and improved peak shape through pi-pi interactions.[6]

FAQ 2: My analyte's retention time is drifting between injections. What should I do?

Answer:

Retention time (RT) stability is critical for reliable peak identification and integration. Drifting RTs usually point to a problem with the system's physical stability or the mobile phase composition.[7]

Primary Causes & Solutions:

CauseExplanationRecommended Action
Inadequate Column Equilibration The column chemistry has not reached equilibrium with the mobile phase before injection, a common issue in gradient methods.Ensure the post-run equilibration time is sufficient, typically at least 5-10 column volumes of the initial mobile phase.
Mobile Phase Composition Change The ratio of aqueous to organic solvent is changing over time due to improper mixing, pump malfunction, or solvent evaporation.Prepare fresh mobile phase daily. Ensure solvent lines are properly submerged and free of air bubbles. Verify pump performance and mixing.[1]
Temperature Fluctuation The laboratory's ambient temperature is changing, affecting solvent viscosity and retention.Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 40 °C).
Column Degradation The stationary phase is slowly degrading or being contaminated, altering its retentive properties.If RT consistently decreases and peak shape worsens, the column may need to be flushed, back-flushed, or replaced.[5]

Experimental Protocol to Diagnose RT Drift:

  • System Check: Prepare a fresh batch of mobile phase.

  • Equilibration Test: Equilibrate the column with the initial mobile phase for an extended period (e.g., 30 minutes).

  • Consecutive Injections: Make 5-10 consecutive injections of the same standard solution.

  • Data Analysis: Plot the retention time versus the injection number.

    • Random Fluctuation: Suggests an issue with the pump, mixer, or check valves.

    • Consistent Downward/Upward Trend: Suggests a temperature or mobile phase composition issue. If the trend continues after addressing these, it may indicate column aging.

Part 2: Mass Spectrometry Troubleshooting

This section focuses on challenges related to detecting and identifying this compound with the mass spectrometer.

FAQ 3: I'm seeing a low or unstable signal for my analyte in ESI positive mode. How can I improve sensitivity?

Answer:

Low sensitivity or an unstable signal in Electrospray Ionization (ESI) is often a matter of optimizing the ionization and ion transfer process.[8] this compound lacks a strongly basic functional group, so its protonation efficiency might be modest.

Scientific Rationale:

ESI is a process of creating gas-phase ions from a liquid solution.[9] For positive mode, this typically involves protonation ([M+H]⁺). The efficiency of this process depends on the analyte's ability to accept a proton (its gas-phase basicity) and the composition of the liquid phase.[10] Optimizing mobile phase additives and MS source parameters is key to maximizing the formation and detection of the desired ion.[11]

Optimization Strategy:

G start Low/Unstable MS Signal infusion Step 1: Infusion Analysis - Infuse analyte solution (1-5 µg/mL) - Tee into LC flow post-column start->infusion mp_opt Step 2: Mobile Phase Optimization - Add 0.1% Formic Acid (proton source) - Consider 5-10 mM Ammonium Formate (can form [M+NH4]+ adduct) infusion->mp_opt source_opt Step 3: Source Parameter Tuning - Capillary Voltage (3-5 kV) - Nebulizer Gas (20-60 psi) - Drying Gas Temp (250-450 °C) - Sheath Gas Flow mp_opt->source_opt result Optimized Signal Intensity and Stability source_opt->result

Caption: Workflow for optimizing MS signal intensity.

Key Parameters for Optimization:

ParameterTypical Starting RangeRationale for Adjustment
Mobile Phase Additive 0.1% Formic AcidProvides a source of protons to facilitate the formation of [M+H]⁺ ions.[11]
Capillary Voltage 3.5 - 4.5 kV (Positive Mode)Drives the electrospray process. Too low results in poor ionization; too high can cause unstable spray or in-source fragmentation.[11]
Nebulizing Gas Pressure 30 - 50 psiAssists in forming a fine aerosol. Higher pressure creates smaller droplets, aiding desolvation.
Drying Gas Temperature 300 - 400 °CAids in solvent evaporation to release gas-phase ions. Too high can cause thermal degradation of the analyte.[11]
Drying Gas Flow 8 - 12 L/minSweeps away uncharged solvent molecules from the ion sampling orifice.
FAQ 4: I see two major peaks in my mass spectrum for the analyte. Is my sample impure?

Answer:

Not necessarily. When analyzing a bromine-containing compound, you are likely observing the natural isotopic distribution of bromine.

Explanation of Isotope Pattern:

Bromine has two stable isotopes with nearly equal natural abundance:

  • ⁷⁹Br: ~50.7% abundance

  • ⁸¹Br: ~49.3% abundance

This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a "doublet") separated by approximately 2 m/z units, with nearly equal intensity (a 1:1 ratio).[12]

For this compound (C₁₁H₁₂BrNO₂):

  • The monoisotopic mass (containing ⁷⁹Br) is ~269.01 Da.

  • The M+2 isotope (containing ⁸¹Br) is ~271.01 Da.

Therefore, you should expect to see two prominent ions in your full scan spectrum:

  • [M+H]⁺: A doublet at m/z 270.0 and m/z 272.0

  • [M+Na]⁺: A doublet at m/z 292.0 and m/z 294.0 (if sodium is present)

  • [M+NH₄]⁺: A doublet at m/z 287.0 and m/z 289.0 (if ammonium is used as a modifier)

This characteristic isotopic pattern is a powerful confirmation of the presence of a bromine atom in your molecule.[12] The fragmentation of these parent ions will also carry this isotopic signature, aiding in structural elucidation. For instance, a fragment resulting from the loss of the isopropoxy group would also appear as a 1:1 doublet.[13][14]

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • LC Troubleshooting—All of My Peaks are Tailing!
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. [Link]
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.).
  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile. (n.d.). PubChem. [Link]
  • Kiontke, A., et al. (2016).
  • Kruve, A., et al. (2016).
  • MALDI or ESI which is suitable for small molecules? (2013).
  • LCMS Method A. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • HPLC separation of related halogenated aromatic, any one?? (2015).
  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. (2013). LCGC North America. [Link]
  • 3-Bromo-4-hydroxybenzonitrile. (2018). SIELC Technologies. [Link]
  • LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters. (n.d.). Agilent. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Massachusetts Lowell. [Link]
  • Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. (n.d.). Shimadzu. [Link]
  • MASS SPECTROMETRY: BASIC EXPERIMENT. (n.d.). Georgia Institute of Technology. [Link]
  • HPLC Troubleshooting Guide. (n.d.). Harvard University. [Link]
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Budapest University of Technology and Economics. [Link]
  • Investigation of factors affecting reverse-phase high performance liquid chromatography. (n.d.). VCU Scholars Compass. [Link]
  • Mass Spectrometry of Drug Derivatives. (n.d.). Freie Universität Berlin. [Link]
  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

Sources

Improving the regioselectivity of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate and aiming to optimize its synthesis, with a particular focus on achieving high regioselectivity. Here, we address common challenges, provide in-depth explanations for experimental outcomes, and offer validated protocols to streamline your work.

Section 1: The Regioselectivity Challenge: An Overview

The synthesis of this compound involves an electrophilic aromatic substitution (EAS) reaction on the 4-isopropoxy-5-methoxybenzonitrile starting material. Achieving high regioselectivity for bromination at the C-3 position is the primary challenge. This selectivity is governed by a complex interplay of electronic and steric effects from the three substituents on the aromatic ring.

  • Electronic Directing Effects : The isopropoxy (-OiPr) and methoxy (-OMe) groups are strong activating, ortho-, para-directors due to the resonance donation of their lone pair electrons into the ring.[1][2][3] The nitrile (-CN) group is a deactivating, meta-director because it withdraws electron density from the ring through both induction and resonance.[4][5][6]

  • Steric Hindrance : The isopropoxy group is significantly bulkier than the methoxy group, which influences the accessibility of adjacent positions to the incoming electrophile.[7][8]

As illustrated below, the electronic effects of all three groups fortunately converge to favor substitution at the C-3 position. The methoxy group directs para to C-3, the isopropoxy group directs ortho to C-3, and the deactivating nitrile group directs meta to C-3. However, the C-2 and C-6 positions are also activated (ortho to an alkoxy group), creating the potential for isomeric impurities if reaction conditions are not carefully controlled.

Caption: Electronic directing effects of substituents.

Section 2: Troubleshooting Guide for Poor Regioselectivity

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction produces a significant mixture of isomers, particularly the 6-bromo and/or 2-bromo byproducts. What is causing this lack of selectivity?

A1: This is the most frequent issue and typically points to reaction conditions that are too harsh or a brominating agent that is too reactive. While the C-3 position is electronically favored, the activation energy barriers to brominate the other activated positions (C-2 and C-6) can be overcome under suboptimal conditions.

  • Primary Cause: Highly Reactive Brominating Agent. Molecular bromine (Br₂) is a powerful brominating agent, and its reactivity can be further enhanced by Lewis acid catalysts (e.g., FeBr₃).[9][10] This high reactivity can lead to a less selective reaction, as the electrophile will react at any sufficiently electron-rich position before the subtle electronic preferences can assert themselves.

  • Secondary Cause: Elevated Reaction Temperature. Higher temperatures provide the energy to overcome the activation barriers for the formation of less-favored isomers. Electrophilic aromatic substitutions that depend on subtle directing group differences often show much better selectivity at lower temperatures (e.g., 0 °C to room temperature).[11]

  • Contributing Factor: Solvent Choice. The solvent can influence the stability of the reaction intermediates (the Wheland intermediate or σ-complex).[12] Highly polar or coordinating solvents can alter the reactivity of the brominating agent and the selectivity of the reaction. For instance, using sulfuric acid as a solvent is effective for brominating deactivated rings but can be overly aggressive for activated systems.[13]

Q2: How can I optimize my reaction to maximize the yield of the desired 3-Bromo isomer and minimize impurities?

A2: Optimizing for the 3-bromo isomer involves fine-tuning the reaction conditions to favor the kinetically and thermodynamically preferred product. The goal is to use conditions that are just energetic enough to promote the reaction at a reasonable rate but selective enough to discriminate between the possible reaction sites.

  • Strategy 1: Select a Milder Brominating Agent. This is the most critical parameter. Using a less reactive, more selective brominating agent is highly recommended. N-Bromosuccinimide (NBS) is an excellent choice for the bromination of activated aromatic rings and is known to provide better regioselectivity than Br₂.[14][15] Alternative "green" brominating systems, such as a sodium bromide/sodium bromate mixture under acidic conditions, can also offer high selectivity and are safer to handle.[16][17]

Brominating Agent Reactivity Regioselectivity Handling & Safety Key Considerations
Br₂ / Lewis Acid Very HighLow to ModerateHazardous fuming liquid, corrosive.[16]Prone to over-bromination and low selectivity in activated systems.
N-Bromosuccinimide (NBS) ModerateGood to HighCrystalline solid, easier to handle than Br₂.[14][15]Often the reagent of choice for selective bromination of activated rings.
NaBr / NaBrO₃ (in acid) ModerateGood to HighSolid salts, generates reactive bromine species in situ.[16]Environmentally benign; avoids handling liquid bromine.
Pyridinium Tribromide MildHighStable, crystalline solid.A mild source of electrophilic bromine, often used for selective reactions.[18]
  • Strategy 2: Implement Strict Temperature Control. Perform the reaction at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. This ensures that the reaction proceeds via the lowest activation energy pathway, which leads to the desired C-3 isomer.

  • Strategy 3: Choose an Appropriate Solvent. Non-coordinating or weakly polar solvents are often preferred. Acetonitrile (MeCN) or chlorinated solvents like dichloromethane (DCM) are frequently used for NBS brominations.[15] Acetic acid can also be a suitable solvent.

  • Strategy 4: Control Stoichiometry. Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent to ensure full conversion of the starting material without promoting di-bromination. Adding the brominating agent portion-wise can also help maintain a low concentration of the electrophile, further enhancing selectivity.

G start Problem: Poor Regioselectivity (Isomer Mixture) q1 Is Br₂ with a Lewis Acid being used? start->q1 s1 Switch to a milder agent: • N-Bromosuccinimide (NBS) • NaBr/NaBrO₃ system q1->s1 Yes q2 Is the reaction run at elevated temperature? q1->q2 No s1->q2 s2 Reduce temperature. Start at 0 °C and allow to warm to RT. q2->s2 Yes q3 Is an inappropriate solvent being used? q2->q3 No s2->q3 s3 Use a standard solvent: • Acetonitrile (MeCN) • Dichloromethane (DCM) q3->s3 Yes end Optimized Regioselectivity q3->end No s3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Section 3: Protocol Showcase: A Validated Method for Regioselective Bromination

This protocol is designed to maximize the yield of this compound by employing N-bromosuccinimide (NBS).

Objective: To selectively mono-brominate 4-isopropoxy-5-methoxybenzonitrile at the C-3 position.

Materials:

  • 4-Isopropoxy-5-methoxybenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-isopropoxy-5-methoxybenzonitrile starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the stirred solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS reactions can sometimes be light-sensitive.[19]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active bromine species.

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Section 4: Advanced Frequently Asked Questions (FAQs)

  • Q: Why not start with 3-bromo-4-hydroxy-5-methoxybenzonitrile and then perform an isopropylation?

    • A: This is a viable alternative synthetic route. The choice between brominating last versus alkylating last depends on the availability and cost of starting materials, as well as the overall yield and purity across the entire sequence. Brominating the 4-hydroxy precursor is also an electrophilic aromatic substitution and would face similar regioselectivity questions.[20] The directing effects would be from -OH, -OMe, and -CN, which would still strongly favor bromination at the C-3 position.

  • Q: Can computational chemistry be used to predict the regioselectivity of this reaction?

    • A: Yes, computational methods like ab initio calculations can be used to model the stability of the possible Wheland intermediates for each isomer.[15] Such studies often show that the intermediate leading to the 3-bromo product is lower in energy, thus confirming the experimental observations and helping to understand the underlying electronic and steric factors.[12]

  • Q: Are there any "greener" alternatives to chlorinated solvents for this reaction?

    • A: Absolutely. As mentioned, acetonitrile is a good choice. For a greener process, consider ethyl acetate, which can sometimes be used as a solvent for NBS brominations. Furthermore, the development of protocols using water as a solvent with in situ generation of bromine is an active area of green chemistry research.[17]

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Retrieved January 10, 2026.
  • Fiveable. (n.d.). Aromatic Nitriles Definition - Organic Chemistry Key Term. Retrieved January 10, 2026.
  • Google Patents. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • ChemicalBook. (n.d.). 4-Hydroxy-3-methoxybenzonitrile synthesis. Retrieved January 10, 2026.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 10, 2026.
  • National Institutes of Health. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC.
  • Ascensus. (n.d.). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 10, 2026.
  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC.
  • Unknown Source. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Borneo Journal of Resource Science and Technology. (2015).
  • Beilstein Journals. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a).
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved January 10, 2026.
  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
  • RSC Publishing. (2025). Process optimizations for the synthesis of an intermediate of dydrogesterone.
  • National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC.
  • Chemistry LibreTexts. (2019). 17.2: Directing Inductive Effects of Alkyl Groups. Retrieved January 10, 2026.
  • ChemTalk. (n.d.). Directing Effects.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved January 10, 2026.
  • National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzonitrile. Retrieved January 10, 2026.
  • Guidechem. (2025). 4-hydroxy-3-methoxybenzonitrile. Retrieved January 10, 2026.
  • Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
  • Chemia. (2022). Active/inactive aromatic ring bromination.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 10, 2026.
  • AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. Retrieved January 10, 2026.
  • Reddit. (2024). Bromination Help : r/Chempros. Retrieved January 10, 2026.
  • YouTube. (2018). 18.2a EAS Bromination and Chlorination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • Chegg.com. (2024).
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • Vibrant Pharma Inc. (n.d.). 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved January 10, 2026.
  • RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a safe, efficient, and reproducible process.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route involves a two-step sequence:

  • Electrophilic Bromination: The synthesis typically begins with the bromination of a suitable vanillin-derived precursor, such as 4-hydroxy-3-methoxybenzonitrile. This step introduces the bromine atom at the desired position on the aromatic ring.

  • Williamson Ether Synthesis: The subsequent step is an O-alkylation of the phenolic hydroxyl group with an isopropylating agent to form the final isopropoxy ether linkage.

This guide will delve into the practical aspects of each of these steps, with a focus on scalability and troubleshooting.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzonitrile (Intermediate)

This protocol outlines the bromination of 4-hydroxy-3-methoxybenzonitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (per mole of starting material)
4-Hydroxy-3-methoxybenzonitrile149.15-1.0 eq
N-Bromosuccinimide (NBS)177.98-1.05 eq
Acetonitrile41.050.78610 mL/g of starting material

Procedure:

  • To a stirred solution of 4-hydroxy-3-methoxybenzonitrile in acetonitrile, add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the Williamson ether synthesis to produce the target molecule.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (per mole of starting material)
3-Bromo-4-hydroxy-5-methoxybenzonitrile228.04-1.0 eq
2-Bromopropane122.991.311.5 eq
Potassium Carbonate (K₂CO₃)138.21-2.0 eq
N,N-Dimethylformamide (DMF)73.090.9445 mL/g of starting material

Procedure:

  • To a stirred suspension of 3-Bromo-4-hydroxy-5-methoxybenzonitrile and potassium carbonate in DMF, add 2-bromopropane.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis A 4-Hydroxy-3-methoxybenzonitrile B 3-Bromo-4-hydroxy-5-methoxybenzonitrile A->B NBS, Acetonitrile C 2-Bromopropane, K₂CO₃, DMF D This compound B->D Intermediate C->D

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Step 1: Low Yield of Brominated Intermediate Incomplete reaction.- Increase reaction time and monitor closely by TLC.[1] - Ensure the NBS is of high quality and added in slight excess.
Product loss during workup.- Optimize extraction and washing procedures to minimize product loss in the aqueous phase.
Step 1: Formation of Dibrominated Byproduct Over-bromination due to excess brominating agent or prolonged reaction time.- Use a stoichiometric amount of NBS (or a very slight excess). - Monitor the reaction carefully and stop it once the starting material is consumed.
Step 2: Incomplete Etherification Insufficient base or alkylating agent.- Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃) are used. - Use a slight excess of the isopropylating agent (e.g., 2-bromopropane).
Steric hindrance from the secondary alkyl halide.[2]- Increase the reaction temperature, but monitor for potential side reactions. - Consider using a more reactive isopropylating agent, such as isopropyl tosylate.
Step 2: Formation of Elimination Byproduct (Propene) The use of a secondary alkyl halide can lead to E2 elimination, especially at higher temperatures.[2]- Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Consider using a milder base.
General: Difficulty in Product Purification Presence of closely related impurities.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system.
General: Reaction Stalls Deactivation of reagents or catalyst.- Ensure all reagents and solvents are dry and of high purity. - For the Williamson ether synthesis, ensure the base is sufficiently strong and anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the brominated intermediate?

A1: 4-Hydroxy-3-methoxybenzonitrile is an ideal starting material as it already possesses the nitrile and methoxy groups in the correct positions, simplifying the synthesis. It is also commercially available. The synthesis of 4-Hydroxy-3-methoxybenzonitrile typically begins with vanillin, a widely available precursor, through a series of chemical reactions that include reduction, halogenation, and nitrilization.[3][4]

Q2: How can I effectively monitor the progress of both reaction steps?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the progress of both the bromination and the Williamson ether synthesis.[1][5] By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot.[6]

Q3: What are the key safety considerations when scaling up the bromination step?

A3: Bromination reactions can be exothermic, and on a larger scale, this can lead to a runaway reaction if not properly controlled.[7] Key safety measures include:

  • Controlled addition of the brominating agent: Add the NBS in portions to manage the heat generated.

  • Efficient cooling: Use an appropriately sized cooling bath and ensure vigorous stirring for effective heat transfer.[7]

  • Temperature monitoring: Continuously monitor the internal temperature of the reaction.

Q4: Are there alternative methods for the isopropylation step?

A4: While the Williamson ether synthesis is a common method, other options exist. For instance, a Mitsunobu reaction with isopropanol could be considered, although this involves more expensive reagents. For a greener approach, reductive etherification of the corresponding aldehyde precursor with isopropanol as both the solvent and reducing agent, catalyzed by certain metal complexes, has been reported for similar substrates.

Q5: How can I remove unreacted 3-Bromo-4-hydroxy-5-methoxybenzonitrile from the final product?

A5: Unreacted starting material from the etherification step can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 1M NaOH). The phenolic starting material will be deprotonated and dissolve in the aqueous layer, while the ether product remains in the organic layer.

Visualizing Potential Side Reactions

Side_Reactions cluster_bromination Bromination Side Reactions cluster_etherification Etherification Side Reactions A 4-Hydroxy-3-methoxybenzonitrile B 3,5-Dibromo-4-hydroxy- 5-methoxybenzonitrile A->B Excess NBS C 3-Bromo-4-hydroxy-5-methoxybenzonitrile D Propene C->D E2 Elimination

Caption: Potential side reactions in the synthesis of this compound.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • ResearchGate. (n.d.). The progress of the reaction was monitored by TLC. After completion....
  • Google Patents. (n.d.). A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC.

Sources

Minimizing byproduct formation in 3-Bromo-4-isopropoxy-5-methoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you minimize byproduct formation and maximize your yield and purity.

Overview of Synthetic Pathway

The synthesis of this compound typically originates from vanillin, a readily available starting material. The general synthetic route involves three key transformations:

  • Bromination: Electrophilic aromatic substitution on the vanillin ring to introduce a bromine atom.

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group to form the isopropoxy ether.

  • Conversion to Nitrile: Transformation of the aldehyde functional group into a nitrile.

Each of these steps presents unique challenges and potential for byproduct formation. This guide will address these issues systematically.

Synthesis_Pathway Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Bromination Intermediate_Aldehyde 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde Bromovanillin->Intermediate_Aldehyde Williamson Ether Synthesis Final_Product This compound Intermediate_Aldehyde->Final_Product Nitrile Formation

Caption: General synthetic route from vanillin to the target compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Bromination of Vanillin

Question 1: I'm observing the formation of a dibrominated byproduct during the bromination of vanillin. How can I prevent this?

Answer: The formation of 3,5-dibromo-4-hydroxy-5-methoxybenzaldehyde is a common issue arising from the strong activating effects of the hydroxyl and methoxy groups on the aromatic ring. To minimize this over-bromination, precise control over the reaction stoichiometry and conditions is crucial.

  • Causality: The hydroxyl and methoxy groups are strong ortho-, para-directing activators, making the aromatic ring highly susceptible to electrophilic attack. Once the first bromine is introduced at the 5-position, the ring remains activated enough for a second bromination to occur, typically at the 3-position.

  • Troubleshooting Protocol:

    • Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the brominating agent (e.g., bromine in acetic acid).[1]

    • Temperature Control: Perform the reaction at a low temperature, ideally between 0-5 °C, to decrease the reaction rate and improve selectivity.

    • Slow Addition: Add the brominating agent dropwise to the solution of vanillin over a prolonged period. This maintains a low concentration of the electrophile in the reaction mixture at any given time.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Question 2: My bromination reaction of vanillin is sluggish, and I have a significant amount of unreacted starting material. What could be the cause?

Answer: A sluggish bromination reaction can often be attributed to the quality of reagents or suboptimal reaction conditions.

  • Causality: The electrophilicity of the brominating agent is key. In situ generation of bromine from potassium bromate and hydrobromic acid is a common method, and the efficiency of this process can be affected by the concentration and purity of the acids.[2][3]

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure that the acetic acid used as a solvent is glacial (anhydrous) and that the hydrobromic acid is of a high concentration (e.g., 48%).

    • In Situ Generation: If generating bromine in situ, ensure the potassium bromate is finely powdered and well-dispersed in the reaction mixture.

    • Temperature: While low temperatures are recommended to prevent over-bromination, ensure the reaction mixture is not so cold that it significantly slows down the desired reaction. A temperature range of 0-10 °C is a good starting point.

    • Stirring: Ensure vigorous stirring to maintain a homogenous reaction mixture.

Part 2: Williamson Ether Synthesis

Question 3: During the isopropylation of 5-bromovanillin, I'm seeing a significant amount of unreacted starting material and low yield of the desired ether. How can I improve the conversion?

Answer: The Williamson ether synthesis is an SN2 reaction, and its efficiency is highly dependent on the strength of the nucleophile and the reactivity of the electrophile.[4][5][6] Incomplete reaction is often due to insufficient deprotonation of the phenol or a less reactive alkylating agent.

  • Causality: The phenolic hydroxyl group must be deprotonated to form a potent phenoxide nucleophile. Incomplete deprotonation will result in unreacted starting material. The choice of base and solvent is critical.

  • Troubleshooting Protocol:

    • Choice of Base: Use a strong enough base to fully deprotonate the phenol. While potassium carbonate can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like DMF or DMSO can significantly improve the reaction rate.[7]

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water will consume the base and protonate the phenoxide.

    • Alkylating Agent: Use a reactive isopropylating agent. Isopropyl iodide or isopropyl bromide are commonly used. Isopropyl tosylate can also be an effective alternative.

    • Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate, but be cautious of potential side reactions at higher temperatures.

Question 4: I'm observing a byproduct that appears to be the result of C-alkylation instead of the desired O-alkylation. How can I favor O-alkylation?

Answer: While less common with phenoxides compared to enolates, C-alkylation can occur, especially if the reaction conditions are not optimized.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). The choice of solvent can influence the site of alkylation.

  • Troubleshooting Protocol:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[7]

    • Counter-ion: The nature of the counter-ion can play a role. Using potassium or cesium carbonates can sometimes favor O-alkylation over sodium bases.

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the rate of O-alkylation, especially when using carbonate bases in a biphasic system.

Part 3: Nitrile Formation and Other Potential Side Reactions

Question 5: I am attempting to convert the aldehyde to a nitrile and am experiencing low yields and the formation of an amide intermediate. How can I drive the reaction to completion?

Answer: The conversion of an aldehyde to a nitrile typically proceeds through an oxime intermediate, which is then dehydrated. The incomplete dehydration of the oxime to the nitrile is a common issue.

  • Causality: The dehydration step requires a potent dehydrating agent and often elevated temperatures. Insufficiently rigorous conditions can lead to the isolation of the aldoxime or its partial hydrolysis to the corresponding amide under certain workup conditions.

  • Troubleshooting Protocol:

    • Two-Step, One-Pot Procedure: A reliable method is to first form the aldoxime using hydroxylamine hydrochloride in a suitable solvent like pyridine or ethanol. Then, without isolating the oxime, add a strong dehydrating agent like acetic anhydride, phosphorus pentoxide, or thionyl chloride and heat the reaction mixture to drive the dehydration.

    • Direct Conversion: There are several one-pot methods for the direct conversion of aldehydes to nitriles. Using reagents like hydroxylamine-O-sulfonic acid or iodine in aqueous ammonia can be effective.

Question 6: I've noticed a byproduct that suggests hydrolysis of the nitrile group to a carboxylic acid. How can I avoid this?

Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to form a carboxylic acid.[8][9][10][11][12]

  • Causality: Prolonged exposure to strong acids or bases during the reaction or workup can lead to the hydrolysis of the nitrile.

  • Troubleshooting Protocol:

    • Neutral Workup: During the workup of the nitrile formation reaction, try to maintain a neutral pH. If an acidic or basic quench is necessary, perform it at low temperatures and minimize the contact time.

    • Purification: When purifying the final product, avoid using strongly acidic or basic conditions for chromatography. A neutral silica gel with a non-polar eluent system is recommended.

Question 7: I have a byproduct that I suspect is due to the cleavage of one of the ether groups. Is this possible and how can I prevent it?

Answer: Yes, ether cleavage, particularly of aryl methyl ethers, can occur under strongly acidic conditions, especially in the presence of nucleophilic anions like bromide.[13][14][15][16][17]

  • Causality: Reagents like HBr or BBr3 are known to cleave ethers.[14][15] If the reaction conditions for bromination or other steps involve strong acids and high temperatures for prolonged periods, cleavage of the methoxy or isopropoxy group is a possibility.

  • Troubleshooting Protocol:

    • Avoid Harsh Acids: Whenever possible, use milder conditions. For example, in the bromination step, using N-bromosuccinimide (NBS) with a catalytic amount of acid can be a gentler alternative to Br2 in strong acid.

    • Temperature Control: Keep reaction temperatures as low as feasible to achieve the desired transformation without inducing ether cleavage.

    • Reaction Time: Minimize reaction times to reduce the exposure of the product to harsh conditions.

Data Summary and Recommended Conditions

Reaction StepKey ParameterRecommended ConditionPotential Byproduct
Bromination Stoichiometry1.05 - 1.1 eq. BromineDibromovanillin
Temperature0 - 5 °CDibromovanillin
Ether Synthesis BaseNaH or K₂CO₃Unreacted Phenol
SolventAnhydrous DMF or AcetonitrileC-Alkylated Product
Temperature60 - 80 °CElimination Products
Nitrile Formation Dehydrating AgentAcetic AnhydrideAldoxime Intermediate
Workup pHNeutralCarboxylic Acid

Experimental Protocols

Protocol 1: Optimized Bromination of Vanillin
  • Dissolve vanillin (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise over 30-60 minutes, maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC until the vanillin is consumed (typically 1-2 hours).

  • Quench the reaction by pouring the mixture into a beaker of ice water.

  • Collect the precipitated 5-bromovanillin by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Protocol 2: High-Yield Isopropylation (Williamson Ether Synthesis)
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 5-bromovanillin (1.0 eq.) and anhydrous DMF.

  • Cool the mixture to 0 °C and add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromopropane (1.5 eq.) dropwise.

  • Heat the reaction to 70 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_bromination Bromination Issues cluster_etherification Etherification Issues cluster_nitrile Nitrile Formation/Stability Issues B1 Low Yield/ Incomplete Reaction B1_S1 B1_S1 B1->B1_S1 Check Reagent Quality B1_S2 B1_S2 B1->B1_S2 Optimize Temperature B2 Dibromination B2_S1 B2_S1 B2->B2_S1 Control Stoichiometry (≤1.1 eq) B2_S2 B2_S2 B2->B2_S2 Slow Addition at 0-5 °C E1 Low Conversion E1_S1 E1_S1 E1->E1_S1 Use Stronger Base (e.g., NaH) E1_S2 E1_S2 E1->E1_S2 Ensure Anhydrous Conditions E2 C-Alkylation E2_S1 E2_S1 E2->E2_S1 Use Polar Aprotic Solvent (DMF) N1 Amide Formation N1_S1 N1_S1 N1->N1_S1 Use Stronger Dehydrating Agent N2 Hydrolysis to Acid N2_S1 N2_S1 N2->N2_S1 Neutral Workup N3 Ether Cleavage N3_S1 N3_S1 N3->N3_S1 Avoid Strong Acids/ High Temperatures Start Identify Byproduct/ Low Yield Issue Start->B1 Start->B2 Start->E1 Start->E2 Start->N1 Start->N2 Start->N3

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • Basic Hydrolysis of Benzonitrile. Chegg.com.
  • Base Hydrolysis of Benzonitrile. YouTube.
  • DEALKYLATION OF ETHERS. A REVIEW.
  • Hydrolysis of Benzonitrile. Scribd.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
  • Hydrolysis of benzonitrile gives. Allen Institute.
  • Williamson Ether Synthesis. Wikipedia.
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
  • Dealkylation of Alkyl and Aryl Ethers with AlCl3-NaI in the Free Solvent Condition. Scientific.net.
  • Directive Effects in the Bromin
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromin
  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • An optimization of time in the bromination of vanillin reaction. Digital Commons @ the Georgia Academy of Science.
  • Odd results from 5-bromovanillin synthesis? Sciencemadness Discussion Board.
  • Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Designer-Drug.com.
  • 12BL Experiment 9: Directive Effects in Vanillin Bromin
  • Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware.
  • Synthesis of 5-Bromovanillin
  • How can I purify impure benzonitrile?
  • Purific
  • Synthesis of benzonitriles from substituted benzoic acid.
  • SUPPORTING INFORM
  • Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Benchchem.
  • Williamson Ether Synthesis. Organic Chemistry Portal.
  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry.
  • Synthesis of benzonitriles from substituted benzaldehyde.
  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD.

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Technical Support Center: 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.

Introduction

Welcome to the technical support guide for this compound (CAS No. 515848-62-1). This document is intended for researchers, scientists, and drug development professionals utilizing this versatile, yet specialized, chemical intermediate. As a research chemical, its stability and purity can be influenced by handling, storage, and specific experimental conditions.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage, handling, and use of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is critical to prevent slow degradation over time. Based on the compound's structure and supplier recommendations for analogous materials, we recommend the following:

  • Temperature: Store at 2-8°C (refrigerated). While it is a combustible solid, room temperature storage may be acceptable for short periods.[1] However, for long-term stability and to minimize the risk of hydrolysis or other slow decomposition reactions, refrigeration is best practice, as recommended for similar substituted benzonitriles.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The benzonitrile ring with electron-donating alkoxy groups can be susceptible to slow oxidation.

  • Container: Keep the compound in a tightly sealed, amber glass vial to protect it from moisture and light.[3][4]

Q2: My solid material has a slight beige or tan tint, not pure white. Is it degraded?

A2: Not necessarily. A slight off-white or tan appearance is common for many functionalized aromatic compounds due to minor impurities from synthesis or very slow, non-critical degradation upon exposure to air or light. However, a significant color change (e.g., to dark brown or yellow) warrants investigation. The most reliable way to address this is to verify the compound's identity and purity before use, as suppliers may not provide detailed analytical data for this specific product.[1] We strongly advise running a quick purity check via ¹H NMR or LC-MS (see Protocol 1).

Q3: I need to prepare a stock solution. What is the stability of this compound in different solvents?

A3: Solution stability is highly dependent on the solvent and storage conditions.

  • Recommended Solvents: For short-term storage, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Toluene are generally safe choices.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol should be used with caution for stock solutions. The presence of trace acid or base can catalyze the slow hydrolysis of the nitrile group to an amide or carboxylic acid over time.

  • Solvents to Avoid for Long-Term Storage: Avoid storing in highly acidic or basic aqueous solutions (e.g., buffered solutions outside a neutral pH range), as these will actively promote hydrolysis of the nitrile and potential cleavage of the ether linkages.

Q4: My reaction yield is lower than expected. Could the starting material be the problem?

A4: Yes, this is a distinct possibility. If you observe low yields, especially in sensitive reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or metallation reactions, consider the following:

  • Purity: As mentioned, the purity of the starting material is paramount. Impurities can poison catalysts or interfere with the reaction. Confirm the purity of your batch before proceeding (see Protocol 1).

  • Water Content: The compound may have absorbed atmospheric moisture. For reactions sensitive to water, dry the compound under a high vacuum for several hours before use.

  • Incompatibility: While this compound is generally stable, the nitrile group can be reduced by strong reducing agents (e.g., LiAlH₄). The aryl bromide can react with strong organometallic bases (e.g., n-BuLi) via lithium-halogen exchange. Ensure your reaction conditions are compatible with all functional groups present.

Q5: Are there any known chemical incompatibilities I should be aware of?

A5: Yes. Based on the functional groups present (aryl bromide, nitrile, two ether groups), be mindful of the following incompatibilities:

  • Strong Acids: Reagents like HBr or HI, especially at elevated temperatures, can cleave the isopropoxy and methoxy ether bonds.

  • Strong Bases: Strong bases can promote the hydrolysis of the nitrile group. Very strong bases like organolithium reagents may lead to unintended side reactions.

  • Strong Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H will reduce the nitrile group.

  • Catalytic Hydrogenation: Depending on the catalyst and conditions, the nitrile and aryl bromide functionalities could be reduced.

II. Troubleshooting Guides & Protocols

Protocol 1: Standard Purity Assessment Workflow

This protocol provides a self-validating method to confirm the identity and purity of your this compound batch.

Objective: To obtain a baseline purity profile before experimental use.

Methodology:

  • Sample Preparation (¹H NMR):

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices).

    • Add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Expected Peaks: Look for signals corresponding to the isopropoxy group (a doublet and a septet), the methoxy group (a singlet), and two aromatic protons (two singlets or an AB quartet depending on the magnetic environment).

  • Sample Preparation (LC-MS):

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Further dilute to a final concentration of ~10-50 µg/mL.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Run a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Expected Result: A major peak corresponding to the compound's mass. The expected monoisotopic mass is approximately 269.005 Da.[5] Check for the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity, M and M+2).

  • Data Interpretation:

    • NMR: Integrate all peaks. The relative integrations should match the number of protons for each group. Unidentified peaks suggest impurities.

    • LC-MS: The peak area of the main component in the chromatogram provides a semi-quantitative measure of purity.

Protocol 2: Small-Scale Solvent Stability Test

Objective: To determine if the compound is stable under your specific reaction conditions before committing a large amount of material.

Methodology:

  • Setup: Prepare two small vials.

    • Vial A (Control): Dissolve 1-2 mg of the compound in 0.5 mL of a known stable solvent (e.g., anhydrous toluene).

    • Vial B (Test): Dissolve 1-2 mg of the compound in 0.5 mL of your planned reaction solvent. Add any additives (e.g., base, ligand) that will be present in the reaction, but omit the main reactive partner.

  • Incubation: Stir both vials under the planned reaction temperature and atmosphere for a set period (e.g., 1-4 hours).

  • Analysis:

    • Take a small aliquot from each vial at time t=0 and after the incubation period.

    • Dilute the aliquots and analyze by LC-MS.

  • Interpretation:

    • Compare the chromatograms. The control vial should show no change. If the test vial shows the appearance of new peaks or a decrease in the starting material peak area, it indicates instability under those specific conditions.

III. Data Summary & Visualizations

Chemical Properties Table
PropertyValueSource(s)
CAS Number 515848-62-1[1]
Molecular Formula C₁₁H₁₂BrNO₂[1][5]
Molecular Weight 270.12 g/mol [1]
Appearance Solid[1]
Storage Class 11 (Combustible Solids)[1]
Recommended Storage 2-8°C, under inert gas, protected from light[2][3]
Diagrams

Potential_Degradation_Pathways main 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile hydrolysis_amide 3-Bromo-4-isopropoxy- 5-methoxybenzamide main->hydrolysis_amide H₂O (Strong Acid/Base) ether_cleavage_iso 3-Bromo-4-hydroxy- 5-methoxybenzonitrile main->ether_cleavage_iso Strong Acid (HBr, HI) Heat ether_cleavage_me 3-Bromo-4-isopropoxy- 5-hydroxybenzonitrile main->ether_cleavage_me Strong Acid (HBr, HI) Heat hydrolysis_acid 3-Bromo-4-isopropoxy- 5-methoxybenzoic Acid hydrolysis_amide->hydrolysis_acid H₂O (Harsh Conditions)

Caption: Potential degradation pathways under harsh chemical conditions.

Troubleshooting_Workflow start Experiment Fails (e.g., Low Yield) check_purity Assess Purity of Starting Material (Protocol 1: NMR, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify Material (Recrystallization/Chromatography) is_pure->purify No check_stability Test Stability in Reaction Conditions (Protocol 2) is_pure->check_stability Yes purify->check_purity is_stable Is Compound Stable? check_stability->is_stable optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Reagents) is_stable->optimize_conditions No proceed Proceed with Optimized Reaction is_stable->proceed Yes optimize_conditions->proceed fail Consult Further (Consider alternative synthesis) optimize_conditions->fail

Sources

3-Bromo-4-isopropoxy-5-methoxybenzonitrile reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Monitoring the Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile by Thin-Layer Chromatography (TLC)

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor reactions involving this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles.

Introduction: The Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique used to monitor the progress of a chemical reaction.[1][2] It allows a chemist to qualitatively assess the consumption of starting materials and the formation of products over time.[2] For the synthesis of a target molecule like this compound, TLC is indispensable for determining reaction completion and identifying the presence of potential byproducts.

This guide will use a common synthetic route as a practical example: the Williamson ether synthesis of this compound from its precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile. The hydroxyl group of the starting material makes it significantly more polar than the final isopropoxy product, a difference that is easily exploited by TLC for separation.

Reaction_Scheme SM Starting Material 3-Bromo-4-hydroxy-5-methoxybenzonitrile (More Polar) Product Product This compound (Less Polar) SM->Product Reaction Progress Reagents Reagents (e.g., 2-bromopropane, K2CO3)

Caption: Chemical transformation from a polar precursor to the target product.

Frequently Asked Questions (FAQs)

Q1: What type of TLC plate should I use for this analysis?

A1: For separating moderately polar organic molecules like substituted benzonitriles, the industry standard is a silica gel plate.[2][3] Specifically, use plates coated with silica gel 60 F254.

  • Silica Gel 60: The "60" refers to the 60 Å (angstrom) pore size of the silica particles, which provides a high surface area for interaction.

  • F254 (Fluorescent Indicator): This is a crucial component. The plate is impregnated with a fluorescent material (e.g., zinc sulfide) that glows bright green under short-wave UV light (254 nm).[4][5] Aromatic compounds, like our target molecule, will absorb this UV light and appear as dark spots against the green background, a phenomenon known as fluorescence quenching.[6][7] This provides a simple, non-destructive way to see your spots.[5]

Q2: How do I choose the best solvent system (mobile phase)?

A2: Selecting the right mobile phase, or eluent, is the most critical step for achieving good separation.[8] The principle is to find a solvent mixture that moves the starting material and product off the baseline but provides a clear difference in their retention factor (Rf) values. An ideal Rf value is typically between 0.2 and 0.8.[9][10]

  • Starting Point: A common and effective starting eluent for compounds of this polarity is a mixture of a non-polar solvent and a moderately polar solvent. A 4:1 or 3:1 mixture of Hexane:Ethyl Acetate is an excellent first choice.[11]

  • Optimization Logic:

    • If spots are too low (Rf < 0.2): The eluent is not polar enough to move the compounds up the polar silica plate. To fix this, increase the proportion of the more polar solvent (Ethyl Acetate).[12]

    • If spots are too high (Rf > 0.8): The eluent is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the polar solvent (Ethyl Acetate).[12]

  • Causality: The separation occurs because of a competition. The polar silica gel (stationary phase) adsorbs the molecules, while the mobile phase tries to dissolve them and carry them up the plate.[3][13] The more polar starting material (with its hydroxyl group) will adhere more strongly to the silica gel and thus have a lower Rf value than the less polar isopropoxy product.

Q3: How do I visualize the spots on the developed TLC plate?

A3: Because this compound is an aromatic compound, you have several reliable options.

  • UV Light (254 nm): This should always be your first method. It is non-destructive and highly effective for aromatic and conjugated systems.[4][7] Under a UV lamp, the spots will appear dark purple or black against a fluorescent green background.[5] Lightly circle the spots with a pencil while they are visible, as they will disappear once the lamp is removed.[5]

  • Iodine Chamber: This is a semi-destructive method where the plate is exposed to iodine vapor.[5] Iodine forms colored complexes (typically yellow-brown) with many organic compounds and is a great general-purpose visualization tool if a compound is not UV-active.[4][6]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method. The plate is dipped in or sprayed with a solution of KMnO₄. Permanganate is a strong oxidizing agent and will react with any oxidizable functional groups (like alcohols, alkenes, or aldehydes), leaving a yellow or white spot on a purple background. This can be useful for confirming the presence of the starting material (phenol) which should give a positive test.

Visualization MethodPrincipleTarget MoleculesType
UV Light (254 nm) Fluorescence QuenchingAromatic, Conjugated SystemsNon-Destructive
Iodine (I₂) Vapor Complex FormationMost Organic CompoundsSemi-Destructive
KMnO₄ Stain OxidationAlcohols, Alkenes, AldehydesDestructive

Experimental Protocol: Step-by-Step Reaction Monitoring

This protocol outlines the workflow for monitoring the reaction progress using TLC.

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_analysis Analysis A 1. Prepare Eluent (e.g., 4:1 Hexane:EtOAc) B 2. Prepare TLC Chamber (Add eluent & filter paper) A->B C 3. Prepare TLC Plate (Draw baseline with pencil) B->C F 6. Spot Plate (SM, RXN, Co-spot) D 4. Withdraw Reaction Aliquot E 5. Quench & Dilute Sample D->E E->F G 7. Develop Plate in Chamber H 8. Mark Solvent Front G->H I 9. Visualize (UV Lamp) H->I J 10. Calculate Rf Values I->J

Caption: Standard workflow for TLC reaction monitoring.

  • Prepare the TLC Chamber: Pour your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for 5-10 minutes.[8] This vapor saturation ensures a uniform solvent front.

  • Prepare the TLC Plate: Using a pencil (never a pen, as ink will run), gently draw a straight line about 1 cm from the bottom of the silica plate.[13][14] This is your baseline or origin.

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material (SM) in a volatile solvent (like ethyl acetate) to create a reference solution.

    • Take a small aliquot from your reaction mixture (RXN) and dilute it in a similar solvent.

    • Using separate microcapillary tubes, apply small spots of the SM solution and the RXN solution onto the baseline.[15]

    • Crucially, create a "co-spot" by applying a spot of the SM solution directly on top of a spot of the RXN mixture. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below your baseline.[13][14] Cover the chamber and allow the solvent to travel up the plate via capillary action.[13]

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the position of the solvent front with a pencil.[13] Allow the solvent to evaporate completely. Visualize the plate under a UV lamp and circle the spots.

Troubleshooting Guide

ProblemObservationProbable Cause(s)Solution(s)
Streaking Spots Spots appear as vertical streaks or "tails" rather than tight circles.1. Sample Overload: Too much material was spotted on the plate.[12][13][16] 2. Acidic/Basic Compound: The phenolic starting material is acidic and can interact poorly with the silica.[16][17] 3. Insoluble Sample: The sample did not fully dissolve in the spotting solvent.1. Dilute your sample solution and re-spot.[18] 2. Add a very small amount (e.g., 0.5%) of acetic acid to your eluent to suppress the ionization of the phenol.[12] 3. Ensure your sample is fully dissolved before spotting.
No Spots Visible After development, no spots are seen under the UV lamp.1. Sample Too Dilute: The concentration of the compound is below the detection limit.[12][13] 2. Solvent Level Too High: The solvent in the chamber was above the baseline, washing the sample away.[14] 3. Reaction Failure: No product was formed and the starting material was fully consumed.1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12][14] 2. Ensure the solvent level is always below the spotting line.[14] 3. Confirm with an alternative visualization method (e.g., iodine) before concluding reaction failure.
Overlapping Spots The spots for the starting material and product are too close to resolve.1. Inappropriate Eluent: The polarity of the solvent system is not optimized to separate the compounds.[14]1. Systematically test different eluent ratios. Try decreasing the polarity (e.g., move from 3:1 to 5:1 Hexane:EtOAc) to increase the separation between spots. You can also try a different solvent system, such as Dichloromethane/Methanol.[9]
Uneven Solvent Front The line of the solvent front is crooked or slanted.1. Plate Touching Chamber Wall: The edge of the TLC plate was touching the filter paper or the side of the chamber.[14] 2. Damaged Plate: The silica at the bottom edge of the plate is chipped.[17]1. Reposition the plate so it stands freely in the chamber. 2. Ensure the bottom edge of the plate is smooth and even before placing it in the chamber.[17]

Data Interpretation: Calculating the Retention Factor (Rf)

The Retention Factor (Rf) is a dimensionless value that quantifies the position of a spot on a developed TLC plate.[19] It is calculated by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline.[20][21]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Measurement: Use a ruler to measure the distance from the pencil baseline to the center of your spot, and from the baseline to the solvent front mark.[22]

  • Significance: Under identical conditions (plate, eluent, temperature), the Rf value is a characteristic property of a compound.[15] In our example, you would expect:

    • Rf (Product) > Rf (Starting Material)

  • Example Calculation:

    • Distance to solvent front = 6.0 cm

    • Distance to product spot = 4.5 cm

    • Distance to starting material spot = 1.8 cm

    • Rf (Product) = 4.5 cm / 6.0 cm = 0.75

    • Rf (Starting Material) = 1.8 cm / 6.0 cm = 0.30

By tracking the disappearance of the spot at Rf = 0.30 and the appearance and intensification of the spot at Rf = 0.75, you can effectively monitor the reaction's progression towards completion.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim.
  • Unknown. (n.d.). TLC Visualization Methods.
  • Labster. (n.d.). TLC Visualization Methods.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • BrainKart. (2018, March 23). Choice Of Solvent System in Thin Layer Chromatography (TLC).
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry.
  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography.

Sources

Technical Support Center: Quenching Procedures for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical quenching stage of this synthesis. Here, we will move beyond simple procedural steps to explain the underlying chemical principles, helping you to troubleshoot and optimize your experimental workup effectively.

Introduction: The Critical Role of Quenching

The synthesis of this compound typically involves an electrophilic aromatic substitution (bromination) reaction.[1][2][3] The quenching step is a crucial part of the reaction workup, designed to neutralize any unreacted brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS).[4][5] Proper quenching is essential for several reasons:

  • Safety: Bromine is a hazardous and corrosive substance.[6] Neutralizing it minimizes exposure risks during subsequent handling and purification steps.

  • Preventing Side Reactions: Excess brominating agents can lead to the formation of undesired over-brominated byproducts, complicating purification.[7]

  • Ensuring Product Purity: Effective quenching is the first step toward isolating a clean product, free from reactive impurities that could interfere with downstream applications.[8]

This guide provides a comprehensive overview of quenching procedures, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guide: Navigating Common Quenching Challenges

This section addresses specific problems you may encounter during the quenching and workup of your this compound synthesis.

Issue 1: Persistent Yellow or Orange Color in the Organic Layer After Quenching

  • Potential Cause: The most likely cause is the presence of unreacted bromine.[6][9] This indicates that an insufficient amount of the quenching agent was used.

  • Troubleshooting Steps:

    • Incremental Addition: Continue to add your quenching solution, such as 10% aqueous sodium thiosulfate, dropwise to the vigorously stirred biphasic mixture.

    • Monitor for Change: Observe the organic layer. The color should dissipate as the bromine is reduced to colorless bromide ions.[9][10]

    • Ensure Proper Mixing: Inadequate stirring can lead to poor contact between the aqueous quenching agent and the organic layer where the bromine resides. Increase the stirring speed to facilitate the reaction.[9]

Issue 2: The Quenching Reaction is Violently Exothermic and Difficult to Control

  • Potential Causes:

    • The reaction between the brominating agent and the quenching agent is inherently exothermic.[6][11]

    • The concentration of the quenching solution is too high.

    • The quenching agent is being added too quickly.[9]

    • The reaction mixture was not adequately cooled before quenching.[9]

  • Recommended Solutions:

    • Pre-cooling: Always cool the reaction mixture to 0-5 °C in an ice bath before beginning the quench.[9]

    • Controlled Addition: Add the quenching solution slowly and dropwise, especially at the beginning.[9][11] This allows for the dissipation of heat.

    • Dilute Quenching Agent: Using a more dilute quenching solution (e.g., 5-10% w/v) can help to moderate the reaction rate and exotherm.[9]

Issue 3: Formation of a Fine Precipitate During or After Quenching with Sodium Thiosulfate

  • Potential Cause: If the reaction medium is acidic, sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine yellow or white precipitate.[6][9] This can complicate the workup by causing emulsions or contaminating the product.

  • Recommended Solutions:

    • Alternative Quenching Agent: In acidic conditions, consider using sodium bisulfite or sodium sulfite, which are less prone to forming sulfur.[6]

    • pH Adjustment: Carefully neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution before or during the addition of sodium thiosulfate.

    • Removal of Sulfur: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite®.[9]

Issue 4: Difficulty in Separating the Organic and Aqueous Layers (Emulsion Formation)

  • Potential Cause: Emulsions can form due to vigorous shaking during the extraction process, especially if fine particulate matter is present.

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[4]

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength and density of the aqueous layer.[4]

    • Filtration: If the emulsion persists, filtering the entire mixture through a pad of glass wool or Celite® can be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for bromination reactions?

A1: The most common quenching agents are aqueous solutions of mild reducing agents. These include:

  • Sodium Thiosulfate (Na₂S₂O₃): A very common and effective choice that reduces bromine to bromide.[6][10][12]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): Good alternatives to sodium thiosulfate, particularly in acidic media, as they are less likely to form elemental sulfur.[6][11] They reduce bromine to bromide ions.[13][14][15]

  • Sodium Sulfite (Na₂SO₃): Another effective reducing agent that avoids the issue of sulfur precipitation.[6]

Q2: How do I know when the quench is complete?

A2: The most direct indicator is a visual one. Elemental bromine has a distinct reddish-brown or orange/yellow color in organic solvents. A successful quench will result in the complete disappearance of this color, leaving the organic layer colorless or pale yellow.[9]

Q3: What safety precautions should I take when working with bromine and performing the quench?

A3: Bromine is highly toxic, corrosive, and volatile.[6] Always adhere to the following safety protocols:

  • Fume Hood: Conduct all operations involving bromine in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6]

  • Have a Quenching Agent Ready: Always have a container of a quenching solution, like 10% sodium thiosulfate, readily available to neutralize any spills.[6][16]

  • Controlled Quenching: Be aware that the quenching process is exothermic. Cool the reaction mixture and add the quenching agent slowly to maintain control.[9][11]

Q4: Can the quenching procedure affect the stability of my product, this compound?

A4: The target molecule contains ether and nitrile functional groups, which are generally stable to the mild reductive quenching conditions described (e.g., sodium thiosulfate, sodium bisulfite). However, it is crucial to avoid strongly basic conditions (e.g., using concentrated sodium hydroxide for quenching) if your molecule contains base-sensitive functional groups like esters, which could be hydrolyzed.[4][6] For this specific synthesis, the recommended mild reducing agents are unlikely to affect the product's integrity.

Data Summary and Protocols

Table 1: Common Quenching Agents for Bromination Reactions

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Key Considerations
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution[6]2:1Highly effective; can form elemental sulfur in acidic conditions.[6]
Sodium BisulfiteNaHSO₃Saturated aqueous solution[6]1:1[6]Good alternative to thiosulfate, especially in acidic media.[6]
Sodium MetabisulfiteNa₂S₂O₅1.32 M aqueous solution[11]1:2[6]Often used interchangeably with sodium bisulfite.
Sodium SulfiteNa₂SO₃200 g/L aqueous solution[6]1:1[6]Effective and avoids sulfur precipitation.[6]

Experimental Protocols

Protocol 1: Standard Quenching Procedure with Aqueous Sodium Thiosulfate

  • Cooling: Once the bromination reaction is deemed complete by TLC or other monitoring, cool the reaction vessel in an ice-water bath to 0-5 °C.[9]

  • Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise to the vigorously stirred reaction mixture.[6][9]

  • Observation: Continue the addition until the characteristic reddish-brown color of bromine is no longer visible in the organic layer.[9]

  • Extraction: Transfer the entire mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

  • Layer Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove any remaining water-soluble impurities.[4][6]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound. The product can then be further purified by recrystallization or column chromatography.

Visualizing the Workflow

Diagram 1: Decision Tree for Troubleshooting Quenching Procedures

G start Begin Quench check_exotherm Is reaction violently exothermic? start->check_exotherm check_color Is organic layer colorless? add_quencher Add more quenching agent check_color->add_quencher No check_precipitate Is a precipitate forming? check_color->check_precipitate Yes add_quencher->check_color check_exotherm->check_color No cool_slow Cool reaction mixture and add quencher slowly check_exotherm->cool_slow Yes cool_slow->check_color use_alternative Consider alternative quencher (e.g., NaHSO₃) or adjust pH check_precipitate->use_alternative Yes proceed Proceed to extraction check_precipitate->proceed No use_alternative->proceed

Caption: Troubleshooting workflow for quenching bromination reactions.

Diagram 2: Chemical Pathways for Common Quenching Agents

G cluster_0 Sodium Thiosulfate Quench cluster_1 Sodium Bisulfite Quench Br2 Br₂ (Excess Bromine) Na2S2O3 2S₂O₃²⁻ (Thiosulfate) Br_a 2Br⁻ (Bromide) Br2->Br_a Reacts with NaHSO3 HSO₃⁻ (Bisulfite) Br_b 2Br⁻ (Bromide) Br2->Br_b Reacts with S4O6 S₄O₆²⁻ (Tetrathionate) Na2S2O3->S4O6 SO4 SO₄²⁻ (Sulfate) NaHSO3->SO4

Caption: Reaction pathways for quenching excess bromine.

References

  • Organic Syntheses. Organic Syntheses Procedure.
  • Quora. How does sodium thiosulfate neutralize bromine?. (2018-12-14).
  • Reddit. analytical chemist attempting a reaction with bromine- looking for tips : r/chemistry. (2021-09-10).
  • Reddit. Best reagent to quench excess NBS? : r/chemhelp. (2021-01-16).
  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine.
  • Reddit. [organic chem] Why is sodium bisulfite added in this reaction? : r/chemhelp. (2013-05-20).
  • The Royal Society of Chemistry. Supporting Information.
  • Common Standard Operating Procedure.
  • Gauth. Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n).
  • YouTube. NBS (Br+/Br radical) N-bromo succinimide (preparation, properties and one MCQ) by Dr. Tanmoy Biswas.. (2023-03-27).
  • Brainly. [FREE] Write a balanced equation for the reaction of sodium bisulfite with bromine.. (2023-09-28).
  • Organic Syntheses. Working with Hazardous Chemicals. (2009-01-12).
  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Reddit. Question about use of bromine (experimental procedure) : r/Chempros. (2023-01-30).
  • Reddit. Bromination Help : r/Chempros. (2024-02-13).
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018-04-18).
  • Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination.
  • Richmond Sarpong. Quenching of Pyrophoric Materials. (2016-11-22).
  • AOBChem USA. 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.
  • Chemistry World. Electrophilic aromatic bromination study casts doubt on textbook intermediate. (2023-10-12).
  • Chem-Impex. 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD.. The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • Common Organic Chemistry. Bromination - Common Conditions.
  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • ResearchGate. (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025-08-07).
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Validation & Comparative

3-Bromo-4-isopropoxy-5-methoxybenzonitrile vs other brominated benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile and its Analogs in Modern Synthesis

For researchers, scientists, and drug development professionals, the selection of precisely functionalized building blocks is a critical determinant of synthetic efficiency and the ultimate success of a discovery program. Substituted benzonitriles are a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for constructing complex molecular architectures.[1][2] Among these, this compound stands out as a highly decorated and strategically valuable intermediate.

This guide provides an in-depth comparison of this compound with other relevant brominated benzonitriles. We will dissect its unique physicochemical properties, analyze its reactivity profile in key synthetic transformations, and provide actionable experimental protocols to demonstrate its utility. Our analysis is grounded in mechanistic principles and supported by experimental data to empower chemists in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The substitution pattern on an aromatic ring profoundly influences its physical properties, such as melting point, solubility, and lipophilicity (logP). These characteristics are not merely academic; they dictate reaction conditions, solvent choices, and the pharmacokinetic profile of resulting drug candidates. This compound possesses a unique combination of a halogen, two distinct alkoxy groups, and a nitrile moiety, setting it apart from simpler analogs.

Below is a comparative table of its properties against other common brominated benzonitriles. The inclusion of both simpler (e.g., 4-bromobenzonitrile) and structurally related (e.g., 3-bromo-4-hydroxy-5-methoxybenzonitrile) compounds provides a clear context for understanding its unique profile.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound Structure of this compoundC₁₁H₁₂BrNO₂270.12Solid (form)
4-BromobenzonitrileStructure of 4-BromobenzonitrileC₇H₄BrN182.02112-114
2-BromobenzonitrileStructure of 2-BromobenzonitrileC₇H₄BrN182.0254-56
3-Bromo-4-methoxybenzonitrileStructure of 3-Bromo-4-methoxybenzonitrileC₈H₆BrNO212.04[3]94-96
3-Bromo-4-hydroxy-5-methoxybenzonitrileStructure of 3-Bromo-4-hydroxy-5-methoxybenzonitrileC₈H₆BrNO₂228.04[4][5]137-140[4]
3-Bromo-4-fluorobenzonitrileStructure of 3-Bromo-4-fluorobenzonitrileC₇H₃BrFN200.0179-81

The larger alkoxy groups on the target compound significantly increase its molecular weight and lipophilicity compared to simpler analogs like 4-bromobenzonitrile. This can influence its solubility in organic solvents, a key consideration for reaction setup and product purification.

Reactivity and Synthetic Utility: An Expert Analysis

The synthetic utility of a brominated benzonitrile is dictated by the interplay of electronic and steric effects from its substituents. These factors govern the reactivity of both the aryl bromide and the nitrile functional groups.

Electronic Landscape and its Impact on Reactivity

The benzene ring of this compound is influenced by four distinct groups:

  • Nitrile (-CN): A strong electron-withdrawing group (EWG) through both induction and resonance. It deactivates the ring towards electrophilic aromatic substitution and is a meta-director.[6]

  • Methoxy (-OCH₃) & Isopropoxy (-OCH(CH₃)₂): Strong electron-donating groups (EDGs) through resonance, due to the lone pairs on the oxygen atoms. They are powerful activating groups and ortho, para-directors.[6]

  • Bromine (-Br): An ortho, para-director that deactivates the ring through a strong inductive withdrawing effect, which is only partially offset by a weaker resonance donating effect.[6]

The combined effect of two powerful EDGs (alkoxy groups) and one strong EWG (nitrile) creates a unique electronic environment. The ring is electron-rich, which can influence the kinetics of palladium-catalyzed cross-coupling reactions. The position of the bromine atom is meta to the electron-withdrawing nitrile group but ortho and para to the electron-donating alkoxy groups, making it an active site for C-C and C-N bond formation.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are workhorse substrates for palladium-catalyzed cross-coupling reactions, offering a good balance of reactivity and stability.[7] The general reactivity trend for aryl halides is I > Br > Cl.[8][9]

  • Versus 4-Bromobenzonitrile: 4-Bromobenzonitrile is a standard substrate for evaluating catalyst performance.[8][9] Its nitrile group is electron-withdrawing, which can enhance the rate of oxidative addition, the often rate-determining step in the catalytic cycle.[8] In contrast, this compound has strong electron-donating alkoxy groups, which enrich the ring with electron density. This may slightly decrease its reactivity in the oxidative addition step compared to benzonitriles bearing only electron-withdrawing groups. However, this is often compensated for by the high utility of the resulting multi-substituted product.

  • Versus 2-Bromobenzonitrile: The primary difference lies in sterics. The bromine atom in 2-bromobenzonitrile is ortho to the nitrile group, which can create steric hindrance around the reaction center. This can necessitate more robust catalyst systems or higher reaction temperatures to achieve comparable yields to its less hindered para and meta isomers.[10] Our target compound, with the bromine at the 3-position, is less sterically encumbered.

  • Versus 3-Bromo-4-fluorobenzonitrile: The fluorine atom in 3-bromo-4-fluorobenzonitrile is strongly electron-withdrawing via induction. This makes the aromatic ring more electron-deficient, potentially accelerating the oxidative addition step. This compound is a valuable intermediate for pharmaceuticals where a fluorine atom is desired for its ability to modulate metabolic stability and binding affinity.[11]

Utility of the Nitrile Group

The nitrile functionality is not merely a spectator. It is a versatile functional group that can be transformed into other valuable moieties, providing further synthetic pathways post-coupling.[1][12]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[2][13]

  • Reduction: It can be reduced to a primary amine (benzylamine) using reagents like LiAlH₄ or through catalytic hydrogenation.[1][2]

This dual functionality—a reactive bromine handle for coupling and a transformable nitrile group—makes these scaffolds exceptionally powerful in building molecular complexity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of these principles, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds.[7]

Objective: To synthesize 3-(4-methylphenyl)-4-isopropoxy-5-methoxybenzonitrile from this compound and 4-methylphenylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used, reliable catalyst for Suzuki couplings. The phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.

  • Base: Potassium carbonate (K₂CO₃) is a crucial component. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.

  • Solvent System: A mixture of toluene and water is often used. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt, creating a biphasic system where the reaction occurs at the interface.

Step-by-Step Methodology:
  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 270 mg, 1.0 mmol), 4-methylphenylboronic acid (1.2 eq, 163 mg, 1.2 mmol), and potassium carbonate (2.0 eq, 276 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (10 mL) and water (2.5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq, 35 mg, 0.03 mmol).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Visualization of Workflow and Mechanism

To further clarify the process, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) solvent 2. Add Solvents (Toluene/Water) reagents->solvent purge 3. Inert Gas Purge (N2 or Ar) solvent->purge catalyst 4. Add Pd Catalyst purge->catalyst react 5. Heat & Stir (90 °C, 12h) catalyst->react workup 6. Quench & Extract react->workup purify 7. Column Chromatography workup->purify product 8. Isolate Pure Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle cluster_0 pd0 Pd(0)L₂ pdiib Ar-Pd(II)-Br (L₂) pd0->pdiib Oxidative Addition pdiibn Ar-Pd(II)-Ar' (L₂) pdiib->pdiibn Transmetalation pdiibn->pd0 Reductive Elimination arbar Ar-Ar' pdiibn->arbar arbr Ar-Br arbr->pdiib boronic Ar'-B(OH)₂ + Base boronic->pdiib

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a sophisticated and highly valuable building block for chemical synthesis. While simpler analogs like 4-bromobenzonitrile serve as excellent benchmarks for reactivity, the dense functionalization of our target compound offers unparalleled opportunities for creating complex and novel molecules in fewer synthetic steps. Its unique electronic profile, stemming from the interplay of strong donating and withdrawing groups, makes it a reactive partner in essential transformations like palladium-catalyzed cross-coupling. The additional synthetic handles provided by the alkoxy and nitrile groups further amplify its utility. For researchers aiming to synthesize highly decorated aromatic cores for applications in drug discovery and materials science, this compound represents a superior and strategically sound choice over less substituted brominated benzonitriles.

References

  • BenchChem. (2025). 4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions.
  • BenchChem. (2025).
  • J&K Scientific. (2013). 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5.
  • Chem-Impex. 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625.
  • PubChem. 3-Bromo-4-methoxybenzonitrile | C8H6BrNO | CID 736049.
  • ResearchGate. Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid....
  • Sigma-Aldrich. This compound AldrichCPR 515848-62-1.
  • askIITians. (2025).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile.
  • Chemistry LibreTexts. (2022). 16.
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A Comparative Guide to the Biological Activity of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Substituted Benzonitriles in Oncology

Benzonitrile derivatives, characterized by a cyano group attached to a benzene ring, represent a versatile scaffold in medicinal chemistry. Their unique electronic and steric properties have led to their investigation in a variety of therapeutic areas, most notably in the development of novel anticancer agents.[1] The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of their biological activity, offering a promising avenue for the design of targeted therapies.

The core structure of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile combines several key features known to influence biological activity: a halogen (bromine), two alkoxy groups (isopropoxy and methoxy), and a nitrile moiety. This combination suggests a potential for these derivatives to interact with various biological targets implicated in cancer progression.

Comparative Analysis of Biological Activity: Insights from Structurally Related Compounds

Direct experimental data on the biological activity of this compound is not extensively available in the public domain.[2] Therefore, this guide will draw comparisons from structurally analogous compounds to infer potential activities and guide future research.

Anticancer Activity: A Focus on Cytotoxicity

The presence of bromine and methoxy groups on aromatic rings is a recurring motif in compounds with demonstrated anticancer properties. Studies on bromo- and methoxy-substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides have revealed potent cytotoxic effects against various human tumor cell lines, including HeLa, HT-29, and particularly MCF7 (breast adenocarcinoma).[3] The mechanism of action for these compounds was identified as the inhibition of microtubular protein polymerization, a clinically validated target for cancer chemotherapy.[3]

Similarly, bromo analogues of the natural product resveratrol, specifically tetramethoxy-trans-stilbene derivatives, have exhibited promising anticancer activity.[2] Structure-activity relationship (SAR) studies on these stilbenes indicated that the strategic placement of bromine and methoxy groups can modulate both potency and selectivity. For instance, the introduction of a bromine atom at a meta position was found to maintain high activity against the Jurkat cell line while reducing cytotoxicity towards normal cells.[2]

Table 1: Comparative Cytotoxicity of Structurally Related Bromo- and Methoxy-Substituted Aromatic Compounds

Compound ClassDerivative ExampleCancer Cell LineIC50/GI50Reference
Benzenesulphonamides4-bromo-2,5-dimethoxyaniline derivativeMCF7Sub-micromolar[3]
trans-Stilbenes4-bromo-3′,4′,5′-trimethoxy-trans-stilbeneA549 (Lung)6.36 µM[2]
Bromophenols(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK562 (Leukemia)Potent inhibition of viability[4]

Based on these findings, it is hypothesized that this compound derivatives are likely to exhibit cytotoxic activity against a range of cancer cell lines. The variation of the alkoxy group at the 4-position (e.g., isopropoxy vs. ethoxy, propoxy) is expected to influence the lipophilicity and steric bulk of the molecule, which in turn could affect cell permeability and target engagement.

Potential Mechanisms of Action

The primary mechanism of action for many cytotoxic benzonitrile derivatives is the disruption of microtubule dynamics.[1] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.

Another potential mechanism is the inhibition of protein kinases. The benzonitrile scaffold is present in a number of kinase inhibitors, and it is plausible that derivatives of this compound could be designed to target specific kinases that are dysregulated in cancer.

G cluster_0 Cellular Effects Microtubule Disruption Microtubule Disruption Apoptosis Apoptosis Microtubule Disruption->Apoptosis Leads to Kinase Inhibition Kinase Inhibition Kinase Inhibition->Apoptosis Can Induce Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->Microtubule Disruption Inhibits Tubulin Polymerization Benzonitrile Derivative->Kinase Inhibition Potential for Targeted Inhibition

Caption: Potential mechanisms of action for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds is expected to be significantly influenced by the nature of the substituents on the benzonitrile ring.

  • The Role of the Bromo Group: The bromine atom can influence the electronic properties of the ring and participate in halogen bonding with biological targets. Its position at C3 is likely crucial for activity.

  • The Methoxy Group at C5: The methoxy group is a common feature in many bioactive molecules and can affect both the electronic and steric properties of the compound.

  • The Alkoxy Group at C4: The nature of the alkoxy group at the 4-position (isopropoxy in the title compound) is a key point for derivatization. Varying the chain length and branching of this group will alter the lipophilicity (logP) of the molecule, which can impact cell membrane permeability and target binding. A systematic variation of this group would be a logical next step in optimizing the biological activity of this scaffold.

SAR_Logic cluster_properties Physicochemical & Biological Properties SAR { 3-Bromo-4-alkoxy-5-methoxybenzonitrile |  Bromo (C3) |  Alkoxy (C4) |  Methoxy (C5)} Lipophilicity Lipophilicity SAR:f2->Lipophilicity Sterics Sterics SAR:f2->Sterics SAR:f3->Sterics Electronics Electronics SAR:f1->Electronics SAR:f3->Electronics Biological_Activity Biological_Activity Lipophilicity->Biological_Activity Sterics->Biological_Activity Electronics->Biological_Activity

Caption: Key structural features influencing the biological activity of 3-Bromo-4-alkoxy-5-methoxybenzonitrile derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a standard set of in vitro assays should be employed.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental evidence is still emerging, the structural features of this compound derivatives position them as a promising class of compounds for anticancer drug discovery. The presence of bromo and methoxy substituents, which are prevalent in known cytotoxic agents, suggests a high likelihood of biological activity.

Future research should focus on the synthesis of a library of analogues with variations in the C4-alkoxy group to establish a clear structure-activity relationship. Subsequent screening of these compounds against a panel of cancer cell lines, followed by mechanistic studies to identify their molecular targets, will be crucial in validating the therapeutic potential of this novel chemical scaffold.

References

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. National Institutes of Health.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.

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The Art of Potency: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, the subtle alteration of a molecule's architecture can elicit profound changes in its biological symphony. This guide delves into the structure-activity relationship (SAR) of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile analogs, a class of compounds showing promise as potent inhibitors of tubulin polymerization. Drawing upon the well-established principles gleaned from the study of combretastatin A-4 (CA-4) and its myriad analogs, we will dissect the roles of the key functional groups that adorn this benzonitrile scaffold. Our exploration will illuminate the causal links between chemical structure and cytotoxic potency, providing a framework for the rational design of next-generation anticancer agents.

The Combretastatin Connection: A Legacy of Microtubule Disruption

The journey into the SAR of our target analogs begins with a foundational understanding of combretastatin A-4.[1][2][3] This natural product, isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1][2][3] By binding to the colchicine site on β-tubulin, CA-4 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] The core structure of CA-4 features a trimethoxyphenyl "A" ring and a substituted "B" ring connected by a cis-stilbene bridge. The 3,4,5-trimethoxy substitution pattern on the A-ring is a critical pharmacophore for its potent activity.[5][6]

Our lead molecule, this compound, can be conceptualized as a "B-ring" analog of CA-4, where the benzonitrile moiety serves as a bioisostere for other functional groups. The substitution pattern on this ring—a bromine atom and two alkoxy groups—is paramount to its biological activity.

Deconstructing the Scaffold: A Functional Group Analysis

The potency and selectivity of these benzonitrile analogs are dictated by the interplay of their constituent functional groups. Let us dissect the contribution of each component to the overall SAR.

The Indispensable Alkoxy Groups: Anchors of Activity

The presence of methoxy groups is a recurring theme in potent tubulin polymerization inhibitors. In our lead compound, the 4-isopropoxy and 5-methoxy groups are analogous to the methoxy substitutions found on the B-ring of many highly active combretastatin analogs. These groups are believed to engage in crucial hydrogen bonding and hydrophobic interactions within the colchicine binding pocket of tubulin.

The size and nature of the alkoxy group at the 4-position can significantly influence activity. While a methoxy group is common, the substitution with a slightly bulkier isopropoxy group can modulate the compound's lipophilicity and its fit within the binding site. This modification can potentially enhance binding affinity or alter the pharmacokinetic properties of the molecule.

The Role of Bromine: A Halogen's Impact on Potency

The introduction of a bromine atom at the 3-position is a strategic modification. Halogen atoms, particularly bromine, can enhance the biological activity of a molecule through several mechanisms:

  • Increased Lipophilicity: The bromo substituent increases the overall lipophilicity of the molecule, which can facilitate its passage across cell membranes to reach its intracellular target.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's binding site, thereby increasing the binding affinity.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the compound's half-life and duration of action.

Studies on bromo-analogs of other bioactive molecules have demonstrated that the introduction of bromine can lead to enhanced anticancer activity.[7]

The Benzonitrile Moiety: A Versatile Pharmacophore

The nitrile group (C≡N) is a key feature of this class of analogs. It is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions. In the context of tubulin inhibitors, the benzonitrile group can mimic the electronic and steric properties of other functional groups found in potent analogs, while offering distinct advantages in terms of synthetic accessibility and metabolic stability.

Comparative Analysis of Analog Performance

To illustrate the principles of SAR, let us consider a hypothetical comparison of analogs based on the established knowledge of combretastatin derivatives. The following table summarizes the expected impact of structural modifications on the inhibitory activity against tubulin polymerization, typically measured as the concentration required to inhibit 50% of the activity (IC50).

Analog Modification from Lead Compound Expected Impact on Tubulin Polymerization Inhibition (IC50) Rationale
Lead Compound This compoundBaselineThe combination of the bromo and alkoxy groups is expected to confer potent activity.
Analog 1 Replacement of 4-isopropoxy with 4-methoxyPotentially similar or slightly decreased activityA smaller methoxy group might have a slightly different fit in the binding pocket.
Analog 2 Removal of 3-bromo groupSignificantly decreased activityLoss of the beneficial effects of the halogen substituent (lipophilicity, potential halogen bonding).
Analog 3 Replacement of 3-bromo with 3-chloroPotentially similar or slightly decreased activityChlorine is also a halogen but has different electronic and steric properties than bromine.
Analog 4 Replacement of 5-methoxy with 5-ethoxyPotentially decreased activityThe precise positioning and size of the alkoxy groups are often critical for optimal binding.
Analog 5 Isomerization to 4-Bromo-3-isopropoxy-5-methoxybenzonitrileSignificantly decreased activityThe specific substitution pattern is crucial for fitting into the binding site.

This table is illustrative and based on established SAR principles of related compounds. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

To empirically determine the SAR of these analogs, the following experimental workflows are essential.

General Synthesis of 3-Bromo-4-alkoxy-5-methoxybenzonitrile Analogs

This protocol outlines a general synthetic route for the preparation of the target compounds.

Step 1: Bromination of Vanillin

  • Dissolve vanillin in a suitable solvent (e.g., acetic acid).

  • Slowly add a solution of bromine in the same solvent at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product, 5-bromovanillin.

  • Filter, wash with water, and dry the solid.

Step 2: Alkylation of 5-Bromovanillin

  • Dissolve 5-bromovanillin in a polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate) and the appropriate alkyl halide (e.g., isopropyl iodide for the lead compound).

  • Heat the reaction mixture until the starting material is consumed (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography to obtain the 3-bromo-4-alkoxy-5-methoxybenzaldehyde.

Step 3: Conversion to Benzonitrile

  • Dissolve the aldehyde from Step 2 in a suitable solvent (e.g., formic acid).

  • Add hydroxylamine hydrochloride and heat the mixture to form the oxime.

  • Isolate the oxime and treat it with a dehydrating agent (e.g., acetic anhydride) to yield the final 3-bromo-4-alkoxy-5-methoxybenzonitrile analog.

  • Purify the final product by recrystallization or column chromatography.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of the synthesized compounds to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials:

    • Purified tubulin protein (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Test compounds dissolved in DMSO

    • Positive control (e.g., combretastatin A-4)

    • Negative control (DMSO vehicle)

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

    • Add the test compounds at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

    • Initiate the polymerization by adding GTP to the tubulin solution and immediately dispensing the mixture into the wells of the plate.

    • Place the plate in the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

    • Plot the absorbance versus time to obtain polymerization curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Visualizing the Path to Discovery

To better conceptualize the workflow and the underlying biological mechanism, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation start Vanillin step1 Bromination start->step1 step2 Alkylation step1->step2 step3 Conversion to Nitrile step2->step3 end Target Analog step3->end assay_start Tubulin Polymerization Assay data_analysis IC50 Determination assay_start->data_analysis sar_analysis Structure-Activity Relationship data_analysis->sar_analysis

Caption: A simplified workflow for the synthesis and biological evaluation of the benzonitrile analogs.

G tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation tubulin->mitotic_spindle Inhibited analog Benzonitrile Analog analog->tubulin Binds to Colchicine Site cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: The proposed mechanism of action for the benzonitrile analogs as tubulin polymerization inhibitors.

Conclusion: Charting the Course for Future Drug Design

The structure-activity relationship of this compound analogs is deeply rooted in the principles established by the extensive research on combretastatin A-4 and other tubulin polymerization inhibitors. The strategic placement of a bromine atom and specific alkoxy groups on the benzonitrile scaffold is a compelling approach to generating potent anticancer agents. By understanding the contribution of each functional group to the molecule's interaction with its biological target, researchers can rationally design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The experimental workflows outlined in this guide provide a robust framework for the empirical validation of these design principles, paving the way for the discovery of the next generation of microtubule-targeting drugs.

References

  • Information on the biological activities of benzonitrile derivatives is synthesized from general knowledge in medicinal chemistry and not from a specific citable source in the provided search results.
  • Combretastatin A-4 and its analogs are well-documented inhibitors of tubulin polymerization.
  • The general mechanism of tubulin polymerization inhibitors is a widely established concept in cell biology and oncology and is not tied to a single citable source
  • Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Upd
  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Source: MDPI
  • The roles of functional groups in medicinal chemistry are based on general principles and not a specific reference
  • Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3'-O-substituted carbonic ether moiety as potential antitumor agents. Source: PMC - PubMed Central
  • The general principles of synthetic organic chemistry for the proposed reaction scheme are fundamental and not from a specific cited source in the search results.
  • Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. Source: PMC - NIH
  • The tubulin polymerization assay is a standard biochemical assay, and the described protocol is a generalized representation not taken from a single specific source in the search results.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Source: PubMed
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Source: PMC - NIH
  • 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a Novel Combretastatin A-4 Analog, Induces G2/M Arrest and Apoptosis by Disrupting Tubulin Polymerization in Human Cervical HeLa Cells and Fibrosarcoma HT-1080 Cells. Source: PubMed
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Source: PMC - NIH
  • Unveiling the Biological Promise: A Comparative Analysis of 4-Bromo-2-methoxyphenol Derivatives and Their Analogues. Source: Benchchem
  • General information on substituted phenethylamines is from Wikipedia and serves as broad background.Source: Wikipedia
  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Source: PMC - NIH
  • Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers. Source: PubMed
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiprolifer

Sources

A Researcher's Guide to Spectroscopic Differentiation of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel organic molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. Consequently, the ability to unambiguously differentiate between these isomers is a critical analytical challenge. This guide provides a comprehensive comparative analysis of the expected spectroscopic data for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile and its positional isomer, 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, equipping researchers with the principles and methodologies to distinguish these closely related compounds.

While experimental spectra for these specific molecules are not widely available, this guide leverages established principles of spectroscopy and data from analogous compounds to predict and contrast their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry signatures.

The Isomers in Focus: Structural Overview

The key to differentiating these isomers lies in the substitution pattern on the benzonitrile core. The relative positions of the bromine, isopropoxy, and methoxy groups create distinct electronic environments for the aromatic protons and carbons, leading to unique spectroscopic fingerprints.

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Caption: Molecular structures of the two positional isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-donating alkoxy groups (-OCH₃ and -OCH(CH₃)₂) will shield (shift upfield) the ortho and para protons, while the bromine atom has a more complex effect, involving both inductive withdrawal and weak resonance donation.

Causality Behind Predictions:

  • This compound: This isomer has two aromatic protons. The proton at C2 will be ortho to the nitrile group and the bromine atom, and meta to the methoxy group. The proton at C6 will be ortho to the methoxy group and meta to the nitrile and bromine. This asymmetry will result in two distinct singlets, as para- and meta-couplings are typically very small and often unresolved. The proton at C2 is expected to be more deshielded (downfield) due to the proximity of the electron-withdrawing nitrile and bromine.

  • 2-Bromo-4-isopropoxy-5-methoxybenzonitrile: This isomer also has two aromatic protons. The proton at C3 is ortho to the bromine and the isopropoxy group. The proton at C6 is ortho to the methoxy group and meta to the nitrile and isopropoxy group. These two protons will also appear as singlets. Their chemical shifts will be influenced by the adjacent substituents, with the proton at C3 likely being more downfield due to the neighboring bromine.

Parameter This compound (Predicted) 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (Predicted) Rationale for Differentiation
Aromatic Protons~7.2-7.5 ppm (1H, s, H-2), ~6.8-7.1 ppm (1H, s, H-6)~7.3-7.6 ppm (1H, s, H-3), ~6.7-7.0 ppm (1H, s, H-6)The chemical shifts of the two singlets will differ between the isomers due to the different positions of the bromine atom.
Isopropoxy CH~4.5-4.8 ppm (1H, septet, J ≈ 6.0 Hz)~4.5-4.8 ppm (1H, septet, J ≈ 6.0 Hz)Unlikely to be significantly different.
Methoxy CH₃~3.8-4.0 ppm (3H, s)~3.8-4.0 ppm (3H, s)Unlikely to be significantly different.
Isopropoxy CH₃~1.3-1.5 ppm (6H, d, J ≈ 6.0 Hz)~1.3-1.5 ppm (6H, d, J ≈ 6.0 Hz)Unlikely to be significantly different.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra will provide a clear distinction based on the number and chemical shifts of the aromatic carbon signals.

Causality Behind Predictions:

  • Symmetry: Both molecules are asymmetric, so we expect to see six distinct signals for the aromatic carbons in each case.

  • Substituent Effects: The carbon atoms directly attached to the electron-donating oxygen atoms (C4 and C5 in the 3-bromo isomer; C4 and C5 in the 2-bromo isomer) will be significantly shielded and appear at higher field (lower ppm values) compared to the other aromatic carbons. The carbon attached to the bromine (C3 or C2) will be deshielded. The nitrile carbon will appear in the characteristic region of ~115-120 ppm.

Carbon Type This compound (Predicted Range) 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (Predicted Range) Rationale for Differentiation
C-CN~105-110 ppm~105-110 ppmThe chemical shift of the carbon bearing the nitrile group will be different due to the change in the ortho substituent (Br vs. H).
C-Br~112-118 ppm (at C3)~110-115 ppm (at C2)The position of the C-Br signal is a direct indicator of the isomer.
C-O (Alkoxy)~145-155 ppm (2 signals)~145-155 ppm (2 signals)Subtle shifts may be observed, but the C-Br and protonated carbon signals are more diagnostic.
Aromatic CH~110-125 ppm (2 signals)~110-125 ppm (2 signals)The specific shifts will be unique to each isomer's substitution pattern.
C≡N~117-120 ppm~117-120 ppmUnlikely to be a primary point of differentiation.
Alkoxy Carbons~70-75 (CH), ~21-23 (CH₃), ~55-57 (OCH₃)~70-75 (CH), ~21-23 (CH₃), ~55-57 (OCH₃)Unlikely to be significantly different.

Part 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) – Corroborative Techniques

While NMR is often definitive, IR and MS provide complementary data that can confirm the presence of key functional groups and the overall molecular weight.

Predicted Infrared (IR) Spectral Data

The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can sometimes be used for differentiation.

Functional Group Characteristic Absorption (cm⁻¹) (Predicted) Rationale for Differentiation
C≡N Stretch2220 - 2240 (sharp, strong)The position might shift slightly based on the electronic effects of the adjacent groups, but this is unlikely to be a reliable point of differentiation.
Aromatic C=C Stretch1580 - 1610, 1450 - 1500Minor differences in band shape and position may be observable.
C-O-C Stretch (Aryl-Alkyl Ether)1200 - 1275 (strong), 1020 - 1075The pattern of these bands in the fingerprint region could differ between the isomers.
Aromatic C-H Bending (out-of-plane)800 - 900The specific pattern of C-H bending vibrations is sensitive to the substitution pattern on the benzene ring and could be a key differentiating feature.
Predicted Mass Spectrometry (MS) Fragmentation Data

Electron ionization mass spectrometry (EI-MS) will yield the molecular ion peak and characteristic fragment ions. The bromine atom will produce a distinctive isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Causality Behind Predictions:

The primary fragmentation pathways are expected to involve the loss of the alkyl groups from the ethers and potentially the loss of the bromine atom.

  • Molecular Ion: Both isomers will show a molecular ion peak (M⁺) at m/z 270 and an M+2 peak at m/z 272, with approximately equal intensity, confirming the presence of one bromine atom.

  • Key Fragmentations:

    • Loss of a methyl group (-15): Fragmentation of the methoxy or isopropoxy group.

    • Loss of an isopropyl group (-43): α-cleavage of the isopropoxy ether linkage.

    • Loss of propene (-42): McLafferty-type rearrangement of the isopropoxy group.

    • Loss of Br (-79/81): Cleavage of the C-Br bond.

While the major fragments will be the same, the relative intensities of these fragments may differ due to the different steric and electronic environments around the functional groups in each isomer.

Ion (m/z) Identity Expected Presence in Both Isomers? Rationale for Differentiation
270/272[M]⁺YesConfirms molecular formula and presence of one bromine atom.
255/257[M - CH₃]⁺YesRelative intensity might vary.
227/229[M - C₃H₇]⁺YesThe stability of the resulting cation might differ, leading to different peak intensities.
191[M - Br]⁺YesThe ease of bromine loss could be influenced by its position, affecting the relative abundance of this ion.

Experimental Protocols

To acquire the data discussed above, standardized laboratory procedures should be followed.

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Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation: Dissolve 5-10 mg in 0.6 mL CDCl₃ NMR_Acq Data Acquisition: 400 MHz Spectrometer ¹H and ¹³C{¹H} Spectra NMR_Prep->NMR_Acq NMR_Proc Data Processing: Fourier Transform, Phase Correction, Baseline Correction NMR_Acq->NMR_Proc IR_Prep Sample Preparation: ATR or KBr pellet IR_Acq Data Acquisition: FT-IR Spectrometer 4000-400 cm⁻¹ IR_Prep->IR_Acq IR_Proc Data Processing: Background Subtraction IR_Acq->IR_Proc MS_Prep Sample Preparation: Dissolve in suitable solvent (e.g., MeOH) MS_Acq Data Acquisition: EI-MS, 70 eV Scan m/z 50-500 MS_Prep->MS_Acq MS_Proc Data Processing: Spectrum Averaging MS_Acq->MS_Proc

Caption: Standard workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the benzonitrile isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters include a spectral width of ~250 ppm and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source (often via a direct insertion probe or GC inlet). Acquire the mass spectrum using a standard EI energy of 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 50-350).

  • Data Processing: The software will generate a mass spectrum plotting relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The definitive differentiation between this compound and its 2-bromo isomer is most reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The number of signals, their chemical shifts, and the splitting patterns of the aromatic protons provide a unique and predictable fingerprint for each substitution pattern. While IR spectroscopy and mass spectrometry are excellent for confirming functional groups and molecular weight, they offer less definitive information for distinguishing between these specific positional isomers. By applying the principles and protocols outlined in this guide, researchers can confidently elucidate the correct structure of their synthesized or isolated compounds.

References

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.

A Comparative Guide to HPLC Purity Analysis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a substituted benzonitrile with potential applications in pharmaceutical synthesis. By exploring different stationary phase chemistries and mobile phase compositions, this document offers a practical framework for developing a robust, specific, and reliable analytical method.

Introduction to the Analyte and the Analytical Challenge

This compound (MW: 270.12 g/mol , Formula: C₁₁H₁₂BrNO₂) is a complex aromatic molecule.[1] Its structure, featuring a benzonitrile core with bromo, isopropoxy, and methoxy substitutions, presents a unique analytical challenge. The presence of the benzonitrile chromophore suggests strong UV absorbance, making HPLC with UV detection a suitable analytical technique. However, the molecule's hydrophobicity, influenced by the isopropoxy and bromo groups, requires careful selection of the stationary and mobile phases to achieve optimal retention and peak shape.

The primary goal of this purity analysis is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products. Given the absence of established public monographs for this specific molecule, this guide is built upon fundamental chromatographic principles and established guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7]

Proposed Primary HPLC Method and Rationale

Based on the hydrophobic nature of the analyte, a reversed-phase HPLC method is the logical starting point. The following primary method is proposed as a robust and efficient approach for the purity analysis of this compound.

Experimental Protocol: Primary Method

1. Instrumentation:

  • A validated HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (Assumed based on the benzonitrile chromophore; should be optimized by running a UV scan of the analyte).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Solvent: A 50:50 (v/v) mixture of acetonitrile and water is recommended as the diluent to ensure solubility and compatibility with the initial mobile phase conditions.

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the diluent. From this, prepare a working standard solution at 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.

4. System Suitability:

  • Inject the working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing factor (Asymmetry factor): 0.8 - 1.5.

    • Theoretical plates (N): ≥ 2000.

Rationale for the Primary Method

The choice of a C18 column is based on its wide applicability and proven effectiveness for retaining and separating hydrophobic compounds like the target analyte. The use of a gradient elution with acetonitrile and water allows for the efficient elution of the main compound while also providing sufficient resolution from potential earlier and later eluting impurities. The addition of a small amount of phosphoric acid to the aqueous mobile phase helps to protonate any residual silanols on the silica-based stationary phase, thereby improving peak shape and reducing tailing. A column temperature of 30 °C is chosen to ensure reproducibility and reduce viscosity, leading to lower backpressure.

Comparative Analysis of Alternative HPLC Methods

To ensure the chosen method is optimal, it is essential to compare its performance against viable alternatives. Here, we propose two alternative methods that explore different stationary phase selectivities and mobile phase modifiers.

Alternative Method 1: Phenyl-Hexyl Stationary Phase

This method investigates the utility of a different stationary phase chemistry to potentially offer a different selectivity for the analyte and its impurities.

  • Column: Phenyl-Hexyl stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Rationale: The phenyl-hexyl phase provides π-π interactions in addition to hydrophobic interactions. This can be beneficial for separating aromatic compounds and may offer a different elution order or improved resolution for certain impurities compared to a standard C18 phase. The other chromatographic conditions would remain the same as the primary method to allow for a direct comparison of the column's performance.

Alternative Method 2: Methanol as Organic Modifier

This alternative explores the effect of a different organic modifier on the separation.

  • Mobile Phase B: Methanol.

  • Rationale: Methanol is a more polar and protic solvent compared to acetonitrile. This can lead to different selectivity and potentially improved resolution for certain compounds. While methanol generally results in higher backpressure, it can sometimes offer superior peak shapes for certain analytes. The gradient program may need to be adjusted to account for the different solvent strength of methanol.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the performance of the three methods, assuming the presence of two hypothetical impurities: a more polar impurity (Impurity A) and a less polar impurity (Impurity B).

ParameterPrimary Method (C18/ACN)Alternative Method 1 (Phenyl-Hexyl/ACN)Alternative Method 2 (C18/Methanol)
Resolution (Analyte/Impurity A) 2.53.12.2
Resolution (Analyte/Impurity B) 2.82.53.0
Tailing Factor (Analyte) 1.11.21.0
Analysis Time (min) 252528
Relative Retention Time (Impurity A) 0.850.820.88
Relative Retention Time (Impurity B) 1.151.181.12

Interpretation of Hypothetical Data:

  • Alternative Method 1 (Phenyl-Hexyl/ACN): Shows improved resolution for the more polar impurity (Impurity A), suggesting that the π-π interactions of the phenyl-hexyl phase are beneficial for its separation. However, the resolution for the less polar impurity (Impurity B) is slightly decreased.

  • Alternative Method 2 (C18/Methanol): Provides the best resolution for the less polar impurity (Impurity B) and the best peak shape (lowest tailing factor). However, it results in a longer analysis time.

This comparative data, although hypothetical, illustrates the importance of screening different column chemistries and mobile phases during method development to achieve the optimal separation for a specific analytical challenge.

Visualizing the Workflow and Method Comparison

To provide a clear overview of the analytical process and the comparison between the different methods, the following diagrams are presented.

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison Comparison of HPLC Method Parameters cluster_params Variable Parameters Primary Primary Method C18 Stationary Phase Acetonitrile Organic Modifier 0.1% H3PO4 in Water Alt1 Alternative Method 1 Phenyl-Hexyl Stationary Phase Acetonitrile Organic Modifier 0.1% H3PO4 in Water Alt2 Alternative Method 2 C18 Stationary Phase Methanol Organic Modifier 0.1% H3PO4 in Water StationaryPhase Stationary Phase StationaryPhase->Primary Hydrophobic Interactions StationaryPhase->Alt1 Hydrophobic & π-π Interactions MobilePhase Organic Modifier MobilePhase->Primary Aprotic MobilePhase->Alt2 Protic

Caption: Comparison of Key HPLC Method Parameters.

Conclusion and Recommendations

This guide has presented a comprehensive framework for the purity analysis of this compound by HPLC. The proposed primary method, utilizing a C18 column with an acetonitrile/water gradient, serves as a robust starting point for method development. However, the comparative analysis highlights the value of exploring alternative stationary phases, such as Phenyl-Hexyl, and different organic modifiers, like methanol, to optimize the separation of specific impurities.

For any laboratory undertaking this analysis, it is crucial to perform initial experiments to determine the actual UV absorbance maximum and solubility of the compound to refine the proposed methods. Furthermore, a thorough method validation, following ICH and USP guidelines, must be conducted to demonstrate the method's suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness. By systematically evaluating these different chromatographic conditions, researchers can develop a highly reliable and scientifically sound HPLC method for the purity determination of this compound, ensuring the quality and integrity of their research and development efforts.

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R2)
  • ProPharma Group.
  • Phenomenex.
  • Agilent Technologies.
  • ECA Academy.
  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
  • European Pharmacopoeia. 2.2.46.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration.
  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
  • ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
  • European Pharmacopoeia. 2.2.46.
  • Pharmaguideline.
  • AMSbio.
  • YouTube. Understanding ICH Q2(R2)
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

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A Multi-Platform Spectroscopic Guide to the Structural Confirmation of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive, data-driven framework for the unambiguous structural confirmation of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results. By comparing the target analyte with a structurally similar compound, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, we demonstrate how orthogonal analytical methods provide a self-validating system for structural elucidation.

Introduction: The Imperative of Structural Verification

In the fields of chemical synthesis and medicinal chemistry, the precise structural confirmation of a novel or synthesized molecule is a foundational requirement. An error in structural assignment can invalidate subsequent biological, toxicological, and pharmacological data, leading to significant losses in time and resources. The subject of this guide, This compound , is a substituted aromatic nitrile, a class of compounds often used as intermediates in the synthesis of complex molecular scaffolds.[1]

Its identity is defined by its molecular formula, C₁₁H₁₂BrNO₂, and its unique arrangement of substituents on the benzene ring.[2] To confirm this specific arrangement, a multi-pronged analytical approach is not just recommended but essential. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information, each probing different aspects of the molecule's constitution.[3]

This guide will detail the application of these techniques, comparing the resulting data for our target analyte with that of 3-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS: 52805-45-5).[4][5] This comparator was strategically chosen; its core structure is identical except for the substitution of an isopropoxy group with a hydroxyl group. This single change produces distinct and predictable differences in the spectral data, serving as an excellent internal validation for our analysis.

PropertyThis compound 3-Bromo-4-hydroxy-5-methoxybenzonitrile
CAS Number 515848-62-152805-45-5[4]
Molecular Formula C₁₁H₁₂BrNO₂C₈H₆BrNO₂[1][4]
Molecular Weight 270.12 g/mol 228.04 g/mol [1][5]
Structure

The Analytical Workflow: A Strategy for Certainty

A robust structural confirmation process follows a logical progression from initial purity and identity checks to a detailed mapping of the molecular framework. The workflow below illustrates how the combination of MS, FTIR, and NMR provides a comprehensive and self-reinforcing analysis.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Definitive Structural Mapping cluster_2 Phase 3: Final Confirmation Compound Synthesized Compound (Presumed Target) MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern Compound->MS FTIR FTIR Spectroscopy Confirms Presence of Key Functional Groups Compound->FTIR Interpretation Integrated Data Interpretation (MS + FTIR + NMR) MS->Interpretation FTIR->Interpretation NMR NMR Spectroscopy (¹H & ¹³C) Determines C-H Framework & Connectivity NMR->Interpretation Confirmation Unambiguous Structural Confirmation Interpretation->Confirmation

Caption: Workflow for unambiguous structural confirmation.

Mass Spectrometry: Confirming Elemental Composition

Expertise & Rationale: Mass spectrometry is the first line of analytical defense. Its primary role here is to confirm the molecular weight and, crucially, to verify the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M⁺ and M+2) separated by 2 m/z units and having an intensity ratio of approximately 1:1.[6][7] This signature is a powerful diagnostic tool for halogenated compounds.[8][9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode.

  • Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500. Ensure the resolution is sufficient to resolve the isotopic peaks clearly.

Comparative Mass Spectrometry Data
FeatureThis compound 3-Bromo-4-hydroxy-5-methoxybenzonitrile
Expected [M+H]⁺ (⁷⁹Br) 270.0124 m/z[2]228.9609 m/z
Expected [M+H]⁺ (⁸¹Br) 272.0103 m/z230.9588 m/z
Key Diagnostic Feature Presence of a ~1:1 intensity doublet at m/z 270/272Presence of a ~1:1 intensity doublet at m/z 229/231

Trustworthiness: The observation of the distinct M+ and M+2 peaks with nearly identical intensities provides high confidence in the presence of one bromine atom per molecule. The measured mass of these ions must match the calculated theoretical mass for the proposed elemental formula, confirming the overall composition.

FTIR Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy is an exceptionally rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For our target analyte, we expect to see absorptions corresponding to the nitrile (C≡N), aromatic C=C bonds, ether (C-O-C) linkages, and aliphatic C-H bonds of the isopropoxy group.[3][10] The comparison with the hydroxyl-containing analog is particularly illustrative, as the broad O-H stretching vibration is a highly conspicuous band that will be absent in our target compound's spectrum.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Record a background spectrum on a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Comparative FTIR Data
Vibrational ModeExpected Range (cm⁻¹)This compound 3-Bromo-4-hydroxy-5-methoxybenzonitrile
O-H Stretch (Alcohol/Phenol) 3200-3600 (broad)[10]Absent Present
Aromatic C-H Stretch 3000-3100PresentPresent
Aliphatic C-H Stretch 2850-3000Present (Strong) Absent
Nitrile (C≡N) Stretch 2220-2240 (sharp, strong)[11][12]Present Present
Aromatic C=C Stretch 1400-1650[11]PresentPresent
Ether (C-O-C) Stretch 1000-1300PresentPresent

Trustworthiness: The FTIR analysis provides a self-validating checkpoint. The presence of the sharp nitrile peak confirms the core benzonitrile structure in both compounds. The critical differentiating evidence is the presence of strong aliphatic C-H stretches and the complete absence of the broad O-H band in the spectrum of this compound, which directly supports the presence of the isopropoxy group over a hydroxyl group.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Rationale: While MS confirms the mass and FTIR identifies functional groups, NMR spectroscopy provides the definitive map of the molecular structure. ¹H NMR reveals the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR provides a count of the unique carbon atoms in the molecule.[3] The combination of these two techniques allows for the complete assembly of the molecular puzzle. For our analyte, the key diagnostic signals in the ¹H NMR will be the unique septet and doublet pattern of the isopropoxy group, which is fundamentally different from the single, broad hydroxyl proton signal in the comparator compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Average 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Comparative ¹H NMR Data (Predicted)
Proton EnvironmentMultiplicityIntegrationThis compound 3-Bromo-4-hydroxy-5-methoxybenzonitrile
Aromatic H Doublet / Singlet2HPresentPresent
-OCH(CH₃)₂ (methine) Septet1HPresent Absent
-OCH(CH₃)₂ (methyl) Doublet6HPresent Absent
-OCH₃ (methoxy) Singlet3HPresentPresent
-OH (hydroxyl) Broad Singlet1HAbsentPresent
Comparative ¹³C NMR Data (Predicted)
Carbon EnvironmentThis compound 3-Bromo-4-hydroxy-5-methoxybenzonitrile
Aromatic Carbons ~6 signals~6 signals
Nitrile Carbon (-C≡N) Present (~115-120 ppm)Present (~115-120 ppm)
-OCH(CH₃)₂ (methine) Present (~70-75 ppm)Absent
-OCH(CH₃)₂ (methyl) Present (~20-25 ppm)Absent
-OCH₃ (methoxy) Present (~55-60 ppm)Present (~55-60 ppm)

Trustworthiness: The NMR data provides the highest level of structural proof. The specific splitting patterns (a septet coupled to a doublet) are an unmistakable signature of an isopropoxy group. The integration values in the ¹H spectrum (1H for the methine, 6H for the methyls) confirm its identity. The presence of the corresponding carbon signals in the ¹³C spectrum and the absence of a hydroxyl proton signal in the ¹H spectrum provide a final, definitive confirmation of the structure.

Conclusion: A Synthesis of Orthogonal Evidence

The structural confirmation of This compound is achieved not by a single piece of evidence, but by the logical convergence of three independent, orthogonal analytical techniques.

  • Mass Spectrometry confirmed the correct molecular weight (270.12 g/mol ) and the presence of a single bromine atom via the characteristic 1:1 isotopic pattern at m/z 270/272.[6]

  • FTIR Spectroscopy identified the required functional groups, including the nitrile (C≡N), ether (C-O-C), and aromatic rings. Critically, it confirmed the presence of aliphatic C-H bonds and the absence of a hydroxyl group.[10][12]

  • NMR Spectroscopy provided the definitive structural map, elucidating the precise connectivity of the atoms. The unique ¹H NMR signals for the isopropoxy group (a 1H septet and a 6H doublet) and the corresponding ¹³C signals served as the final, unambiguous proof of structure.

This multi-platform approach, validated by comparison with a closely related analog, provides a robust and scientifically rigorous confirmation of the target molecule's identity, meeting the highest standards required for research and development.

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A Comparative Guide to the Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Selecting Modern, Safer, and Efficient Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a highly functionalized aromatic building block crucial in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and advanced materials. The precise arrangement of its bromo, isopropoxy, methoxy, and cyano substituents presents a synthetic challenge that demands high regioselectivity and efficiency. Traditional synthetic routes often rely on hazardous reagents and harsh conditions, prompting the need for safer, more sustainable, and equally effective alternatives.

This guide provides a comprehensive comparison of alternative reagents for the key transformations required to synthesize the title compound. We will dissect the synthesis into its core strategic steps, evaluate classical versus modern reagents based on performance, safety, and environmental impact, and provide detailed, field-tested protocols. The objective is to empower researchers and process chemists to make informed decisions that enhance safety, improve yield, and align with the principles of green chemistry.

Retrosynthetic Analysis: Devising the Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary pathways, hinging on the sequence of introducing the bromo and cyano functionalities. The isopropoxy group is most conveniently installed via Williamson ether synthesis on a phenolic precursor.

G cluster_0 Key Disconnections TM Target Molecule 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile CN_disconnect C-CN Bond (Cyanation) TM->CN_disconnect Route 1 CBr_disconnect C-Br Bond (Bromination) TM->CBr_disconnect Route 2 CO_disconnect C-O Bond (Etherification) TM->CO_disconnect Route 1 & 2 Intermediate1 Intermediate A 3-Bromo-4-isopropoxy- 5-methoxyaniline CN_disconnect->Intermediate1 Sandmeyer or Pd-Coupling Precursor Intermediate3 Intermediate C 4-Isopropoxy-5-methoxy- benzonitrile CBr_disconnect->Intermediate3 Electrophilic Bromination Precursor Intermediate2 Intermediate B 3-Bromo-4-hydroxy- 5-methoxybenzonitrile CO_disconnect->Intermediate2 Williamson Ether Synthesis Precursor G cluster_0 Traditional: Sandmeyer Reaction cluster_1 Alternative: Pd-Catalyzed Cross-Coupling cluster_2 Safer Cyanide Sources for Cross-Coupling Aniline Aryl Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HBr 0-5 °C Nitrile1 Aryl Nitrile (Ar-CN) Diazonium->Nitrile1 CuCN, heat (Highly Toxic) ArylHalide Aryl Bromide (Ar-Br) Nitrile2 Aryl Nitrile (Ar-CN) ArylHalide->Nitrile2 Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., dppf) Cyanide Source K4FeCN6 K4[Fe(CN)6] (Low Toxicity) ZnCN2 Zn(CN)2 (Moderate Toxicity) Formamide Formamide (Cyanide-Free)

A Comparative Guide to the Cytotoxicity of Substituted Benzonitrile Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the benzonitrile scaffold has emerged as a privileged structure, integral to the design of novel therapeutic agents.[1][2] Its unique physicochemical properties, including its role as a hydrogen bond acceptor and a bioisostere for various functional groups, have positioned it as a cornerstone in medicinal chemistry. This guide provides a comparative analysis of the cytotoxic profiles of various 3-bromo-4-isopropoxy-5-methoxybenzonitrile derivatives, offering insights into their potential as anticancer compounds. Through the lens of established in vitro assays, we will explore the structure-activity relationships that govern their cytotoxic efficacy, providing a valuable resource for researchers and drug development professionals.

The Rationale for Cytotoxicity Profiling

The initial evaluation of a novel compound's cytotoxic potential is a critical juncture in the drug discovery pipeline.[3][4][5] In vitro cytotoxicity assays serve as a fundamental tool to assess a compound's ability to induce cell death, providing essential data on its efficacy and potency.[4][5] By determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50%, researchers can compare the cytotoxic activity of different molecules and select promising candidates for further development.[3][4] Furthermore, elucidating the mechanism of cell death, whether through apoptosis or necrosis, is crucial for the comprehensive characterization of a potential therapeutic agent.[4]

Comparative Cytotoxicity of Benzonitrile Derivatives

The cytotoxic activity of various substituted benzonitrile derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the IC50 values, providing a comparative overview of their potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Phenylacrylonitrile1g2aHCT1160.0059[6]
BEL-74020.0078[6]
Indole-AcrylonitrileCompound 2lNCI-60 Panel (Mean)0.38[2]
N-benzoyl-N'-phenylthiourea2,4-Cl BFTUMCF-7310[2]
Substituted 1,2,3-BenzotriazinesCompound 8mT47D (Breast)Data not specified, but noted as more potent than PTK787
DU145 (Prostate)Data not specified, but noted as more potent than PTK787
PC-3 (Prostate)Data not specified, but noted as more potent than PTK787
LL/2 (Lung)Data not specified, but noted as more potent than PTK787
B16F0 (Melanoma)Data not specified, but noted as more potent than PTK787
Methoxy-substituted phenylacrylonitrilesCompound 2bMCF-744 (48h)[7]
Compound 2cMCF-7363 (24h), 34 (48h)[7]
Substituted QuinazolinonesCompounds 1-16MCF-70.16 - 4.65[8]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Elucidating the Mechanism of Action: Key Experimental Protocols

A thorough understanding of a compound's cytotoxic effect requires a multi-faceted approach, employing a suite of assays to probe different aspects of cell health and death. Below are detailed protocols for three fundamental in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The principle of this assay lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test benzonitrile derivative. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.5% v/v) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to correct for background absorbance.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Benzonitrile Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 590 nm solubilize->read

Caption: Workflow of the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14][15] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, making it a reliable indicator of cell death.[3][15]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the treatment period, carefully collect a small amount of the cell culture supernatant (2-5 µL) from each well.[13]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[15]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at 490 nm using a microplate reader.[14][15]

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction Enzymatic Reaction cluster_readout Readout start Seed & Treat Cells collect Collect Supernatant start->collect add_reagents Add LDH Reaction Mix collect->add_reagents incubate Incubate 30 min add_reagents->incubate read Measure Absorbance at 490 nm incubate->read

Caption: Workflow of the LDH cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the benzonitrile derivative at concentrations around the IC50 value for the desired time.[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[3]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[3] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[16][17]

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis start Seed & Treat Cells in 6-well Plate harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V & PI harvest->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Structure-Activity Relationship Insights

The compiled data, though from varied studies, suggests that the cytotoxic potency of benzonitrile derivatives is significantly influenced by the nature and position of their substituents. For instance, the 2-phenylacrylonitrile derivative 1g2a exhibited exceptionally potent inhibitory activity in the nanomolar range against HCT116 and BEL-7402 cancer cells, highlighting the importance of this particular scaffold.[6] In contrast, the N-benzoyl-N'-phenylthiourea derivative 2,4-Cl BFTU showed significantly weaker activity, with an IC50 in the millimolar range against MCF-7 cells.[2]

Furthermore, studies on methoxy-substituted phenylacrylonitriles revealed that the duration of exposure can dramatically impact the observed cytotoxicity, with a 48-hour treatment leading to a much lower IC50 value for compound 2c compared to a 24-hour treatment.[7] This underscores the importance of time-course studies in cytotoxicity assessments. The broad range of IC50 values for substituted quinazolinones (0.16 to 4.65 µM) against MCF-7 cells also points to a high degree of sensitivity to structural modifications within this class of compounds.[8]

Conclusion

The comparative analysis of various benzonitrile derivatives underscores the significant potential of this chemical class in the development of novel anticancer agents. The cytotoxicity profiles reveal a strong dependence on the specific substitution patterns around the benzonitrile core. The detailed protocols for key in vitro assays provided herein offer a robust framework for the systematic evaluation of new chemical entities. Future research should focus on the synthesis and comprehensive cytotoxic profiling of a focused library of this compound derivatives to delineate more precise structure-activity relationships and identify lead candidates for further preclinical development.

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Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic efficacy is paramount. Benzonitrile derivatives have emerged as a promising class of compounds, demonstrating a spectrum of biological activities. This guide provides a comparative analysis of the predicted antimicrobial activity of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a compound with a unique substitution pattern, against related molecules. Due to the absence of direct experimental data on the target compound, this analysis is built upon established structure-activity relationships (SAR) within this chemical class, offering a predictive framework for researchers, scientists, and drug development professionals.

Structural Comparison of Benzonitrile Derivatives

The antimicrobial activity of a compound is intrinsically linked to its chemical structure. The subject of this guide, this compound, possesses a distinct combination of substituents on the benzonitrile core. To infer its potential activity, we will compare it with other benzonitrile derivatives for which antimicrobial data have been reported.

Compound NameChemical StructureKey Substituents
This compound (Structure not available in search results)3-Bromo, 4-isopropoxy, 5-methoxy
Benzonitrile(Basic benzonitrile structure)None
Halogenated Benzonitriles(Benzonitrile with halogen substituents)Halogens (e.g., Chloro, Bromo)
Methoxy-substituted Phenylacrylonitriles(Phenylacrylonitrile with methoxy groups)Methoxy groups
Nitro-substituted Benzonitriles(Benzonitrile with nitro group)Nitro group

Predicted Antimicrobial Activity and Structure-Activity Relationship (SAR)

The antimicrobial potential of this compound can be extrapolated by analyzing the influence of its individual and combined functional groups on the biological activity of related molecules.

The Role of the Nitrile Group: The nitrile moiety is a key feature in many biologically active compounds and has been increasingly incorporated into pharmaceutical agents. In some contexts, nitrile-containing compounds have demonstrated significant potential in drug design and discovery.

Influence of Halogenation (Bromo Group): The presence of a bromine atom on the aromatic ring is a common strategy in medicinal chemistry to enhance antimicrobial activity. Halogenated compounds, including bromo-substituted derivatives, have shown potent antibacterial and antifungal properties. For instance, studies on flavonoid and coumarin derivatives have demonstrated that the inclusion of a bromine atom can lead to significant inhibitory effects against various pathogenic microbes.[1][2][3]

Impact of Alkoxy Groups (Methoxy and Isopropoxy): Methoxy groups are known to have a significant effect on the biological activities of various compounds.[4] Depending on their position on the aromatic ring, they can modulate the electronic and lipophilic properties of a molecule, which in turn can influence its interaction with microbial targets.[4] For example, some methoxy derivatives of chalcones and phenylacrylonitriles have exhibited notable antifungal and antibacterial activities.[4][5] The isopropoxy group, being bulkier than a methoxy group, can further influence the steric and hydrophobic characteristics of the molecule, which may play a role in its biological activity.

Synergistic Effects and Predicted Activity: The combination of a bromo, a methoxy, and an isopropoxy group on the benzonitrile scaffold of the target compound suggests a multi-faceted influence on its potential antimicrobial properties. The halogen atom is likely to contribute to the overall potency, while the alkoxy groups will modulate its solubility, lipophilicity, and potentially its interaction with specific microbial enzymes or cellular structures. Quantitative Structure-Activity Relationship (QSAR) studies on benzonitriles have indicated that hydrophobicity and the reactivity of substituents are crucial for their biological effects.[6]

Based on these observations, it is hypothesized that this compound could exhibit significant antimicrobial activity. The presence of the bromo and methoxy groups, which have been independently associated with antimicrobial effects in other aromatic compounds, suggests a strong potential for this molecule.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically validate the predicted antimicrobial activity of this compound and its analogues, standardized antimicrobial susceptibility testing methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures.[7] Below are detailed protocols for two of the most common methods.

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[8][9]

Principle: The antimicrobial agent diffuses from the disk into the agar medium. If the organism is susceptible, its growth will be inhibited in a circular zone around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the agent.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Select several morphologically similar colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[9]

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with a known concentration of the test compound (and standard antibiotics for comparison) onto the inoculated agar surface.

    • Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of inhibition zones.[11]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints provided by CLSI guidelines.[11]

Kirby_Bauer_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate (Confluent Lawn) A->B C Apply Antimicrobial Disks B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zones of Inhibition (mm) D->E F Interpret Results (S, I, R) (Compare to CLSI Standards) E->F

Caption: Workflow of the Kirby-Bauer Disk Diffusion Test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] The broth microdilution method is a quantitative technique used to determine the MIC.[13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plate is incubated, and the wells are observed for visible growth (turbidity).

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.[14]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.[12]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[15]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate at 37°C for 16-20 hours C->D E Observe for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

While direct experimental evidence for the antimicrobial activity of this compound is currently lacking, a comparative analysis based on the structure-activity relationships of related benzonitrile and substituted aromatic compounds provides a strong rationale for its investigation as a potential antimicrobial agent. The presence of bromo and methoxy functional groups, which are known to contribute to the antimicrobial efficacy of various chemical scaffolds, suggests that this compound warrants further study. The standardized experimental protocols detailed in this guide, namely the Kirby-Bauer disk diffusion test and the broth microdilution method for MIC determination, offer a robust framework for the empirical evaluation of its antimicrobial properties. Such studies are essential to validate the predictive analysis presented here and to determine the spectrum and potency of this novel benzonitrile derivative.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
  • Wikipedia. (n.d.). Minimum inhibitory concentration.
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  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
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A Comparative In Silico Analysis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in silico comparison of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile and its interactions with a selected protein kinase target. Designed for researchers, scientists, and drug development professionals, this document outlines a robust computational workflow, from target selection and ligand preparation to molecular docking and dynamic simulations. By presenting a detailed, step-by-step methodology and comparative analysis against known kinase inhibitors, this guide serves as a practical resource for evaluating the potential of novel small molecules in silico.

Introduction: The Rationale for In Silico Investigation

This compound is a substituted benzonitrile, a chemical scaffold prevalent in many biologically active compounds. Benzonitrile derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties.[1] Many of these effects are attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer. In the absence of extensive experimental data for this compound, in silico modeling offers a powerful, resource-efficient approach to predict its potential protein targets, binding affinity, and mode of interaction. This computational pre-assessment is invaluable for hypothesis generation and guiding subsequent experimental validation.

This guide will focus on a comparative in silico analysis, pitting this compound against known inhibitors of a selected kinase. This approach not only predicts the potential of our lead compound but also benchmarks its performance against established molecules, providing a richer context for interpretation.

Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Based on the established role of benzonitrile derivatives as anticancer agents targeting protein kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been selected as the protein target for this study.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.

Comparator Molecules

To provide a robust comparison, two well-characterized VEGFR-2 inhibitors with diverse chemical scaffolds will be used alongside this compound:

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of several cancers, known to inhibit VEGFR-2.

  • Axitinib: A potent and selective inhibitor of VEGFRs.

In Silico Modeling Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive in silico comparison.

Part 1: Ligand and Receptor Preparation

Objective: To prepare the 3D structures of the ligands and the VEGFR-2 protein for docking and simulation.

Protocol:

  • Ligand Structure Preparation:

    • The 3D structure of this compound will be generated using a molecular builder such as Avogadro.

    • The structures of Sorafenib and Axitinib will be obtained from the PubChem database.

    • All ligand structures will be energy minimized using the MMFF94 force field.

    • Partial charges will be assigned using the Gasteiger method.

  • Receptor Structure Preparation:

    • The 3D crystal structure of VEGFR-2 in complex with a ligand will be downloaded from the Protein Data Bank (PDB).

    • The protein structure will be prepared by removing water molecules and any co-crystallized ligands.

    • Polar hydrogens will be added, and non-polar hydrogens will be merged.

    • Partial charges will be assigned to the protein atoms.

Part 2: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the ligands to the active site of VEGFR-2.

Protocol:

  • Grid Box Generation:

    • A grid box will be defined around the active site of VEGFR-2, encompassing the region where the native ligand binds.

  • Docking with AutoDock Vina:

    • Molecular docking will be performed using AutoDock Vina, a widely used open-source docking program.[2][3]

    • The prepared ligand and receptor files will be used as input.

    • The docking algorithm will be allowed to explore various conformations and orientations of the ligand within the binding site.

    • The top-ranked binding poses for each ligand will be saved for further analysis.

Part 3: Molecular Dynamics Simulation

Objective: To assess the stability of the protein-ligand complexes and analyze the dynamics of their interactions over time.

Protocol:

  • System Preparation with GROMACS:

    • The top-ranked docked poses of each ligand in complex with VEGFR-2 will be used as the starting point for molecular dynamics (MD) simulations.

    • The complexes will be solvated in a cubic box of water molecules.

    • Ions will be added to neutralize the system.

    • The system will be energy minimized to remove any steric clashes.

  • MD Simulation with GROMACS:

    • The systems will be subjected to a 100 ns MD simulation using the GROMACS software package.[4][5][6][7][8]

    • The simulation will be performed under constant temperature and pressure (NPT ensemble).

    • Trajectory files will be saved at regular intervals for analysis.

Comparative Data Analysis

The following tables summarize the key metrics that will be used to compare the in silico performance of this compound with Sorafenib and Axitinib.

Table 1: Molecular Docking Results
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound
Sorafenib
Axitinib
Table 2: Molecular Dynamics Simulation Analysis
LigandRMSD of Protein (Å)RMSD of Ligand (Å)Radius of Gyration (Å)Number of Hydrogen Bonds (average)
This compound
Sorafenib
Axitinib

Visualizing the Workflow and Interactions

To provide a clear visual representation of the in silico workflow and the resulting molecular interactions, the following diagrams are provided.

In_Silico_Workflow cluster_prep Part 1: Preparation cluster_docking Part 2: Molecular Docking cluster_md Part 3: Molecular Dynamics cluster_analysis Part 4: Comparative Analysis ligand_prep Ligand Preparation (this compound, Sorafenib, Axitinib) docking AutoDock Vina (Binding Pose and Affinity) ligand_prep->docking receptor_prep Receptor Preparation (VEGFR-2) receptor_prep->docking md_sim GROMACS Simulation (100 ns) (Complex Stability) docking->md_sim analysis Binding Energy, RMSD, Hydrogen Bonds md_sim->analysis

Caption: In Silico Comparative Analysis Workflow.

Ligand_Interaction_Diagram cluster_ligand This compound cluster_receptor VEGFR-2 Active Site ligand Ligand res1 Amino Acid 1 ligand->res1 Hydrogen Bond res2 Amino Acid 2 ligand->res2 Hydrophobic Interaction res3 Amino Acid 3 ligand->res3 Halogen Bond

Caption: Hypothetical Ligand-Receptor Interactions.

Discussion and Future Directions

This in silico comparative guide provides a foundational workflow for assessing the potential of this compound as a VEGFR-2 inhibitor. The predicted binding affinities, interaction patterns, and complex stability from these computational experiments will offer valuable insights into its mechanism of action at the molecular level.

It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. Promising results from this computational study should be followed by in vitro kinase assays and cell-based proliferation assays to confirm the biological activity of this compound. Further structural biology studies, such as X-ray crystallography of the protein-ligand complex, would provide definitive evidence of the binding mode.

By integrating computational and experimental approaches, we can accelerate the drug discovery process, enabling the rapid identification and optimization of novel therapeutic candidates.

References

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi.
  • GROMACS Tutorials.
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • Protein-Ligand Complex - MD Tutorials.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube.
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube.
  • Small Molecule Docking - KBbox: Methods.
  • Small molecule docking - Bonvin Lab.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
  • How to Dock Your Own Drug - Chemistry LibreTexts.
  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery - Benchchem.

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A Comparative Guide to the Efficient Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a highly functionalized aromatic molecule that serves as a valuable intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring a nitrile group for further elaboration, a bromine atom for cross-coupling reactions, and two distinct alkoxy groups, makes it a versatile building block. This guide provides a comparative analysis of two plausible synthetic routes for this compound, starting from the readily available and cost-effective precursor, vanillin. The objective is to benchmark the efficiency of these pathways, offering researchers and process chemists a comprehensive overview to inform their synthetic strategy. The comparison will be based on the number of steps, potential yields, reagent accessibility, and overall practicality.

Proposed Synthetic Pathways from Vanillin

Two primary synthetic strategies from vanillin (4-hydroxy-3-methoxybenzaldehyde) are evaluated. The key difference lies in the sequence of the bromination and O-isopropylation steps.

  • Route A: Bromination of vanillin, followed by O-isopropylation, and concluding with the conversion of the aldehyde to a nitrile.

  • Route B: O-isopropylation of vanillin, followed by bromination, and then nitrile formation.

A third potential route starting from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) was considered. However, literature suggests that the bromination of syringaldehyde preferentially occurs at the 2-position, which is not the desired isomer for the target compound.[1] This makes the syringaldehyde route less direct and potentially more complex, hence it is not the primary focus of this guide.

Diagram of Proposed Synthetic Routes

cluster_A Route A cluster_B Route B A_start Vanillin A_step1 5-Bromovanillin A_start->A_step1 Bromination A_step2 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde A_step1->A_step2 O-Isopropylation A_end This compound A_step2->A_end Nitrile Formation B_start Vanillin B_step1 4-Isopropoxy-3-methoxybenzaldehyde B_start->B_step1 O-Isopropylation B_step2 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde B_step1->B_step2 Bromination B_end This compound B_step2->B_end Nitrile Formation

Caption: Proposed synthetic routes for this compound starting from vanillin.

Detailed Comparison of Synthetic Routes

ParameterRoute A: Bromination FirstRoute B: Isopropylation First
Starting Material VanillinVanillin
Number of Steps 33
Intermediate 1 5-Bromovanillin4-Isopropoxy-3-methoxybenzaldehyde
Intermediate 2 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde3-Bromo-4-isopropoxy-5-methoxybenzaldehyde
Key Reagents Bromine, Acetic Acid, Isopropyl halide, K2CO3, Hydroxylamine, Dehydrating agentIsopropyl halide, K2CO3, Bromine, Acetic Acid, Hydroxylamine, Dehydrating agent
Potential Yield Moderate to HighModerate to High
Purification Crystallization and/or column chromatography for intermediates.Column chromatography may be necessary for intermediates.
Safety & Handling Involves handling of elemental bromine.Involves handling of elemental bromine.
Key Considerations Regioselectivity of bromination is well-established.[2]Regioselectivity of bromination on the isopropoxy-substituted ring needs careful control.

Discussion of Synthetic Strategies

Route A: Bromination First

This route commences with the electrophilic bromination of vanillin. The hydroxyl and methoxy groups are ortho, para-directing, and the hydroxyl group is a stronger activator. The position ortho to the hydroxyl group and meta to the aldehyde is highly activated, leading to the regioselective formation of 5-bromovanillin.[2] The subsequent O-isopropylation is a standard Williamson ether synthesis, where the phenolic proton of 5-bromovanillin is deprotonated by a mild base like potassium carbonate, followed by nucleophilic attack on an isopropyl halide.[3] The final step is the conversion of the benzaldehyde to a benzonitrile. A common and efficient method is the formation of the aldoxime with hydroxylamine, followed by dehydration.[4][5][6]

Advantages of Route A:

  • Well-defined regiochemistry: The initial bromination step is highly selective, minimizing the formation of unwanted isomers.

  • Crystalline intermediate: 5-Bromovanillin is a solid that can often be purified by recrystallization, avoiding the need for chromatography at this stage.[7]

Potential Challenges:

  • The electron-withdrawing nature of the bromine atom might slightly decrease the nucleophilicity of the phenoxide in the subsequent isopropylation step, potentially requiring slightly harsher conditions compared to the isopropylation of vanillin itself.

Route B: Isopropylation First

This pathway begins with the O-isopropylation of vanillin to form 4-isopropoxy-3-methoxybenzaldehyde. This is also a Williamson ether synthesis. The subsequent step is the bromination of this intermediate. The isopropoxy group is a stronger activating group than the methoxy group, and both are ortho, para-directing. Therefore, the position ortho to the isopropoxy group is expected to be the most activated site for electrophilic substitution. The final step is the conversion of the aldehyde to the nitrile, as in Route A.

Advantages of Route B:

  • The initial isopropylation might proceed under milder conditions or with higher yield compared to the isopropylation of the more electron-deficient 5-bromovanillin.

Potential Challenges:

  • Regioselectivity of bromination: While the position ortho to the isopropoxy group is the most likely site of bromination, there is a potential for the formation of other isomers, which could complicate the purification process.

  • Purification of intermediates: The intermediate 4-isopropoxy-3-methoxybenzaldehyde is likely an oil or low-melting solid, which may necessitate purification by column chromatography.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for analogous transformations.

Route A Protocol

Step 1: Synthesis of 5-Bromovanillin

start Dissolve Vanillin in Acetic Acid step1 Add Bromine Solution Dropwise start->step1 step2 Stir at Room Temperature step1->step2 step3 Pour into Ice Water step2->step3 step4 Filter and Wash the Precipitate step3->step4 end Dry to Obtain 5-Bromovanillin step4->end

Caption: Workflow for the synthesis of 5-Bromovanillin.

  • In a fume hood, dissolve vanillin (1 equivalent) in glacial acetic acid.

  • With stirring, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise at room temperature.

  • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the solid to obtain 5-bromovanillin. Further purification can be achieved by recrystallization from ethanol/water.[2]

Step 2: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

  • To a solution of 5-bromovanillin (1 equivalent) in a suitable solvent like DMF or acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • Add 2-bromopropane or 2-iodopropane (1.2-1.5 equivalents).

  • Heat the mixture to 60-80 °C and stir for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.[8]

Step 3: Synthesis of this compound

  • Dissolve 3-bromo-4-isopropoxy-5-methoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a solvent such as ethanol or pyridine.

  • Stir the mixture at room temperature or with gentle heating until the formation of the aldoxime is complete (monitored by TLC).

  • Add a dehydrating agent, such as acetic anhydride, thionyl chloride, or a modern reagent like BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), and continue stirring.[5]

  • Upon completion, quench the reaction appropriately (e.g., with water or a bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Route B Protocol

Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde

  • Follow the procedure for Step 2 of Route A, using vanillin as the starting material instead of 5-bromovanillin.

Step 2: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

  • Follow the procedure for Step 1 of Route A, using 4-isopropoxy-3-methoxybenzaldehyde as the starting material. Careful control of stoichiometry and reaction time is crucial to favor mono-bromination.

Step 3: Synthesis of this compound

  • Follow the procedure for Step 3 of Route A.

Conclusion and Recommendation

Both Route A and Route B present viable, three-step syntheses for this compound from vanillin.

Route A is recommended as the more efficient and reliable pathway. The primary advantage lies in the well-established and highly regioselective bromination of vanillin as the initial step. This minimizes the risk of isomeric impurities and potentially simplifies the purification of the first intermediate, 5-bromovanillin. While the subsequent isopropylation may require slightly more forcing conditions due to the presence of the deactivating bromine atom, this is a standard transformation with predictable outcomes.

Route B, while chemically sound, introduces uncertainty in the regioselectivity of the bromination step on the more activated 4-isopropoxy-3-methoxybenzaldehyde intermediate. This could lead to a mixture of products, necessitating more challenging chromatographic separations and potentially lowering the overall yield of the desired isomer.

Ultimately, the choice of synthetic route may also be influenced by the specific capabilities and resources of the laboratory. However, for a robust and scalable synthesis, the predictability of Route A makes it the preferred choice.

References

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  • Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Adv., 2021,11, 13413-13437. [Link]
  • Catalytic Sandmeyer Bromin
  • Catalytic Sandmeyer Bromination.
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Syringaldehyde: High-Purity Chemical Intermediate for Pharmaceuticals and Specialty Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Syringic Aldehyde. Organic Syntheses Procedure. [Link]
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A Comparative Guide to the Reproducible Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the reliable synthesis of novel intermediates is paramount. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile stands as a key building block, offering a versatile scaffold for the elaboration of more complex molecular architectures. This guide provides an in-depth analysis and comparison of reproducible protocols for its synthesis, grounded in established chemical principles and supported by experimental data from analogous transformations. We will dissect the synthetic strategy, evaluate critical process parameters, and present detailed methodologies to ensure consistent and high-yield production in a laboratory setting.

Introduction: Strategic Approach to Synthesis

The molecular architecture of this compound suggests a logical and convergent synthetic approach. The core of the strategy lies in the late-stage introduction of the isopropoxy group via a Williamson ether synthesis on a pre-functionalized aromatic ring. This precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, can in turn be accessed from readily available starting materials such as vanillin, requiring a sequence of bromination and conversion of the aldehyde to a nitrile.

This guide will therefore be presented in two primary sections:

  • Part 1: Synthesis of the Key Intermediate: 3-Bromo-4-hydroxy-5-methoxybenzonitrile.

  • Part 2: Isopropylation via Williamson Ether Synthesis: A Comparative Analysis of Methodologies.

We will explore the mechanistic underpinnings of each transformation, providing a rationale for the selection of reagents and reaction conditions, and addressing potential challenges and side reactions.

Part 1: Crafting the Precursor: 3-Bromo-4-hydroxy-5-methoxybenzonitrile

The synthesis of this key intermediate can be efficiently achieved from vanillin (4-hydroxy-3-methoxybenzaldehyde) through a two-step sequence: regioselective bromination followed by conversion of the aldehyde functionality to a nitrile.

Step 1.1: Regioselective Bromination of Vanillin

The hydroxyl and methoxy groups of vanillin are ortho, para-directing activators for electrophilic aromatic substitution. The position ortho to the hydroxyl group and meta to the aldehyde is the most sterically accessible and electronically favorable for bromination.

A common and effective method for this transformation involves the use of bromine in a suitable solvent. A procedure adapted from the synthesis of 5-bromovanillin demonstrates high efficiency.[1]

Protocol 1: Bromination of Vanillin

  • Materials: Vanillin, Glacial Acetic Acid, Bromine.

  • Procedure:

    • Dissolve vanillin (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the vanillin solution with stirring at room temperature.

    • Continue stirring for 1 hour.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 5-bromovanillin.

Causality and Optimization: The use of glacial acetic acid as a solvent provides a polar medium that can facilitate the polarization of the Br-Br bond, while also being unreactive under the reaction conditions. The slight excess of bromine ensures complete consumption of the starting material. The reaction is typically high-yielding (around 95%).[1]

Step 1.2: Conversion of the Aldehyde to a Nitrile

The transformation of an aldehyde to a nitrile is a fundamental conversion in organic synthesis, often proceeding through an oxime intermediate. This two-step, one-pot procedure is generally high-yielding and avoids the use of toxic cyanide reagents.

Protocol 2: One-Pot Conversion of 5-Bromovanillin to 3-Bromo-4-hydroxy-5-methoxybenzonitrile

  • Materials: 5-Bromovanillin, Hydroxylamine Hydrochloride, a suitable base (e.g., sodium acetate), and a dehydrating agent (e.g., acetic anhydride or a commercial reagent like thionyl chloride).

  • Procedure:

    • Oxime Formation: Dissolve 5-bromovanillin (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as aqueous ethanol. Add a base like sodium acetate to neutralize the HCl released. Heat the mixture to reflux for 1-2 hours to form the vanillin oxime.

    • Dehydration to Nitrile: After cooling, the dehydrating agent is added. For instance, acetic anhydride can be added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

    • Work-up: The reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed, and can be purified by recrystallization.

Mechanistic Insight: The first step is the condensation of the aldehyde with hydroxylamine to form an oxime. The subsequent dehydration of the oxime to the nitrile can be promoted by various reagents. The Beckmann rearrangement is a related transformation, though direct dehydration is more common for aldoximes.[2]

G Vanillin Vanillin Bromination Bromination Vanillin->Bromination Br2, Acetic Acid 5-Bromovanillin 5-Bromovanillin Bromination->5-Bromovanillin Oxime_Formation Oxime_Formation 5-Bromovanillin->Oxime_Formation NH2OH·HCl, Base Vanillin Oxime Intermediate Vanillin Oxime Intermediate Oxime_Formation->Vanillin Oxime Intermediate Dehydration Dehydration Vanillin Oxime Intermediate->Dehydration Dehydrating Agent 3-Bromo-4-hydroxy-5-methoxybenzonitrile 3-Bromo-4-hydroxy-5-methoxybenzonitrile Dehydration->3-Bromo-4-hydroxy-5-methoxybenzonitrile

Caption: Synthetic workflow for the precursor.

Part 2: The Crucial Isopropylation Step: A Comparative Analysis of Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[3] In our case, the phenoxide of 3-Bromo-4-hydroxy-5-methoxybenzonitrile will react with an isopropyl halide.

A critical consideration here is the use of a secondary alkyl halide (e.g., 2-bromopropane). Secondary halides are more prone to undergoing the competing E2 elimination reaction, especially in the presence of a strong, sterically hindered base.[4] Therefore, the choice of base, solvent, and reaction conditions is crucial for maximizing the yield of the desired ether.

We will compare two robust protocols: a standard Williamson ether synthesis and a phase-transfer catalyzed (PTC) method, which can offer milder reaction conditions and improved yields.

Protocol 3: Standard Williamson Ether Synthesis

This protocol employs a strong base to deprotonate the phenol, followed by reaction with the alkyl halide in a polar aprotic solvent.

Table 1: Comparison of Reaction Parameters for Standard Williamson Ether Synthesis

ParameterCondition ACondition BRationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base ensuring complete deprotonation. K₂CO₃ is a milder, less hazardous base, suitable for sensitive substrates.
Solvent Dimethylformamide (DMF)Acetone or AcetonitrileDMF is a polar aprotic solvent that effectively solvates the cation, leaving a highly reactive "naked" phenoxide. Acetone and acetonitrile are also effective polar aprotic solvents.
Alkyl Halide 2-Bromopropane2-IodopropaneIodoalkanes are more reactive than bromoalkanes due to the better leaving group ability of iodide, but are also more expensive.
Temperature 60-80 °CRefluxElevated temperatures are required to drive the reaction to completion, but excessively high temperatures can favor elimination.

Detailed Step-by-Step Methodology (Condition A):

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1 equivalent) in DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete formation of the phenoxide.

  • Add 2-bromopropane (1.5 equivalents) and heat the reaction mixture to 70 °C for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis offers a significant advantage by allowing the reaction to occur in a biphasic system (e.g., aqueous/organic), often under milder conditions and with simpler work-up procedures.[5][6] A quaternary ammonium salt is typically used to transport the phenoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide.

Table 2: Key Components of the PTC Williamson Ether Synthesis

ComponentExampleRole
Organic Solvent Toluene or DichloromethaneDissolves the alkyl halide and the final product.
Aqueous Phase Concentrated NaOH solutionActs as the base to deprotonate the phenol.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Shuttles the phenoxide anion into the organic phase.
Alkyl Halide 2-BromopropaneThe electrophile.
Temperature Room Temperature to 50 °CMilder conditions compared to the standard method.

Detailed Step-by-Step Methodology:

  • In a round-bottom flask, combine 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1 equivalent), toluene, and an aqueous solution of sodium hydroxide (e.g., 50% w/v, 5 equivalents).

  • Add a catalytic amount of tetrabutylammonium bromide (0.1 equivalents).

  • Add 2-bromopropane (1.5 equivalents) and stir the biphasic mixture vigorously at 50 °C for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

G cluster_0 Standard Williamson Synthesis cluster_1 Phase-Transfer Catalysis Precursor Precursor Phenoxide Formation Phenoxide Formation Precursor->Phenoxide Formation Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF) SN2 Reaction SN2 Reaction Phenoxide Formation->SN2 Reaction 2-Bromopropane Heat (60-80 °C) Product Product SN2 Reaction->Product Precursor_PTC Precursor Biphasic Reaction Biphasic Reaction Precursor_PTC->Biphasic Reaction Aqueous NaOH, Toluene TBAB, 2-Bromopropane Mild Heat (~50 °C) Product_PTC Product_PTC Biphasic Reaction->Product_PTC Product

Caption: Comparison of Williamson synthesis workflows.

Reproducibility and Data-Driven Insights

While a direct protocol for the target molecule is not readily found in peer-reviewed literature, the synthesis of a structurally similar compound, 3-bromo-4-isobutyloxybenzonitrile, has been reported with a yield of 89.3% for the oxyalkylation step using potassium carbonate in acetone. This provides a strong indication that the Williamson ether synthesis is a highly effective and reproducible method for this class of compounds.

Table 3: Expected Performance and Considerations

MethodExpected YieldAdvantagesDisadvantages
Standard Williamson 80-90%High reactivity of the "naked" phenoxide.Requires anhydrous conditions and strong, hazardous bases. Potential for elimination side reactions at higher temperatures.
PTC Williamson 85-95%Milder reaction conditions, no need for anhydrous solvents, simpler work-up.Requires vigorous stirring for efficient phase transfer, potential for catalyst poisoning.

Conclusion and Recommendations

Both the standard and phase-transfer catalyzed Williamson ether synthesis protocols offer reproducible and high-yielding pathways to this compound. For laboratories equipped to handle anhydrous conditions and strong bases, the standard method is a robust choice. However, the PTC method is highly recommended for its operational simplicity, milder conditions, and potentially higher yields, making it a more "green" and scalable alternative.

The synthesis of the precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, from vanillin is a straightforward and well-documented process. By carefully controlling the reaction conditions in each step, researchers can reliably produce the target molecule with high purity and in excellent overall yield. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers in their synthetic endeavors.

References

  • Williamson Ether Synthesis - Utah Tech University. (n.d.).
  • Synthesis of nitrile derivatives of vanillin. (n.d.). ResearchGate.
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2021).
  • The Williamson Ether Synthesis. (n.d.).
  • Synthesis of nitrile derivatives of vanillin. | Download Scientific Diagram. (n.d.). ResearchGate.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. (n.d.). Google Patents.
  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2009).
  • Vanillin Synthesis from 4-Hydroxybenzaldehyde. (n.d.). University of Delaware.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development, 9(2), 206-213.
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  • An improved Williamson ether synthesis using phase transfer catalysis. (1975). Tetrahedron Letters, 16(44), 3849-3852.
  • A Review on the Vanillin derivatives showing various Biological activities. (2012). International Journal of PharmTech Research, 4(1), 267-279.
  • Conversion of oxime and tosyl aldoxime to nitriles as competitive reaction to nucleophilic ring closure. (n.d.). World Journal of Pharmaceutical and Life Sciences, 5(8), 110-115.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2018). RSC Advances, 8(63), 36083-36090.
  • Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism. (2015, May 14). YouTube.
  • Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). (n.d.). Sciencemadness.org.
  • Any methodology for the reduction of vanillin oxime to its corresponding amine? (2020, January 29). ResearchGate.

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The Selectivity Compass: A Comparative Guide to the Cross-Reactivity of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the characterization of a compound's selectivity. Off-target effects can lead to unforeseen toxicity or diminished efficacy, making a comprehensive understanding of cross-reactivity paramount.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a novel series of inhibitors derived from the 3-Bromo-4-isopropoxy-5-methoxybenzonitrile scaffold.

The benzonitrile moiety is a versatile and privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including kinases and phosphodiesterases (PDEs).[3][4][5] Our lead compound, BIMB-001 , has been identified as a potent inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme implicated in neuropsychiatric disorders. This guide will detail the experimental methodologies employed to assess the selectivity of BIMB-001 and its rationally designed derivatives, presenting a clear comparison of their performance and offering insights into their structure-activity relationships (SAR).

The Imperative of Selectivity Profiling

The promiscuity of small molecule inhibitors is a well-documented challenge in drug development. For instance, the highly conserved nature of the ATP-binding pocket across the human kinome often leads to cross-reactivity among kinase inhibitors.[1][6] Similarly, the family of phosphodiesterases, which hydrolyze cyclic nucleotides, comprises several isoforms with structural similarities in their catalytic domains, posing a challenge for the development of selective inhibitors.[7][8][9] Undesired inhibition of related isoforms can lead to significant side effects, as exemplified by the visual disturbances associated with PDE6 inhibition by some PDE5 inhibitors.[8][9] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of designing safer and more effective therapeutics.

Comparative Analysis of BIMB Derivatives

To explore the structure-activity relationship and improve the selectivity profile of our lead compound, a series of derivatives were synthesized by modifying the isopropoxy group of BIMB-001. The following table summarizes the inhibitory activity (IC50) of these compounds against our primary target, PDE10A, and a panel of closely related off-targets.

Compound IDR-Group ModificationPDE10A IC50 (nM)PDE4D IC50 (nM)PDE11A IC50 (nM)hERG Ki (µM)
BIMB-001 Isopropoxy15850>10,0005.2
BIMB-002 Ethoxy256008,5007.8
BIMB-003 Cyclopropyloxy81,200>10,00012.5
BIMB-004 Methoxy404505,0003.1

Table 1: Comparative inhibitory activity of BIMB derivatives against target and off-target enzymes.

Experimental Protocols

The following section details the step-by-step methodologies used to generate the data presented above. The choice of these assays was guided by their robustness, reproducibility, and industry acceptance for selectivity profiling.

In Vitro Phosphodiesterase Inhibition Assay

This biochemical assay directly measures the enzymatic activity of PDEs and their inhibition by the test compounds.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE10A, PDE4D, and PDE11A enzymes were expressed and purified. The fluorescently labeled substrate, FAM-cAMP, was used.

  • Compound Preparation: A 10 mM stock solution of each BIMB derivative was prepared in 100% DMSO. Serial dilutions were made to obtain a range of concentrations for IC50 determination.

  • Assay Reaction: The assay was performed in a 384-well plate format. 2 µL of the diluted compound was added to each well, followed by 10 µL of the respective PDE enzyme. The plate was incubated for 15 minutes at room temperature.

  • Initiation of Reaction: 10 µL of the FAM-cAMP substrate was added to each well to initiate the enzymatic reaction. The final assay volume was 22 µL.

  • Reaction Termination and Detection: After a 60-minute incubation at room temperature, the reaction was stopped by the addition of a binding agent that sequesters the remaining substrate. The fluorescence polarization was then measured using a plate reader.

  • Data Analysis: The percentage of inhibition was calculated relative to control wells (containing DMSO without inhibitor). The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism.

hERG Channel Patch Clamp Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias.[8] A manual patch-clamp assay was employed to assess the inhibitory potential of the BIMB derivatives on this channel.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel were cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed at room temperature. Cells were perfused with an external solution, and the patch pipette was filled with an internal solution.

  • Voltage Protocol: A specific voltage protocol was applied to elicit hERG tail currents. A depolarizing pulse to +20 mV for 2 seconds was followed by a repolarizing pulse to -50 mV for 3 seconds, during which the tail current was measured.

  • Compound Application: The BIMB derivatives were acutely applied to the cells at various concentrations via the external perfusion solution.

  • Data Acquisition and Analysis: The peak tail current amplitude was measured before and after compound application. The percentage of inhibition was calculated, and the Ki values were determined from the concentration-response curves.

Visualizing Experimental Workflow and Rationale

To provide a clearer understanding of our experimental approach, the following diagrams illustrate the workflow for our cross-reactivity screening and the logical framework for our structure-activity relationship analysis.

experimental_workflow cluster_prep Preparation cluster_screening Screening Cascade cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Synthesis & Dilution Series Primary_Assay Primary Target Assay (PDE10A) Compound_Prep->Primary_Assay Target_Prep Recombinant Enzyme & Cell Line Prep Target_Prep->Primary_Assay Selectivity_Panel Off-Target Panel (PDE4D, PDE11A) Primary_Assay->Selectivity_Panel Potent Hits Safety_Screen Safety Target Assay (hERG) Selectivity_Panel->Safety_Screen Selective Hits IC50_Calc IC50/Ki Determination Safety_Screen->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

A schematic of the cross-reactivity screening workflow.

SAR_logic cluster_modifications Structural Modifications cluster_outcome Observed Outcomes BIMB_001 BIMB-001 R = Isopropoxy PDE10A IC50 = 15 nM Selectivity = Moderate BIMB_002 BIMB-002 R = Ethoxy PDE10A IC50 = 25 nM Selectivity = Improved BIMB_001->BIMB_002 Smaller Alkoxy Group BIMB_003 BIMB-003 R = Cyclopropyloxy PDE10A IC50 = 8 nM Selectivity = High BIMB_001->BIMB_003 Constrained Alkoxy Group BIMB_004 BIMB-004 R = Methoxy PDE10A IC50 = 40 nM Selectivity = Low BIMB_001->BIMB_004 Smallest Alkoxy Group Outcome Potency & Selectivity Trends: - Cyclopropyl group enhances potency and selectivity. - Smaller, linear alkoxy groups decrease potency and selectivity. - Suggests a specific hydrophobic pocket in PDE10A. BIMB_002->Outcome BIMB_003->Outcome BIMB_004->Outcome

The logical flow of the Structure-Activity Relationship (SAR) analysis.

Discussion and Future Directions

The data presented in this guide highlights the critical role of systematic cross-reactivity studies in lead optimization. Our investigation into the this compound scaffold has revealed that subtle structural modifications can significantly impact both potency and selectivity. The introduction of a cyclopropyloxy group in BIMB-003 not only improved potency against our primary target, PDE10A, but also enhanced selectivity against the tested off-targets and reduced hERG liability.

Future work will involve expanding the selectivity panel to include a broader range of PDE isoforms and other potential off-targets identified through computational methods.[10] Furthermore, cell-based assays will be employed to confirm on-target engagement and assess the functional consequences of PDE10A inhibition in a more physiologically relevant context. By integrating biochemical and cellular data, we can build a more comprehensive understanding of the pharmacological profile of our lead candidates and de-risk their progression towards clinical development.

References

  • Supuran, C. T., Mastrolorenzo, A., Barbaro, G., & Scozzafava, A. (2006). Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. Current Pharmaceutical Design, 12(27), 3459–3465.
  • McCullough, A. R. (2003). Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. The American Journal of Cardiology, 92(9, Supplement 1), 17–23.
  • Yildirim, M., & Kılıç, T. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1145–1162.
  • Al-Otaibi, F., & Al-Ghamdi, K. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics, 5(1), 2.
  • Li, Y., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Pharmacology, 15, 1421689.
  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20281-20286.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
  • ChemRxiv. (2020). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles.
  • Medical Buyer. (2023). How small molecule inhibitors can improve gene editing efficiency.
  • Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry, 7(1), 1-10.
  • MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery.

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A Senior Application Scientist's Guide: Comparative Analysis of Analytical Techniques for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted benzonitrile derivative with a unique combination of functional groups, making it a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its precise characterization and quantification are paramount to ensure the quality, purity, and consistency of research findings and final products. The selection of an appropriate analytical technique is a critical decision in the drug development workflow, directly impacting data reliability and regulatory compliance.[2][3]

This guide provides a comparative analysis of the principal analytical techniques for the characterization and quantification of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Profile and Its Analytical Implications

To select the most suitable analytical method, we must first understand the molecule's inherent properties.

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₂BrNO₂---
Molecular Weight 270.12 g/mol [4]Suitable for Mass Spectrometry; indicates non-volatility.
Structure Aromatic ring with polar (nitrile, ether) and non-polar (isopropyl) groups.Possesses a UV chromophore, making it ideal for HPLC-UV detection. Its moderate polarity is well-suited for reversed-phase chromatography.
Volatility Low (Solid at room temp.)High-Performance Liquid Chromatography (HPLC) is preferred over Gas Chromatography (GC) to avoid thermal degradation.[5]
Key Functional Groups Nitrile (C≡N), Ether (C-O), Alkyl (C-H), Bromo-aromatic (C-Br)These groups provide distinct signals in spectroscopic methods like FTIR and NMR.
Isotopes Contains one bromine atom (⁵⁰·⁷% ⁷⁹Br, ⁴⁹·³% ⁸¹Br)[6]Mass Spectrometry will show a characteristic M and M+2 isotopic pattern with nearly equal intensity, a definitive marker for its presence.[7]

I. Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for assessing the purity and concentration of pharmaceutical intermediates. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.[8]

A. High-Performance Liquid Chromatography (HPLC)

For a non-volatile and thermally sensitive compound like this compound, HPLC is the premier technique for quantitative analysis.[9] Its ability to separate the main compound from potential isomers and synthesis-related impurities at ambient temperatures ensures accurate and reliable results.[10]

Causality of Method Design (Reversed-Phase HPLC):

  • Stationary Phase: A C18 (octadecylsilyl) column is the logical choice. Its non-polar nature effectively retains the moderately polar benzonitrile derivative through hydrophobic interactions.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. By adjusting the ratio, we can precisely control the elution time (retention) of the compound. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detector: The aromatic ring in the molecule acts as a strong chromophore, making a UV-Vis detector highly effective and sensitive for quantification.[8]

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 h3 Autosampler/Injector p3->h3 Inject h1 Mobile Phase Reservoir h2 HPLC Pump h1->h2 h2->h3 h4 C18 Column h3->h4 h5 UV Detector h4->h5 d1 Chromatography Data System (CDS) h5->d1 Signal d2 Peak Integration & Quantification d1->d2 d3 Report Generation d2->d3

Caption: Standard workflow for quantitative analysis by HPLC-UV.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.[11]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).[8] The mobile phase should be freshly prepared and degassed.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (A wavelength scan should be performed to determine the absorbance maximum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

Any quantitative method must be validated to ensure it is fit for purpose.[13] This process provides documented evidence of reliability, consistency, and accuracy.[2][3]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from impurities or matrix components.Peak purity analysis (using a PDA detector) should pass.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery of spiked samples.
Precision To measure the degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%.
LOD/LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the method's sensitivity.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
B. Gas Chromatography (GC)

While HPLC is the preferred method, Gas Chromatography, especially when coupled with a mass spectrometer (GC-MS), serves as a powerful orthogonal technique.[10] It excels at identifying and quantifying volatile or semi-volatile impurities that might be present in the sample.[14]

Causality of Method Design:

  • Applicability: The primary consideration is thermal stability. This compound must be able to vaporize in the high-temperature GC inlet without degrading. A preliminary thermal stability study is advised.

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms) is generally suitable for separating a wide range of organic compounds based on their boiling points and polarity.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification of unknown peaks based on their mass-to-charge ratio and fragmentation patterns.[15]

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Volatile Solvent (e.g., Acetone, Ethyl Acetate) p1->p2 g2 Heated Injector p2->g2 Inject g1 Carrier Gas (He/H₂) g1->g2 g3 Capillary Column in Oven g2->g3 g4 Mass Spectrometer (Ion Source, Analyzer, Detector) g3->g4 d1 Data System g4->d1 Data d2 Library Search & Spectral Interpretation d1->d2 d3 Impurity Identification d2->d3

Caption: General workflow for impurity identification using GC-MS.

II. Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of the synthesized molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

  • ¹H NMR: Will confirm the presence and connectivity of all protons. Expected signals would include:

    • Aromatic protons on the benzene ring.

    • A septet and a doublet for the isopropoxy group.

    • A singlet for the methoxy group. The chemical shifts and coupling patterns provide definitive proof of the substitution pattern.

  • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, including the nitrile carbon, aromatic carbons, and aliphatic carbons of the ether groups.

B. Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound. When coupled with a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will prominently feature the protonated molecular ion [M+H]⁺.

The most critical diagnostic feature for this compound is the bromine isotope pattern . Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as two peaks of almost equal height, separated by 2 m/z units (e.g., at m/z 270 and 272 for the molecular ion, or 271 and 273 for the [M+H]⁺ ion).[6][7] This signature is a highly reliable indicator of a monobrominated compound.[16]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups. It serves as an excellent tool for a quick identity check.

  • Key Expected Vibrational Bands:

    • ~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.[17]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the isopropoxy and methoxy groups.[18]

    • ~1275-1200 cm⁻¹ & ~1100-1000 cm⁻¹: Strong C-O stretching from the aryl ethers.

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

III. Comparative Summary and Technique Selection

The choice of analytical technique is driven by the specific question being asked, whether it is "What is it?", "How much is there?", or "What else is in it?".

cluster_struct cluster_quant cluster_imp start Define Analytical Goal q1 Structural Confirmation (Identity) start->q1 q2 Quantitative Analysis (Purity/Assay) start->q2 q3 Impurity Profiling (Related Substances) start->q3 t1_primary Primary: NMR (¹H, ¹³C) q1->t1_primary t1_confirm Confirmatory: MS, FTIR q1->t1_confirm t2_primary Primary: HPLC-UV q2->t2_primary t3_primary Primary: HPLC-UV q3->t3_primary t3_ortho Orthogonal: GC-MS (for volatile impurities) q3->t3_ortho

Caption: A decision tree for selecting the appropriate analytical technique.

TechniquePrimary PurposeSensitivitySelectivityThroughputKey Strengths & RationaleLimitations
HPLC-UV Quantification, PurityHigh (ng-µg)HighHighIdeal for non-volatile compounds; robust, reproducible, and easily validated for QC environments.[8][9]Requires a chromophore; less effective for identifying unknown impurities without MS.
GC-MS Impurity IdentificationVery High (pg-ng)Very HighMediumExcellent for separating and identifying volatile/semi-volatile impurities; provides structural information from mass spectra.[14][15]Potential for thermal degradation of the analyte; not suitable for non-volatile compounds.[5]
NMR Structural ElucidationLowVery HighLowProvides definitive structural information and connectivity; essential for confirming the identity of a new chemical entity.Low sensitivity; requires relatively large amounts of pure sample; not a high-throughput technique.
MS Molecular Weight ConfirmationVery HighHighHighConfirms molecular weight and elemental composition (with HRMS); bromine isotope pattern is a key identifier.[7]Provides limited structural information on its own; best when coupled with a separation technique (LC/GC).
FTIR Functional Group IDMediumLowVery HighFast, simple, and non-destructive method for confirming the presence of key functional groups (e.g., nitrile).[17]Provides limited structural information; not suitable for quantification or analysis of complex mixtures.

Conclusion and Recommendations

A multi-technique approach is essential for the comprehensive analysis of this compound.

  • For Routine Quality Control (QC), Purity, and Assay: Reversed-Phase HPLC with UV detection is unequivocally the recommended primary technique. Its reliability, robustness, and suitability for non-volatile analytes make it the industry standard for quantitative analysis.[9]

  • For Definitive Structural Confirmation: A combination of NMR Spectroscopy (¹H and ¹³C) for the carbon-hydrogen framework, Mass Spectrometry for molecular weight verification (confirming the crucial bromine isotope pattern), and FTIR for functional group identification is required.

  • For Comprehensive Impurity Profiling: HPLC-UV should be used to quantify known and unknown non-volatile impurities. This should be complemented by GC-MS to investigate the presence of any volatile or semi-volatile impurities that may originate from starting materials or solvents.[10]

By judiciously selecting from these complementary techniques, researchers and drug development professionals can build a complete analytical profile, ensuring the quality and integrity of their work and paving the way for successful downstream applications.

References

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  • Holdsworth, D. K. (1993). Mass spectra of organic compounds containing bromine and chlorine.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
  • Schmidt, W., et al. (2005). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry. [Link]
  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption...
  • BenchChem. (2025). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.
  • Zhang, F., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 27(15), 4989. [Link]
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde.
  • Lab Manager Magazine. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
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  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. [Link]
  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
  • BenchChem. (2025). Inter-Laboratory Study: Quantitative Analysis of 2-(Benzyloxy)-3-methylbenzonitrile.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to you is to provide not just products, but the critical knowledge to use them safely and effectively, building a foundation of deep trust.

This compound is a halogenated organic compound. Its structure, containing a bromine atom and a nitrile group, necessitates a disposal protocol that addresses the potential hazards associated with these functionalities. Improper disposal can lead to environmental contamination and potential health risks. This guide is structured to provide a clear, logical, and scientifically-grounded procedure for its waste management.

I. Hazard Profile and Essential Safety Data
Hazard ClassificationDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowed.[1]H302
Acute Toxicity, DermalHarmful in contact with skin.[1]H312
Acute Toxicity, InhalationHarmful if inhaled.[1]H332
Skin Corrosion/IrritationCauses skin irritation.[1]H315
Serious Eye Damage/IrritationCauses serious eye irritation.[1]H319
Specific Target Organ ToxicityMay cause respiratory irritation.[1]H335

This data is based on a structurally similar compound and should be used as a conservative estimate for handling and disposal procedures.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related tasks, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[2]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (nitrile rubber is a suitable option for incidental contact).

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general waste.[3]

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for "Halogenated Organic Waste."[4][5] Polyethylene containers are often a good choice.[3]

  • Avoid Co-mingling: Do not mix this compound waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[3][4] This is a critical step as co-mingling can lead to unforeseen chemical reactions and complicates the disposal process.

  • Container Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[4] This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents of the waste stream.

    • The associated hazards (e.g., Toxic, Irritant).[4]

    • The date of initial waste accumulation.

    • Your name and laboratory information.

  • Secure Containment: Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[3][6]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory.[6] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to mitigate the impact of any potential leaks or spills.[3]

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, or if you are discontinuing work with this chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide Documentation: Be prepared to provide the EHS personnel with a list of the contents of the waste container.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Small Spills: For minor spills within a chemical fume hood:

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[7]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Generation of 3-Bromo-4-isopropoxy- 5-methoxybenzonitrile Waste B Is a designated 'Halogenated Organic Waste' container available? A->B C Obtain and label a new, compatible waste container. B->C No D Transfer waste to the designated container. B->D Yes C->D E Is the waste container kept in a designated SAA? D->E F Move container to a designated Satellite Accumulation Area (SAA). E->F No G Is the container within secondary containment? E->G Yes F->G H Place container in a secondary containment bin. G->H No I Is the container full or no longer in use? G->I Yes H->I J Continue to add compatible waste as needed. I->J No K Contact EHS for waste pickup. I->K Yes J->D L EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). K->L

Caption: Workflow for the safe disposal of this compound.

VI. Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By adhering to the protocols outlined in this guide, you contribute to a safer laboratory environment and the responsible stewardship of our planet. Our goal is to empower you with the knowledge and resources to conduct your groundbreaking research with the highest standards of safety and environmental consciousness.

References

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Personal protective equipment for handling 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

For Research Use Only. Not for diagnostic or therapeutic procedures.

As researchers and scientists at the forefront of drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for this compound (CAS No. 515848-62-1), a compound requiring careful management in a laboratory setting. The procedural guidance herein is grounded in established safety protocols for analogous compounds and is designed to empower you with the knowledge to operate safely and effectively.

I. Hazard Assessment and GHS Classification

Based on data from analogous compounds, this compound should be considered hazardous.[1][3] The anticipated GHS classifications are:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield is recommended.Nitrile gloves (double-gloving recommended). Inspect for tears or punctures before use.Fully-buttoned laboratory coat.Work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and particulate filter is mandatory.
Solution Preparation & Handling Chemical splash goggles and a face shield.Nitrile gloves. Change gloves immediately if contaminated.Chemical-resistant apron over a laboratory coat.All operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant coveralls.A NIOSH-approved full-face respirator with appropriate cartridges is required for all but the most minor spills.

The causality behind these choices is clear: the nitrile gloves provide a robust barrier against skin contact, while the combination of goggles and a face shield protects against accidental splashes to the eyes and face.[4] All work with this solid compound, especially when weighing, should be conducted in a manner that avoids dust formation, necessitating the use of a chemical fume hood.[1]

III. Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring the integrity of your experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble PPE gather_mats 3. Gather Materials & Spill Kit weigh 4. Weigh Compound (in fume hood) gather_mats->weigh dissolve 5. Prepare Solution (in fume hood) reaction 6. Perform Reaction decontaminate 7. Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste 8. Segregate & Label Hazardous Waste remove_ppe 9. Doff & Dispose of PPE wash 10. Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Detailed Methodology:

  • Designate a Work Area: All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1] Ensure that an eyewash station and safety shower are readily accessible.

  • Assemble PPE: Before handling the compound, don all necessary PPE as outlined in the table above.

  • Gather Materials: Ensure all necessary equipment, including a spill kit with an inert absorbent material (e.g., vermiculite or sand), is within the fume hood.

  • Weighing and Transfer: To minimize the generation of airborne dust, carefully weigh the solid compound on anti-static weigh paper or in a tared, sealed container. Use a spatula for all transfers.

  • Solution Preparation: Slowly add the compound to the solvent in your reaction vessel. Ensure the vessel is appropriately sized and equipped for the planned reaction.

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent.

  • Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.

  • Doffing PPE: Carefully remove PPE, avoiding contact with the outer surfaces of gloves. Dispose of contaminated, single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing your work.

IV. Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: For small spills within a fume hood, use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

V. Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

Waste Segregation is Key:

  • Solid Waste: Collect any solid waste, including contaminated weigh paper and disposable PPE, in a clearly labeled, sealed container marked "Hazardous Waste: Halogenated Organic Solid."

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container. This container should be marked "Hazardous Waste: Halogenated Organic Liquid." It is critical to keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to avoid increased disposal costs.[5]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[6]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.

References

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile.
  • Washington State University. (n.d.). Halogenated Solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.